Hsd17B13-IN-56
Description
Properties
Molecular Formula |
C25H18Cl2F3N3O4 |
|---|---|
Molecular Weight |
552.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O4/c1-12-7-8-18(32-23(35)15-9-16(26)22(34)17(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-19(14)37-25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35) |
InChI Key |
NSWOVWZSEKLRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of HSD17B13 Inhibitors
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1][2][3] This has spurred the development of small molecule inhibitors to mimic this protective effect. This guide details the mechanism of action of HSD17B13 inhibitors, using the well-characterized inhibitor BI-3231 as a primary example, supplemented with data from other novel inhibitors.
Core Mechanism of Action
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[4][5] It is known to be an NAD+-dependent retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[2][6] The enzyme is also implicated in the metabolism of other bioactive lipids and steroids.[7] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes.[2][3]
The primary mechanism of action for HSD17B13 inhibitors is the direct competitive binding to the enzyme, blocking its catalytic activity. For instance, the phenol lead series of inhibitors, including BI-3231, demonstrated a strong NAD+ dependency for binding and inhibition of HSD17B13.[7] By inhibiting HSD17B13, these compounds aim to reduce the downstream effects of its enzymatic activity, which are thought to contribute to liver injury and fibrosis.
Key Signaling Pathways and Cellular Effects
Inhibition of HSD17B13 has been shown to impact several key cellular pathways and processes involved in the pathogenesis of NASH:
-
Lipid Metabolism: HSD17B13 inhibition has been shown to reduce triglyceride accumulation in hepatocytes under lipotoxic stress.[4] Mechanistically, some inhibitors have been found to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[8] Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that controls genes involved in lipogenesis.[6] HSD17B13 is proposed to promote SREBP-1c maturation, creating a positive feedback loop that enhances lipogenesis.[6][9] Inhibitors disrupt this cycle.
-
Mitochondrial Function: Treatment with the HSD17B13 inhibitor BI-3231 was found to increase mitochondrial respiratory function in hepatocytes without affecting β-oxidation.[4] This suggests that inhibiting HSD17B13 may help restore mitochondrial health, which is often impaired in NAFLD.
-
Pyrimidine Catabolism: A loss-of-function variant in HSD17B13 is associated with decreased pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase.[1] This suggests that HSD17B13 inhibition may protect against liver fibrosis through modulation of pyrimidine metabolism.[1]
-
Inflammation and Fibrosis: Inhibition of HSD17B13 has been linked to a reduction in key markers of liver fibrosis, such as α-SMA and COL-I, in human liver cell-based models.[5] In mouse models, a potent inhibitor demonstrated robust anti-MASH effects by regulating inflammation, fibrosis, and oxidative stress.[8]
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize the potency and other relevant quantitative data for key HSD17B13 inhibitors described in the literature.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 | Substrate | Assay Type |
| BI-3231 | Human HSD17B13 | 1 nM[10] | Estradiol[7] | High-Throughput Screening[7] |
| Mouse HSD17B13 | 13 nM[10] | Estradiol | High-Throughput Screening | |
| HSD17B13-IN-23 | Human HSD17B13 | < 0.1 µM[11] | Estradiol[11] | Not Specified |
| Human HSD17B13 | < 1 µM[11] | Leukotriene B3[11] | Not Specified | |
| Compound 32 (Unnamed) | Human HSD17B13 | 2.5 nM[8] | Not Specified | Not Specified |
| Compound 1 (BI-3231 Precursor) | Human HSD17B13 | 1.4 µM[7] | Estradiol[7] | High-Throughput Screening[7] |
Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231
| Parameter | Value/Observation |
| Metabolic Stability | High in liver microsomes, moderate in hepatocytes[10] |
| Plasma Clearance | Rapid[10] |
| Hepatic Exposure | Maintained over 48 hours[10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of results and for designing future studies.
HSD17B13 Enzymatic Activity Assay
This protocol is based on methods used for the discovery and characterization of HSD17B13 inhibitors.[12]
-
Objective: To measure the enzymatic activity of HSD17B13 and assess the potency of inhibitors.
-
Materials:
-
Recombinant human HSD17B13 enzyme (expressed in Sf9 insect cells and purified).[12]
-
Substrates: Estradiol or Leukotriene B4 (LTB4) (10-50 µM).[12]
-
Cofactor: NAD+.
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[12]
-
Test compounds (inhibitors) at various concentrations.
-
Detection Reagent: NAD-Glo™ Assay kit (Promega).[12]
-
-
Procedure:
-
Prepare assay mixtures in 96-well or 384-well plates.
-
Each well should contain the assay buffer, 50-100 nM of the HSD17B13 enzyme, and the test compound at a specific concentration.[12]
-
Initiate the reaction by adding the substrate (e.g., estradiol) and NAD+.
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction and measure the amount of NADH produced using a chemiluminescence-based assay like the NAD-Glo™ kit.[12]
-
Alternatively, detect the oxidized product using RapidFire mass spectrometry.[12]
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Lipotoxicity Assay
This protocol is designed to evaluate the effect of HSD17B13 inhibitors on lipid accumulation and cell health in a cellular model of NAFLD.[4]
-
Objective: To assess the ability of an inhibitor to protect hepatocytes from palmitic acid-induced lipotoxicity.
-
Cell Lines: Human hepatocyte cell lines (e.g., HepG2, Huh7) or primary mouse hepatocytes.
-
Materials:
-
Cell culture medium.
-
Palmitic acid (to induce lipotoxicity).
-
HSD17B13 inhibitor (e.g., BI-3231).
-
Reagents for triglyceride quantification (e.g., Oil Red O staining or a commercial TG assay kit).
-
Reagents for assessing cell viability and proliferation (e.g., MTT or WST-1 assay).
-
-
Procedure:
-
Culture hepatocytes to the desired confluency.
-
Treat the cells with the HSD17B13 inhibitor for a specified period.
-
Induce lipotoxicity by exposing the cells to palmitic acid. A control group without palmitic acid should be included.
-
After the treatment period, assess the following endpoints:
-
Triglyceride Accumulation: Stain the cells with Oil Red O and quantify the lipid droplets, or lyse the cells and measure the total triglyceride content using a colorimetric assay.
-
Cell Viability/Proliferation: Perform an MTT or similar assay to measure the metabolic activity of the cells as an indicator of viability.
-
Gene Expression: Extract RNA and perform qRT-PCR to analyze the expression of genes involved in lipid metabolism and fibrosis.
-
-
Visualizations
Signaling and Metabolic Pathways
References
- 1. pnas.org [pnas.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. enanta.com [enanta.com]
In-Depth Technical Guide: Hsd17B13-IN-56
For Researchers, Scientists, and Drug Development Professionals
Core Subject: The Molecular Target and Characterization of Hsd17B13-IN-56
This guide provides a detailed overview of the small molecule inhibitor this compound, focusing on its primary molecular target, inhibitory activity, and the experimental methodology used for its characterization. This information is intended for researchers and professionals involved in the fields of liver disease, metabolic disorders, and drug discovery.
Primary Molecular Target of this compound
The designated molecular target of this compound is Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) .[1][2][3] HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase family of enzymes, which are primarily involved in the metabolism of steroids and other lipids. This enzyme is predominantly expressed in the liver and is associated with lipid droplets within hepatocytes. Emerging research has identified HSD17B13 as a potential therapeutic target for liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound, also identified as Compound 89, is a potent inhibitor of this enzyme.[1][2][3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its target has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a measure of the inhibitor's efficacy.
| Compound Name | Target | Substrate | IC50 | CAS Number |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 μM | 2770246-82-5 |
Experimental Protocols
The following section details a representative experimental protocol for determining the inhibitory activity of compounds against HSD17B13. This methodology is based on a bioluminescent assay that measures the enzymatic activity of HSD17B13 through the production of NADH.
HSD17B13 Enzymatic Inhibition Assay (Bioluminescent)
Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit the enzymatic activity of recombinant human HSD17B13.
Principle: This assay quantifies the activity of HSD17B13 by measuring the amount of NADH produced when the enzyme converts a substrate, such as estradiol, to its oxidized form. The NADH produced is then used in a coupled reaction to generate a luminescent signal, which is inversely proportional to the inhibitory activity of the test compound.
Materials and Reagents:
-
Enzyme: Purified recombinant human HSD17B13 protein.
-
Substrate: β-estradiol.
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+).
-
Test Compound: this compound, serially diluted in 100% DMSO.
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6.
-
Detection Reagent: NAD(P)H-Glo™ Detection Reagent (Promega), which includes a reductase, a proluciferin reductase substrate, and a luciferase.
-
Assay Plates: 384-well assay plates.
-
Instrumentation: Luminescence plate reader (e.g., Envision plate reader).
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in 100% DMSO to create a concentration gradient for IC50 determination.
-
Assay Plate Preparation: 80 nL of each concentration of the serially diluted compound is dispensed into the wells of a 384-well assay plate.
-
Substrate and Cofactor Addition: A substrate mixture containing β-estradiol (final assay concentration of 12 µM) and NAD+ (final assay concentration of 500 µM) in assay buffer is prepared. 2 µL of this mixture is added to each well of the assay plate containing the test compound.
-
Enzyme Addition and Incubation: The enzymatic reaction is initiated by adding 2 µL of purified HSD17B13 protein (final assay concentration of 30 nM) in assay buffer to each well. The plate is then incubated at room temperature for 2 hours in the dark.
-
Signal Detection: Following the incubation, 3 µL of NAD(P)H-Glo™ detection reagent is added to each well. The plate is then incubated for an additional hour at room temperature in the dark to allow for the development of the luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The relative luminescent units (RLUs) are normalized to control wells (vehicle control for 0% inhibition and a known potent inhibitor for 100% inhibition). The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the HSD17B13 enzymatic inhibition assay.
References
An In-Depth Technical Guide to the Interaction of Hsd17B13-IN-56 with the HSD17B13 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent liver fibrosis and hepatocellular carcinoma.[2] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-56 is a recently identified small molecule inhibitor of the HSD17B13 enzyme. This guide provides a comprehensive technical overview of the interaction between this compound and the HSD17B13 protein, including available quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Quantitative Data: Inhibitor Potency
The inhibitory activity of this compound and other exemplary inhibitors against the HSD17B13 enzyme has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric to assess the potency of an inhibitor.
| Inhibitor | IC50 (Estradiol as substrate) | Assay Type | Reference |
| This compound | ≤ 0.1 µM | Enzymatic Assay | Patent Data |
| BI-3231 | 1.4 µM (initial hit) | High-Throughput Screen | [3] |
Experimental Protocols
While the specific experimental protocol for the characterization of this compound is not publicly available, this section details a representative methodology for a biochemical enzyme inhibition assay to determine the IC50 of a test compound against HSD17B13, based on established protocols for similar inhibitors.[4][5]
Objective: To determine the in vitro potency of a small molecule inhibitor against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein (e.g., expressed in Sf9 insect cells or E. coli)[4][6]
-
β-estradiol (substrate)[5]
-
NAD+ (cofactor)[5]
-
Test inhibitor (e.g., this compound)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100[5]
-
NAD(P)H-Glo™ Detection System (Promega)[5]
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor stock to create a concentration gradient (e.g., 11-point curve).
-
-
Assay Reaction:
-
Add 80 nL of the diluted inhibitor to the wells of a 384-well plate.
-
Prepare a substrate mix containing β-estradiol (final concentration 12 µM) and NAD+ (final concentration 500 µM) in assay buffer.[5]
-
Add 2 µL of the substrate mix to each well.
-
Initiate the enzymatic reaction by adding 2 µL of recombinant HSD17B13 protein (final concentration 30 nM) in assay buffer to each well.[5]
-
Incubate the plate at room temperature for 2 hours in the dark.
-
-
Detection:
-
Prepare the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.
-
Add 3 µL of the detection reagent to each well.
-
Incubate the plate for 1 hour at room temperature in the dark.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of NADH produced, which reflects the enzymatic activity of HSD17B13.
-
Normalize the data to control wells (vehicle control for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Hepatic Lipid Metabolism
HSD17B13 is involved in hepatic lipid metabolism, and its expression is regulated by key transcription factors. The following diagram illustrates the signaling pathway leading to HSD17B13 expression and its proposed role in the liver.
Caption: HSD17B13 signaling pathway in hepatocytes.
Experimental Workflow for HSD17B13 Inhibitor Characterization
The discovery and characterization of HSD17B13 inhibitors typically follow a structured workflow, from initial screening to detailed biochemical and structural analysis.
Caption: A typical experimental workflow for identifying and characterizing HSD17B13 inhibitors.
Conclusion
This compound is a potent inhibitor of the HSD17B13 enzyme, a key therapeutic target in the context of chronic liver diseases such as NAFLD and NASH. While detailed public data on this specific inhibitor is limited, the established methodologies for characterizing similar HSD17B13 inhibitors provide a robust framework for its investigation. The elucidation of the HSD17B13 signaling pathway further underscores the rationale for targeting this enzyme. Continued research into the structural and functional aspects of the this compound and HSD17B13 protein interaction will be crucial for the development of novel therapeutics for liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enanta.com [enanta.com]
- 5. scispace.com [scispace.com]
- 6. enanta.com [enanta.com]
Hsd17B13-IN-56: A Technical Guide to its Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) in lipid metabolism and the therapeutic potential of its inhibition. While the specific inhibitor "Hsd17B13-IN-56" is not extensively documented in publicly available literature, this guide will focus on a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative small molecule for understanding the therapeutic implications of targeting this enzyme.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the HSD17B family of enzymes, which are primarily involved in the metabolism of steroids and other lipids.[1] HSD17B13 is predominantly expressed in the liver and is localized to the surface of lipid droplets within hepatocytes.[2][3]
Genetic studies have revealed a strong association between loss-of-function variants of the HSD17B13 gene and a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent liver fibrosis and cirrhosis.[2][4] These findings have positioned HSD17B13 as a compelling therapeutic target for the treatment of chronic liver diseases. The enzyme is thought to play a role in lipid droplet dynamics, potentially influencing their size and number.[2] Overexpression of HSD17B13 has been shown to increase lipid accumulation in hepatocytes, while its inhibition is being explored as a strategy to ameliorate liver steatosis.[1]
HSD17B13 Inhibition and Lipid Metabolism
The inhibition of HSD17B13 is a promising strategy for the treatment of NAFLD and NASH. Small molecule inhibitors are being developed to target the enzymatic activity of HSD17B13 and thereby modulate lipid metabolism in the liver.
Mechanism of Action
HSD17B13's precise enzymatic function and its endogenous substrates are still under investigation. However, it is known to possess retinol dehydrogenase activity.[5] The therapeutic benefit of inhibiting HSD17B13 is believed to stem from its role in modulating lipid droplet metabolism, which in turn affects hepatocyte health and the progression of liver disease.
Recent studies suggest a link between HSD17B13 activity and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. This connection appears to be mediated by transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[6] Inhibition of HSD17B13 may therefore not only reduce lipid accumulation in hepatocytes but also mitigate the fibrotic response in the liver.
Quantitative Data for the HSD17B13 Inhibitor BI-3231
BI-3231 is a potent and selective chemical probe for HSD17B13.[7] The following tables summarize the key quantitative data for this inhibitor.
| Parameter | Species | Value | Reference |
| IC | Human | 1 nM | [7] |
| IC | Mouse | 13 nM | [7] |
Table 1: In Vitro Potency of BI-3231
| Experimental Model | Effect of BI-3231 Treatment | Reference |
| Palmitic acid-induced lipotoxicity in HepG2 cells | Significantly decreased triglyceride accumulation. | [8] |
| Palmitic acid-induced lipotoxicity in primary mouse hepatocytes | Significantly decreased triglyceride accumulation. | [8] |
| Palmitic acid-induced lipotoxicity in HepG2 cells | Recovered the expression of Fatty Acid Synthase (Fasn). | [9] |
Table 2: Cellular Effects of BI-3231 on Lipid Metabolism
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of HSD17B13 inhibitors.
Recombinant HSD17B13 Protein Production
Objective: To produce purified, active HSD17B13 enzyme for use in biochemical assays.
Methodology:
-
Expression: Full-length human HSD17B13 (Uniprot ID: Q7Z5P4) is recombinantly expressed with a C-terminal Histidine-tag in HEK293 cells.[10][11]
-
Cell Lysis: Cell pellets are lysed by sonication in a buffer containing 25 mM Tris pH 7.5, 500 mM NaCl, 10 mM Imidazole, 0.5 mM TCEP, 5% Glycerin, and 0.3% Triton-X, supplemented with a complete protease inhibitor cocktail and DNase I.[10][11]
-
Purification:
-
The cell lysate is clarified by centrifugation at 50,000 rpm for 1 hour at 4°C.[10][11]
-
The supernatant is subjected to Nickel affinity chromatography using a HisTrap column. The protein is eluted with an imidazole gradient.[10][11]
-
Fractions containing the purified HSD17B13 are further purified by size exclusion chromatography on a Superdex 200 column.[10][11]
-
-
Concentration and Storage: The pure protein is concentrated using an Amicon filter device with a 10 kDa cutoff and stored at -80°C.[10][11]
HSD17B13 Enzyme Inhibition Assay
Objective: To determine the potency of inhibitors against HSD17B13 enzymatic activity.
Methodology (using MALDI-TOF MS for High-Throughput Screening):
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[10]
-
Compound Plating: 50 nL of test compound or DMSO is dispensed into a 1536-well assay plate. For dose-response curves, compounds are serially diluted.[10]
-
Enzyme Addition: 2.5 µL of 2x concentrated human recombinant HSD17B13 enzyme (final concentration: 50 nM) is added to the wells.[10]
-
Reaction Initiation: The enzymatic reaction is started by adding 2.5 µL of a substrate/cofactor mix containing estradiol (final concentration: 10 µM) and NAD+ (final concentration: 500 µM).[10][11]
-
Incubation: The reaction is incubated for 60 minutes at 37°C.[10]
-
Reaction Quenching: The reaction is stopped by the addition of 5 µL of 100% acetonitrile.[10]
-
Detection: The conversion of estradiol to estrone is measured using a MALDI-TOF mass spectrometer.[10]
Alternative Detection Method (Luminescence-based):
The production of NADH can be detected using a coupled-enzyme luminescence assay, such as the NAD-Glo™ assay. This provides a readout that is proportional to HSD17B13 activity.[12]
Cellular Lipotoxicity and Lipid Accumulation Assay
Objective: To assess the effect of HSD17B13 inhibitors on lipid accumulation in a cellular model of NAFLD.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) or primary mouse hepatocytes are cultured in appropriate media.[8][13]
-
Induction of Lipotoxicity: Cells are treated with palmitic acid to induce lipotoxicity and lipid droplet formation.[8]
-
Inhibitor Treatment: Cells are co-incubated with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.[8]
-
Assessment of Lipid Accumulation:
-
Triglyceride Measurement: Intracellular triglyceride levels are quantified using a commercial triglyceride assay kit.[8]
-
Lipid Droplet Staining: Lipid droplets can be visualized and quantified by staining with a neutral lipid dye such as Oil Red O or BODIPY.
-
-
Analysis of Gene Expression: Changes in the expression of genes involved in lipid metabolism (e.g., FASN) can be measured by quantitative real-time PCR (qRT-PCR).[9]
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Hepatic Steatosis and Fibrosis
The following diagram illustrates the proposed signaling pathway involving HSD17B13 in the progression of liver disease. Increased HSD17B13 expression, potentially driven by metabolic stress, contributes to lipid accumulation in hepatocytes. This, in turn, can lead to the production of pro-fibrotic signals, such as TGF-β1, which activate hepatic stellate cells, resulting in the deposition of extracellular matrix and the development of fibrosis.
HSD17B13 signaling pathway in liver disease.
Experimental Workflow for HSD17B13 Inhibitor Discovery and Characterization
The diagram below outlines a typical workflow for the identification and validation of novel HSD17B13 inhibitors, from initial high-throughput screening to characterization in cellular models.
Workflow for HSD17B13 inhibitor discovery.
Conclusion
HSD17B13 has emerged as a key player in the pathogenesis of NAFLD and NASH. Its role in hepatic lipid metabolism and the strong genetic evidence supporting it as a therapeutic target have spurred the development of potent and selective inhibitors. The characterization of small molecules like BI-3231 provides valuable tools for further elucidating the biological functions of HSD17B13 and for advancing novel therapies for chronic liver disease. The experimental protocols and workflows detailed in this guide offer a framework for researchers in the field to investigate this promising therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | bioRxiv [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enanta.com [enanta.com]
- 13. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide on the Inhibition of HSD17B13 and its Effect on Retinol Processing
Disclaimer: No public domain information is currently available for a specific inhibitor designated "Hsd17B13-IN-56." This technical guide will therefore focus on the broader effects of inhibiting the enzymatic activity of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) on retinol processing, drawing upon available research on HSD17B13 function, its loss-of-function variants, and known inhibitors such as BI-3231.
Introduction to HSD17B13 and its Role in Retinol Metabolism
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a protein primarily expressed in the liver and is localized to the surface of lipid droplets within hepatocytes.[1][2][3][4] While it is a member of the 17β-hydroxysteroid dehydrogenase family, a key enzymatic function identified for HSD17B13 is its activity as a retinol dehydrogenase (RDH).[1][5][6] This activity is crucial in the multi-step process of converting retinol (Vitamin A) into its active metabolite, retinoic acid, which is a critical signaling molecule in various cellular processes. The enzymatic function of HSD17B13 is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[1][5]
Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][7] This protective effect is linked to the diminished enzymatic activity of the variant proteins.[1][5] Consequently, the pharmacological inhibition of HSD17B13's retinol dehydrogenase activity presents a promising therapeutic strategy for these conditions.
Signaling Pathway: Retinol to Retinoic Acid
HSD17B13 catalyzes a rate-limiting step in the synthesis of all-trans-retinoic acid: the oxidation of all-trans-retinol to all-trans-retinaldehyde.[1] The subsequent oxidation of retinaldehyde to retinoic acid is then carried out by retinaldehyde dehydrogenases (RALDHs).
Quantitative Data on HSD17B13 Activity and Inhibition
The following tables summarize key quantitative data related to the retinol dehydrogenase activity of HSD17B13.
Table 1: Retinol Dehydrogenase Activity of Wild-Type HSD17B13
| Cell Line | Transfected Protein | Retinol Treatment | Retinaldehyde Produced (pmol/mg protein) | Retinoic Acid Produced (pmol/mg protein) | Reference |
| HEK293 | HSD17B13 (Wild-Type) | 5 µM | ~125 | ~25 | [1] |
| HEK293 | Empty Vector | 5 µM | ~25 | ~5 | [1] |
| HEK293 | RDH10 (Positive Control) | 5 µM | ~250 | ~40 | [1] |
Table 2: Effect of HSD17B13 Variants on Retinol Dehydrogenase Activity
| Cell Line | Transfected Protein Variant | Retinol Treatment | Retinaldehyde Production vs. Wild-Type | Retinoic Acid Production vs. Wild-Type | Reference |
| HEK293 | Exon 6 Deletion | 5 µM | No significant increase | No significant increase | [1] |
| HEK293 | G-insertion | 5 µM | No significant increase | No significant increase | [1] |
| HEK293 | P260S Mutation | 5 µM | Loss of enzymatic activity | Loss of enzymatic activity | [1] |
| HEK293 | G47/49A (Cofactor binding site) | 2 µM | No RDH activity | No RDH activity | [1] |
Table 3: Inhibitory Activity of BI-3231 against HSD17B13
| Assay Type | Substrate | IC₅₀ (nM) | Reference |
| Biochemical Assay | Estradiol | 2.9 | [8] |
| Cellular Assay (HEK293) | Estradiol | 20 | [8] |
Note: While BI-3231 has been characterized as a potent HSD17B13 inhibitor, specific quantitative data on its direct inhibition of retinol-to-retinaldehyde conversion was not available in the reviewed literature. The data presented uses estradiol as a substrate, which is also metabolized by HSD17B13.
Experimental Protocols
This protocol is adapted from methodologies used to characterize the RDH activity of HSD17B13.[1]
Objective: To quantify the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13.
Materials:
-
HEK293 cells
-
Expression vectors for HSD17B13 (wild-type and variants) or empty vector control
-
Transfection reagent
-
Cell culture medium and supplements
-
All-trans-retinol (stock solution in ethanol)
-
Phosphate-buffered saline (PBS)
-
Reagents for protein quantification (e.g., BCA assay)
-
HPLC system with a UV detector
-
Solvents for HPLC (e.g., acetonitrile, methanol, methylene chloride)[7]
-
Internal standard (e.g., retinyl acetate)[7]
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with the HSD17B13 expression vector or an empty vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to express the protein for 24-48 hours.
-
-
Retinol Treatment:
-
Prepare a working solution of all-trans-retinol in cell culture medium (e.g., 2-5 µM).
-
Remove the existing medium from the cells and replace it with the retinol-containing medium.
-
Incubate the cells for a defined period (e.g., 8 hours).
-
-
Sample Preparation for HPLC:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and collect the lysate for protein quantification.
-
To the remaining cell pellet or media, add an equal volume of ethanol containing a known amount of an internal standard (e.g., retinyl acetate).[7]
-
Extract the retinoids using hexane.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent for HPLC injection (e.g., benzene or the mobile phase).[7]
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a reverse-phase C18 column.[7]
-
Use a mobile phase such as acetonitrile/methanol/methylene chloride (70:15:15 v/v) at a flow rate of 1.8 ml/min.[7]
-
Detect retinoids by UV absorbance at 325 nm for retinol and retinaldehyde, and 340 nm for retinoic acid.[2]
-
Quantify the amounts of retinaldehyde and retinoic acid produced by comparing their peak areas to a standard curve.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Effect of HSD17B13 Inhibition on Retinol Processing
The inhibition of HSD17B13's retinol dehydrogenase activity is expected to decrease the conversion of retinol to retinaldehyde. This would lead to an accumulation of retinol and a reduction in the downstream synthesis of retinoic acid within hepatocytes. This mechanism is supported by studies on loss-of-function HSD17B13 variants, which show no increase in retinaldehyde or retinoic acid synthesis upon retinol treatment.[1]
A selective inhibitor of HSD17B13, BI-3231, has been shown to reduce the lipotoxic effects of palmitic acid in hepatocytes.[6][9][10] While this study focused on lipid metabolism, the protective effects are consistent with the proposed mechanism of reducing the activity of HSD17B13. By blocking the conversion of retinol, inhibitors of HSD17B13 may prevent the potential downstream effects of altered retinoid signaling that contribute to liver injury in the context of NAFLD.
Conclusion and Therapeutic Implications
HSD17B13 is a key enzyme in hepatic retinol metabolism, and its inhibition presents a compelling therapeutic strategy for chronic liver diseases like NAFLD and NASH. The strong genetic evidence linking loss-of-function variants to protection from disease progression provides a solid rationale for the development of HSD17B13 inhibitors. By blocking the conversion of retinol to retinaldehyde, these inhibitors can modulate the retinoid signaling pathway, which is known to be dysregulated in fatty liver disease. Further research into potent and selective inhibitors will be crucial to fully elucidate the therapeutic potential of targeting HSD17B13 in managing and treating steatotic liver conditions.
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. HSD17B13 | Abcam [abcam.com]
- 5. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic retinoid stores are required for normal liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: HSD17B13 Inhibition in NAFLD Research
A Comprehensive Overview of a Novel Therapeutic Strategy Centered on the Potent and Selective Inhibitor, BI-3231
This guide provides an in-depth technical overview of the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in Nonalcoholic Fatty Liver Disease (NAFLD) and the therapeutic potential of its inhibition. As the specific compound "Hsd17B13-IN-56" is not publicly documented, this document will utilize the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative molecule to detail the core principles of HSD17B13-targeted research for NAFLD.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Introduction: HSD17B13 as a Therapeutic Target in NAFLD
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to more severe states such as nonalcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC). Genetic studies have identified that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more advanced forms of liver disease.[3][4] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[5] Its expression is notably upregulated in the livers of NAFLD patients. The enzyme is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] The protective nature of its genetic inactivation has made HSD17B13 a compelling therapeutic target for the treatment of NAFLD/NASH.[1][2]
Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the naturally occurring loss-of-function variants, thereby mitigating the progression of NAFLD.[3] This has spurred the development of small molecule inhibitors, such as BI-3231, designed to selectively block the enzymatic activity of HSD17B13.[1][2]
Quantitative Data for HSD17B13 Inhibitor: BI-3231
The following tables summarize the key quantitative data for the HSD17B13 inhibitor BI-3231, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of BI-3231 [6]
| Target | Assay Type | Substrate | IC50 | Ki | Selectivity vs. HSD17B11 |
| Human HSD17B13 | Enzymatic | Estradiol | 1 nM | 0.7 ± 0.2 nM[7] | >10,000-fold |
| Mouse HSD17B13 | Enzymatic | Estradiol | 13 nM | - | - |
| Human HSD17B13 | Cellular (HEK293) | Estradiol | 11 ± 5 nM[8] | - | - |
| Human HSD17B11 | Enzymatic | - | >10 µM[7] | - | - |
Table 2: Physicochemical and In Vitro ADME Properties of BI-3231
| Property | Value |
| Aqueous Solubility | Good |
| Permeability | High |
| Metabolic Stability (Human Liver Microsomes) | High[6] |
| Metabolic Stability (Human Hepatocytes) | Moderate[6] |
| CYP450 Inhibition | No significant inhibition[1] |
| hERG Inhibition | No significant inhibition[1] |
Table 3: In Vivo Pharmacokinetics of BI-3231 in Mice [9]
| Route of Administration | Dose | Key Findings |
| Oral (p.o.) | 50 µmol/kg | Rapid plasma clearance exceeding hepatic blood flow.[10] Extensive liver tissue accumulation and retention compared to plasma.[9] |
| Intravenous (i.v.) | 5 µM/kg | Biphasic and rapid plasma clearance.[10] |
| Subcutaneous (s.c.) | 80 µM/kg | Significantly increased bioavailability compared to oral administration.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of HSD17B13 inhibitors are provided below.
3.1. Human HSD17B13 Enzyme Activity Assay (MALDI-TOF MS) [1][2]
-
Objective: To determine the in vitro inhibitory potency of test compounds against recombinant human HSD17B13.
-
Principle: The assay measures the enzymatic conversion of a substrate (e.g., estradiol) to its product by HSD17B13. The inhibition of this conversion by a test compound is quantified.
-
Materials:
-
Procedure:
-
Dispense 50 nL of test compound or DMSO (control) into the wells of a 1536-well assay plate.
-
Initiate the enzymatic reaction by adding the enzyme, substrate, and cofactor to the wells.
-
Incubate the reaction mixture at a controlled temperature.
-
Stop the reaction at a specified time point.
-
Analyze the reaction products using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to quantify substrate conversion.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
3.2. Cellular HSD17B13 Assay [1][11]
-
Objective: To assess the potency of test compounds in a cellular environment.
-
Principle: This assay measures the inhibition of HSD17B13 activity in a human cell line (e.g., HEK293) stably overexpressing the enzyme.
-
Materials:
-
Procedure:
-
Seed the HSD17B13-expressing HEK293 cells in assay plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound.
-
Add the substrate (estradiol) to the cell culture medium.
-
Incubate for a specified period to allow for substrate metabolism.
-
Collect the supernatant and quantify the product formation using a suitable analytical method (e.g., LC-MS/MS).
-
In parallel, assess cell viability using a reagent like CellTiter-Glo to exclude cytotoxic effects.[1][2]
-
Calculate the IC50 value based on the inhibition of product formation in a dose-dependent manner.
-
3.3. In Vivo Pharmacokinetic Study in Mice [9]
-
Objective: To determine the pharmacokinetic profile of the test compound.
-
Procedure:
-
Administer the test compound (e.g., BI-3231) to mice via the desired route (e.g., oral gavage, intravenous injection).[9]
-
Collect blood samples at various time points post-administration.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver).
-
Process the plasma and tissue samples to extract the drug.
-
Quantify the concentration of the test compound in plasma and tissue homogenates using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in HSD17B13 research.
Caption: Proposed role of HSD17B13 in NAFLD and the inhibitory action of BI-3231.
Caption: A typical experimental workflow for the evaluation of an HSD17B13 inhibitor.
Caption: The logical framework for targeting HSD17B13 in NAFLD therapy.
Conclusion
The inhibition of HSD17B13 represents a promising, genetically validated therapeutic strategy for the treatment of NAFLD and NASH. The small molecule inhibitor BI-3231 has been shown to be a potent and selective tool for probing the function of HSD17B13 and serves as an excellent reference compound for drug discovery programs. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to explore this therapeutic avenue further. Future research will likely focus on the long-term efficacy and safety of HSD17B13 inhibitors in relevant preclinical models of NASH and their eventual translation to clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 8. eubopen.org [eubopen.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. enanta.com [enanta.com]
- 12. enanta.com [enanta.com]
Hsd17B13-IN-56 and its Role in Steatohepatitis: A Technical Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target in the study of chronic liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH), previously known as nonalcoholic steatohepatitis (NASH).[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease such as MASH, fibrosis, cirrhosis, and even hepatocellular carcinoma.[1][2][6] This protective effect has spurred the development of inhibitors targeting HSD17B13's enzymatic activity. Hsd17B13-IN-56 is one such small molecule inhibitor, identified for its potency against HSD17B13.[7] This guide provides a detailed overview of this compound, the broader context of HSD17B13 inhibition in steatohepatitis, experimental protocols, and the underlying signaling pathways.
This compound: A Potent Inhibitor
This compound (also referred to as Compound 89 in patent literature) is a dichlorophenol-containing compound that demonstrates significant inhibitory activity against HSD17B13.[7]
Quantitative Data on HSD17B13 Inhibitors
The development of HSD17B13 inhibitors is an active area of research. Below is a summary of quantitative data for this compound and other inhibitors, as well as data from preclinical and clinical studies on HSD17B13 modulation.
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | HSD17B13 | Biochemical | Estradiol | ≤ 0.1 μM | [7] |
| Compound 1 (fluorophenol-containing) | HSD17B13 | Biochemical | β-estradiol, Leukotriene B4 | Potent (specific value not provided) | [8] |
| Compound 2 (benzoic acid with sulfonamide) | HSD17B13 | Biochemical | β-estradiol, Leukotriene B4 | Potent (specific value not provided) | [8] |
| Intervention | Model | Key Findings | Quantitative Results | Reference |
| Rapirosiran (ALN-HSD) | Phase 1 Clinical Trial (MASH patients) | Dose-dependent reduction in liver HSD17B13 mRNA. | Median reduction of 78% at 6 months in the 400 mg group. | [9] |
| Rapirosiran (ALN-HSD) | Phase 1 Clinical Trial (MASH patients) | Reduction in liver enzymes. | Mean reductions in ALT up to 42% and AST up to 28%. | [6] |
| shRNA-mediated knockdown | High-Fat Diet (HFD)-fed obese mice | Improved hepatic steatosis and markers of liver health. | Markedly improved hepatic steatosis; decreased elevated serum ALT and FGF21. | [10] |
| Adenovirus-mediated overexpression | Mice | Induced fatty liver. | Increased lipogenesis. | [6] |
| Genetic Variant | Population | Association | Effect Size | Reference |
| rs72613567:TA | Multi-ethnic Asian cohort | Lower incidence of liver-related complications. | Homozygous TA allele HR: 0.004. | [11] |
| rs6834314:G | Multi-ethnic Asian cohort | Lower incidence of liver-related complications. | Homozygous G allele HR: 0.01. | [11] |
| rs72613567:TA | European and Hispanic descendants | Lower risk of cirrhosis and HCC. | Heterozygous OR for HCC: 0.65, Homozygous OR for HCC: 0.28. | [4][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe key experimental protocols used in the study of HSD17B13 and its inhibitors.
Biochemical Assays for HSD17B13 Activity
1. Coupled-Enzyme Luminescence Assay (NAD-Glo™ Assay): This assay is used to screen for HSD17B13 substrates and inhibitors by detecting the production of NADH.[12][13]
-
Principle: The HSD17B13 enzyme catalyzes the conversion of a substrate, producing NADH. A reductase is then used to convert a pro-luciferin substrate into luciferin in the presence of NADH, which is then quantified using a luciferase.
-
Reagents:
-
Procedure:
-
Add 10 µL of a solution containing NAD+, the substrate (e.g., β-estradiol), and recombinant HSD17B13 protein to each well of a 384-well plate.[14]
-
Incubate with test inhibitors if screening.
-
Add an equal volume of luciferase reagent.
-
Incubate for 1 hour.
-
Measure luminescence at 450 nm using a multi-mode plate reader.[14]
-
2. RapidFire Mass Spectrometry (RF-MS)-Based Assays: This high-throughput technique directly measures the conversion of a substrate to its product, confirming enzymatic activity.[12]
-
Principle: The assay mixture is rapidly injected into the mass spectrometer to quantify the product of the enzymatic reaction.
-
Procedure:
-
Prepare assay mixtures containing enzyme, substrate, and cofactor as described for the NAD-Glo™ assay.
-
Incubate for a defined period.
-
Stop the reaction.
-
Analyze the samples using a RapidFire system coupled to a mass spectrometer (e.g., Sciex API-5500).[8]
-
Quantify the product (e.g., estrone) to determine enzyme activity.[8]
-
Cell-Based Assays
1. HSD17B13 Activity in HEK293 Cells: These assays assess the activity of HSD17B13 and the efficacy of inhibitors in a cellular context.[8][12]
-
Cell Culture and Transfection:
-
Assay Procedure:
-
Treat the transfected cells with a known substrate.
-
Incubate for a specified time.
-
Lyse the cells and analyze the lysate using RF-MS to measure the conversion of the substrate to its product.[12]
-
2. Leukocyte Adhesion Assay in HepaRG Cells: This assay investigates the functional consequence of HSD17B13 expression on inflammatory processes.[14]
-
Procedure:
-
HepaRG cells are engineered to overexpress human HSD17B13.
-
THP-1 monocytic cells (a model for leukocytes) are added to the HepaRG cell culture.
-
After a period of co-incubation, non-adherent THP-1 cells are washed away.
-
The number of adherent THP-1 cells is quantified to assess the impact of HSD17B13 on leukocyte adhesion.[14]
-
In Vivo Models of Steatohepatitis
1. Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model: This is a chronic liver injury model used to evaluate the efficacy of HSD17B13 inhibitors.[12]
-
Model Induction: Mice are fed a CDAA-HFD to induce steatohepatitis and fibrosis.
-
Treatment: Mice are treated with HSD17B13 inhibitors or vehicle control.
-
Endpoints:
-
Measurement of gene and protein markers of inflammation, injury, and fibrosis in plasma and liver tissue.[12]
-
Histological analysis of liver sections to assess steatosis, inflammation, and fibrosis.
-
2. shRNA-Mediated Knockdown in High-Fat Diet (HFD) Mice: This approach uses RNA interference to specifically reduce HSD17B13 expression in the liver.[10]
-
Vector: AAV8 vector carrying a short hairpin RNA (shRNA) targeting mouse Hsd17b13 (AAV8-shHsd17b13) or a scrambled control (AAV8-shScrmbl).
-
Administration: Male C57BL/6J mice are fed a 45% kcal HFD for 21 weeks, followed by a single intraperitoneal (i.p.) injection of the AAV8 vector at a titer of 1x10^11 virus particles.[10]
-
Analysis: After a period of treatment, various parameters are assessed, including body weight, adiposity, glycemia, serum ALT levels, serum FGF21 levels, and markers of liver fibrosis (e.g., Timp2).[10]
Signaling Pathways and Mechanisms of Action
The precise mechanisms by which HSD17B13 contributes to the progression of steatohepatitis are still under investigation. However, several pathways have been implicated.
HSD17B13 and Lipid Metabolism
HSD17B13 is localized to lipid droplets and its expression is regulated by transcription factors involved in lipid metabolism, such as SREBP-1c, which is in turn induced by LXR-α.[6][15] Overexpression of wild-type HSD17B13 leads to an increase in the number and size of lipid droplets in hepatocytes.[6] The enzyme is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[6][16] This process may influence retinoid signaling, which is critical in liver homeostasis and fibrogenesis. Furthermore, loss-of-function variants of HSD17B13 are associated with increased levels of hepatic phospholipids, such as phosphatidylcholines and phosphatidylethanolamines, which are essential components of lipid droplet membranes.[6]
HSD17B13 in Hepatocyte Lipid Metabolism.
HSD17B13, Inflammation, and Fibrosis
Recent studies suggest a role for HSD17B13 in promoting liver inflammation and fibrosis. One proposed mechanism involves the formation of HSD17B13 homodimers, which facilitates liquid-liquid phase separation (LLPS). This process is thought to be crucial for its enzymatic function and for inducing an autocrine PAF/STAT3 signaling pathway that promotes leukocyte adhesion.[14] Additionally, HSD17B13 may drive a pro-fibrotic response by upregulating transforming growth factor beta-1 (TGF-β1), a key mediator of hepatic stellate cell (HSC) activation and collagen synthesis.[17]
HSD17B13-Mediated Pro-fibrotic Signaling.
Workflow for HSD17B13 Inhibitor Development
The discovery and development of a therapeutic agent targeting HSD17B13 follows a structured workflow from initial screening to clinical evaluation.
Workflow for HSD17B13 Inhibitor Discovery and Development.
Conclusion
HSD17B13 has been robustly validated by human genetics as a promising target for the treatment of steatohepatitis and the prevention of liver fibrosis. The development of potent and specific inhibitors, such as this compound, represents a critical step towards translating this genetic insight into a viable therapeutic strategy. The ongoing research, from detailed biochemical characterization and preclinical animal studies to clinical trials with RNA interference agents, is paving the way for a new class of therapeutics for patients with chronic liver disease. The detailed protocols and mechanistic insights provided in this guide are intended to support the continued efforts of researchers and drug developers in this important field.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enanta.com [enanta.com]
- 13. enanta.com [enanta.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
HSD17B13-IN-56 and the Therapeutic Promise of Targeting HSD17B13 in Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the development of steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. This has spurred the development of targeted inhibitors to mimic this protective effect. This technical guide provides an in-depth overview of the therapeutic potential of HSD17B13 inhibition, with a focus on the small molecule inhibitor Hsd17B13-IN-56 and other investigational agents, including the well-characterized chemical probe BI-3231 and RNA interference (RNAi) therapeutics. We present quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support ongoing research and drug development efforts in this promising area.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[2] The enzyme is localized to the surface of lipid droplets within hepatocytes and is implicated in retinol metabolism, catalyzing the conversion of retinol to retinaldehyde.[3] The precise mechanisms by which HSD17B13 contributes to liver disease progression are still under investigation, but it is thought to be involved in pathways that regulate hepatic lipid homeostasis and inflammation.[1][3]
Genetic association studies have identified a splice variant (rs72613567) in HSD17B13 that results in a loss of enzymatic function and is strongly associated with a reduced risk of developing both alcoholic and non-alcoholic liver diseases.[3][4] This genetic validation provides a strong rationale for the therapeutic inhibition of HSD17B13.
Therapeutic Modalities Targeting HSD17B13
Two primary therapeutic strategies are being pursued to inhibit HSD17B13 activity: small molecule inhibitors and RNA interference (RNAi) therapeutics.
-
Small Molecule Inhibitors: These agents are designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity. This compound and BI-3231 are examples of such compounds.
-
RNA Interference (RNAi) Therapeutics: These therapies, such as rapirosiran (ALN-HSD) and ARO-HSD, are designed to specifically degrade the messenger RNA (mRNA) of HSD17B13, thereby preventing the synthesis of the HSD17B13 protein.
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize the available quantitative data for key HSD17B13 inhibitors.
Table 1: In Vitro Potency of Small Molecule HSD17B13 Inhibitors
| Compound | Type | Target | Assay Substrate | IC50 | Ki | Reference |
| This compound | Small Molecule | Human HSD17B13 | Estradiol | ≤ 0.1 µM | N/A | MCE |
| BI-3231 | Small Molecule | Human HSD17B13 | Estradiol | 1 nM | N/A | [5] |
| BI-3231 | Small Molecule | Mouse HSD17B13 | Estradiol | 13 nM | N/A | [5] |
N/A: Not Available
Table 2: Clinical Trial Data for RNAi Therapeutics Targeting HSD17B13
| Therapeutic | Study Phase | Patient Population | Key Outcomes | Reference |
| Rapirosiran (ALN-HSD) | Phase 1 | Healthy Adults & MASH Patients | Dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at the highest dose (400 mg) at 6 months. Encouraging safety and tolerability profile. | [6] |
| ARO-HSD | Phase 1/2 | Healthy Volunteers & Suspected NASH Patients | Mean reduction in hepatic HSD17B13 mRNA of up to 93.4% (200 mg dose) at Day 71. Mean reduction in Alanine Aminotransferase (ALT) of up to 42.3% (200 mg dose) at Day 71. Well-tolerated with no serious adverse events related to the drug. | [7][8] |
Experimental Protocols
HSD17B13 Enzyme Inhibition Assay (Representative Protocol)
This protocol is based on the methodology used for the characterization of BI-3231 and is representative of assays used to determine the in vitro potency of small molecule inhibitors like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Detection Reagent (e.g., utilizing MALDI-TOF MS or a luminescence-based method to detect product formation)
-
1536-well assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compound at various concentrations (typically a serial dilution) or DMSO (as a control) into the wells of a 1536-well assay plate.
-
Reaction Initiation: Add the HSD17B13 enzyme and the substrate (estradiol) and cofactor (NAD+) solution to each well to start the enzymatic reaction. The final concentrations of enzyme, substrate, and cofactor should be optimized for robust signal detection.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific period to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed. The method of detection will vary depending on the assay format (e.g., mass spectrometry to directly measure the product, or a coupled enzymatic reaction that produces a detectable signal like luminescence).
-
Data Analysis: Calculate the percent inhibition of HSD17B13 activity for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 1 Clinical Trial Protocol for an RNAi Therapeutic (Representative Methodology)
This protocol outlines the general design of a first-in-human study for an RNAi therapeutic targeting HSD17B13, based on the trials for rapirosiran and ARO-HSD.
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the investigational RNAi therapeutic.
Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study.
Participant Population:
-
Part A: Healthy adult volunteers.
-
Part B: Patients with a diagnosis of NASH, often confirmed by liver biopsy.
Methodology:
-
Dosing:
-
Part A (Healthy Volunteers): Participants receive a single subcutaneous injection of either the RNAi therapeutic at escalating doses or a placebo.
-
Part B (NASH Patients): Participants receive one or more subcutaneous injections of the RNAi therapeutic or placebo at selected dose levels.
-
-
Safety and Tolerability Assessment: Monitor all participants for adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters, vital signs, and electrocardiograms (ECGs).
-
Pharmacokinetic (PK) Analysis: Collect plasma and urine samples at various time points post-dose to measure the concentration of the RNAi therapeutic and its metabolites.
-
Pharmacodynamic (PD) Analysis:
-
In NASH patients, perform liver biopsies at baseline and at a specified time point after the last dose (e.g., Day 71).
-
Analyze liver biopsy samples to quantify the levels of HSD17B13 mRNA (e.g., using quantitative reverse transcription PCR - qRT-PCR) and HSD17B13 protein (e.g., using immunohistochemistry or western blotting).
-
Monitor serum levels of liver enzymes, such as ALT and AST, throughout the study.
-
-
Data Analysis: Analyze safety, PK, and PD data to determine the dose-response relationship and to select appropriate doses for further clinical development.
Visualizing Key Pathways and Processes
HSD17B13 Signaling in Hepatocytes
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Experimental Workflow for HSD17B13 Inhibitor Discovery
Caption: High-level workflow for the discovery and development of HSD17B13 small molecule inhibitors.
Therapeutic Rationale for HSD17B13 Inhibition
Caption: Logical relationship illustrating the therapeutic rationale for HSD17B13 inhibition.
Future Directions and Conclusion
The inhibition of HSD17B13 represents a highly promising, genetically validated strategy for the treatment of chronic liver diseases. Both small molecule inhibitors and RNAi therapeutics have shown encouraging preclinical and early clinical results. Future research should focus on elucidating the precise molecular functions of HSD17B13 to better understand the downstream consequences of its inhibition. Further clinical trials with larger patient populations and longer durations are necessary to establish the long-term safety and efficacy of these novel therapeutic agents. The development of potent and selective inhibitors like this compound and BI-3231, alongside the advancement of RNAi technologies, provides a powerful toolkit for researchers and clinicians working to combat the growing epidemic of liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 8. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-56: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-56, also identified as Compound 89, is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver and is genetically linked to the progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Loss-of-function mutations in the HSD17B13 gene are associated with a reduced risk of developing these conditions, making the enzyme a compelling therapeutic target. This compound represents a significant tool for researchers investigating the role of HSD17B13 in liver pathology and for the development of novel therapeutics. This document provides a comprehensive overview of the chemical structure, properties, and biological evaluation of this compound.
Chemical Structure and Properties
This compound is a dichlorophenol-containing compound with the systematic IUPAC name 2,3-dichloro-N-(2-(2,4-dimethyl-6-oxo-5-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethyl)benzamide. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C34H29Cl2F3N4O4 |
| CAS Number | 2770246-82-5 |
| SMILES | O=C(C1=CC(Cl)=C(C(Cl)=C1)O)NC(C=CC(C)=C2N=C(C)N3CC4=C(OC(F)(F)F)C=CC=C4)=C2C3=O |
| IC50 (Estradiol) | ≤ 0.1 μM |
Biological Activity and Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of HSD17B13. The primary function of HSD17B13 is the NAD+ dependent oxidation of steroids, such as estradiol, and other lipid substrates. By inhibiting this activity, this compound is expected to modulate downstream signaling pathways implicated in hepatic lipid metabolism and inflammation.
HSD17B13 Signaling Pathway
The precise signaling cascade downstream of HSD17B13 is an active area of research. However, current understanding suggests its involvement in pathways that regulate hepatic lipid droplet dynamics and inflammatory responses. Inhibition of HSD17B13 is hypothesized to protect against liver damage.
Caption: Inhibition of HSD17B13 by this compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on information disclosed in patent application WO2022103960 and related scientific literature.
Synthesis of this compound (Compound 89)
The synthesis of this compound is a multi-step process that involves the formation of a key pyrrolo[3,2-c]pyridine intermediate followed by coupling with a dichlorobenzoyl moiety. The general synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound.
A detailed, step-by-step protocol for the chemical synthesis can be found in the experimental section of patent document WO2022103960.
In Vitro HSD17B13 Enzymatic Assay
The inhibitory activity of this compound was determined using a biochemical assay that measures the enzymatic conversion of a substrate by purified HSD17B13.
Objective: To determine the IC50 value of this compound against human HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound (test compound)
-
Detection reagent (to measure NADH production)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the test compound dilutions to the microplate wells.
-
Add a solution of HSD17B13 enzyme to the wells.
-
Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and add the detection reagent to quantify the amount of NADH produced.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro HSD17B13 enzymatic assay.
Conclusion
This compound is a valuable research tool for elucidating the biological functions of HSD17B13 and for the preclinical assessment of HSD17B13 inhibition as a therapeutic strategy for chronic liver diseases. The data presented in this guide, including its chemical properties, inhibitory potency, and associated experimental protocols, provide a solid foundation for further investigation by researchers in the field of drug discovery and liver metabolism. Further studies are warranted to explore the in vivo efficacy and pharmacokinetic properties of this compound.
References
Hsd17B13-IN-56: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hsd17B13-IN-56, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). This document consolidates key information, including its chemical properties, supplier details, biological activity, and relevant experimental protocols, to support researchers in the fields of liver disease, metabolic disorders, and drug discovery.
Core Compound Information
This compound is a small molecule inhibitor targeting HSD17B13, an enzyme predominantly expressed in the liver and implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions.
| Property | Value | Source |
| CAS Number | 2770246-82-5 | MedChemExpress |
| Supplier | MedChemExpress | MedChemExpress |
| Known As | Compound 89 | MedChemExpress |
Quantitative Biological Data
This compound has been characterized by its potent inhibitory activity against HSD17B13. The following table summarizes the available quantitative data.
| Assay Type | Substrate | IC50 | Source |
| Biochemical Assay | Estradiol | ≤ 0.1 μM | MedChemExpress, Patent WO2022103960 |
Signaling Pathways and Mechanism of Action
HSD17B13 is a lipid droplet-associated protein that plays a role in hepatic lipid metabolism. While the precise signaling pathways modulated by this compound are a subject of ongoing research, the general mechanism of HSD17B13 and the expected impact of its inhibition are outlined below. Inhibition of HSD17B13 is anticipated to mitigate the progression of liver disease by interfering with detrimental lipid metabolism and inflammatory signaling.
HSD17B13 Signaling Cascade
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for evaluating HSD17B13 inhibitors.
HSD17B13 Biochemical Inhibition Assay (NADH-Glo™)
This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
NAD+
-
β-estradiol
-
NADH-Glo™ Detection Kit (Promega)
-
384-well assay plates
-
Multi-mode plate reader with luminescence detection
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 384-well plate, add 10 µL of PBS containing 500 µM NAD+, 15 µM β-estradiol, and 300 ng of recombinant human HSD17B13 protein to each well.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add an equal volume of the NADH-Glo™ luciferase reagent to each well.
-
Incubate for an additional hour in the dark.
-
Measure the luminescence using a multi-mode plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular HSD17B13 Inhibition Assay (RapidFire Mass Spectrometry)
This assay measures the inhibition of HSD17B13 in a cellular context.
Materials:
-
HEK293 cells stably expressing human HSD17B13
-
This compound
-
Estradiol
-
Cell culture reagents
-
RapidFire High-Throughput Mass Spectrometry system
Procedure:
-
Plate the HEK293-HSD17B13 cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Add estradiol to the cell culture medium to initiate the enzymatic reaction.
-
After a specific incubation period, collect the cell lysates or supernatant.
-
Analyze the samples using a RapidFire Mass Spectrometry system to quantify the conversion of estradiol to estrone.
-
Determine the percentage of inhibition at each concentration and calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of HSD17B13 inhibitors like this compound.
Inhibitor Characterization Workflow
Targeting HSD17B13 in Liver Disease: A Preclinical Research Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Primarily expressed in the liver and localized to lipid droplets, HSD17B13 is implicated in hepatic lipid metabolism.[1][2][3] Human genetic studies have provided robust evidence that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[4][5][6] This protective effect has spurred significant preclinical research to understand the mechanistic role of HSD17B13 and to validate its inhibition as a therapeutic strategy. This guide synthesizes the core preclinical findings and methodologies to provide a comprehensive resource for the scientific community.
Molecular and Cellular Function of HSD17B13
HSD17B13 is a 300-amino acid protein that belongs to the 17-beta-hydroxysteroid dehydrogenase superfamily.[1][6][7] It is predominantly found in hepatocytes, where it associates with the surface of lipid droplets.[2][4] The protein contains several key domains, including a cofactor-binding domain and a catalytic domain, which are essential for its enzymatic activity.[7]
While its precise physiological substrates are still under investigation, in vitro assays have shown that HSD17B13 can catalyze the conversion of various substrates, including steroids, bioactive lipids like leukotriene B4, and retinol.[4][7] The retinol dehydrogenase activity, converting retinol to retinaldehyde, is a key reported function.[4][5][6]
The expression of HSD17B13 is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[4][5] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that could contribute to lipid accumulation in the liver.[1][5]
Preclinical In Vitro Research Findings
In vitro studies using cultured human hepatocytes and other cell lines have been instrumental in dissecting the cellular functions of HSD17B13. Overexpression of wild-type HSD17B13 has been shown to increase the number and size of lipid droplets in cultured hepatocytes.[4]
| Parameter | Experimental System | Key Findings | Reference |
| Lipid Droplet Morphology | Cultured human hepatocytes | Overexpression of HSD17B13 leads to an increase in the size and number of lipid droplets. | [4] |
| Gene Expression | Cells with increased HSD17B13 expression | Increased expression of Choline/ethanolamine phosphotransferase 1 (Cept1). | [8] |
| Enzymatic Activity | Cell-based assays | HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde. | [4][5][7] |
| Protein-Protein Interaction | Cultured cells | HSD17B13 has been shown to form homodimers. | [7] |
Experimental Protocols: In Vitro Assays
A general methodology for in vitro assessment of HSD17B13 function involves the following steps:
-
Cell Culture: Human hepatocyte cell lines (e.g., HepG2, Huh7) or primary human hepatocytes are cultured under standard conditions.
-
Transfection/Transduction: Cells are transfected with plasmids encoding wild-type HSD17B13, loss-of-function variants, or silencing RNAs (siRNA) targeting HSD17B13.
-
Lipid Droplet Staining: To visualize and quantify lipid droplets, cells are stained with lipophilic dyes such as Oil Red O or BODIPY. Imaging is performed using fluorescence microscopy.
-
Gene Expression Analysis: RNA is extracted from cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes involved in lipid metabolism (e.g., CEPT1, SREBP-1c).
-
Enzymatic Activity Assays: Cell lysates or recombinant HSD17B13 protein are incubated with potential substrates (e.g., retinol) and cofactors (e.g., NAD+). The formation of the product (e.g., retinaldehyde) is measured using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.
Preclinical In Vivo Research Findings
Animal models, primarily mice, have been employed to investigate the role of Hsd17b13 in the context of liver disease. These studies have utilized various approaches, including genetic knockout, overexpression, and RNA interference (RNAi) to modulate Hsd17b13 levels.
| Model | Intervention | Key Findings | Reference |
| Wild-type mice on a high-fat diet (HFD) | RNAi-mediated knockdown of Hsd17b13 | Attenuated liver steatosis and decreased hepatic triglyceride storage. | [8] |
| Wild-type mice | Adenovirus-mediated overexpression of Hsd17b13 | Induced a fatty liver phenotype due to increased lipogenesis. | [4] |
| Hsd17b13 knockout mice | Challenged with various diets to induce steatosis/fibrosis | Did not consistently show a protective phenotype, suggesting potential species differences or compensatory mechanisms. | [8][9] |
| Hsd17b13-/- mice with xeno-expression of human HSD17B13 | Western diet/carbon tetrachloride (WD/CCl4) treatment | Exacerbated liver inflammation and promoted immune cell infiltration. | [9] |
Experimental Protocols: In Vivo Studies
A typical preclinical in vivo study to evaluate the therapeutic potential of targeting Hsd17b13 would involve:
-
Animal Model Selection: C57BL/6J mice are commonly used. To induce NAFLD/NASH, mice are fed a high-fat diet, a Western diet, or a choline-deficient, L-amino acid-defined diet.
-
Therapeutic Intervention: This can include:
-
Genetic models: Use of Hsd17b13 knockout or transgenic mice.
-
RNAi: Systemic administration of short hairpin RNAs (shRNAs) or siRNAs targeting Hsd17b13.
-
Small molecule inhibitors: Administration of a specific inhibitor of HSD17B13.
-
-
In-life Monitoring: Regular monitoring of body weight, food intake, and metabolic parameters (e.g., blood glucose, insulin levels).
-
Terminal Procedures: At the end of the study, mice are euthanized, and blood and liver tissue are collected.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) are measured.
-
Histopathological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.
-
Molecular and Lipidomic Analysis: Hepatic gene expression is analyzed by qRT-PCR or RNA sequencing. Liver lipids are extracted and analyzed by mass spectrometry to determine the levels of triglycerides, phospholipids, and other lipid species.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided.
Caption: Proposed HSD17B13 signaling pathway in hepatocytes.
Caption: Enzymatic conversion of retinol by HSD17B13.
Caption: Generalized preclinical research workflow for HSD17B13.
Conclusion
The convergence of human genetic data and preclinical research findings strongly supports the inhibition of HSD17B13 as a promising therapeutic strategy for NAFLD and NASH. While in vitro studies have begun to elucidate its cellular functions, in vivo models have demonstrated that reducing HSD17B13 activity can mitigate liver steatosis. However, discrepancies between genetic knockout models and RNAi approaches highlight the need for further research to fully understand its biological roles and the potential for species-specific differences. The development of potent and selective small molecule inhibitors will be crucial for advancing HSD17B13-targeted therapies into clinical development. This guide provides a foundational overview of the preclinical landscape to aid in these ongoing research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. escholarship.org [escholarship.org]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13: A Key Modulator of Liver Fibrosis and a Promising Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the 17-β hydroxysteroid dehydrogenase superfamily, has emerged as a critical player in the pathogenesis of chronic liver diseases.[1][2][3] Primarily expressed in the liver and localized to lipid droplets within hepatocytes, HSD17B13 is intricately involved in lipid metabolism.[4][5][6] Growing evidence from human genetic studies has solidified its role in the progression of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH), which can lead to liver fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[7][8]
This technical guide provides a comprehensive overview of HSD17B13, focusing on its function, its association with liver fibrosis, and its potential as a therapeutic target. We will delve into the known signaling pathways, present quantitative data from key studies, and outline relevant experimental protocols to facilitate further research and drug development in this area. While the specific inhibitor "Hsd17B13-IN-56" is not documented in publicly available scientific literature, this guide will cover the broader landscape of HSD17B13 inhibition and characterization.
The Role of HSD17B13 in Liver Physiology and Disease
HSD17B13 is a 300-amino-acid protein encoded by the HSD17B13 gene located on chromosome 4q22.1.[1][6] Its expression is predominantly found in hepatocytes.[9] The enzyme is known to catalyze the conversion of various steroids and other lipid molecules.[1][6]
The link between HSD17B13 and liver disease was significantly strengthened by the discovery of a common genetic variant, rs72613567:TA. This loss-of-function variant results in a truncated, unstable protein with reduced enzymatic activity.[6][8] Individuals carrying this variant have a markedly reduced risk of developing NASH, cirrhosis, and HCC from various underlying liver diseases, including NAFLD and alcoholic liver disease.[6][7][8] This protective effect has positioned HSD17B13 as a compelling therapeutic target, with the hypothesis that inhibiting its activity could mimic the beneficial effects of the genetic variant and ameliorate liver disease progression.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms by which HSD17B13 contributes to liver fibrosis are still under active investigation. However, several key pathways have been implicated.
-
Lipid Droplet Metabolism and Lipotoxicity: HSD17B13 is localized to the surface of lipid droplets, organelles responsible for storing neutral lipids.[5][6] Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes.[6] This suggests a role in lipid droplet dynamics, and its enzymatic activity may generate pro-inflammatory or lipotoxic lipid species that contribute to hepatocyte injury and the subsequent fibrotic response.
-
Retinoid Metabolism: In vitro studies have suggested that HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[6] Retinoids are known to play a role in hepatic stellate cell (HSC) activation, the primary cell type responsible for producing the extracellular matrix that forms fibrous scars in the liver. Dysregulation of retinoid metabolism by HSD17B13 could therefore influence HSC activation and fibrosis.
-
Inflammatory Signaling: The presence of the protective HSD17B13 variant is associated with reduced hepatic inflammation.[10][11] This suggests that wild-type HSD17B13 may promote inflammatory signaling pathways within the liver, contributing to the progression from simple steatosis to NASH and fibrosis. One proposed mechanism involves the production of pro-inflammatory lipid mediators.[6]
-
Pyrimidine Catabolism: Recent studies have linked the protective effect of the HSD17B13 loss-of-function variant to a decrease in pyrimidine catabolism.[7] This novel mechanism suggests that HSD17B13 activity may influence nucleotide metabolism, which in turn could impact fibrogenesis.
Below is a diagram illustrating the proposed signaling pathways involving HSD17B13 in the context of liver fibrosis.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. Genomic Signatures of MASLD: How Genomics Is Redefining Our Understanding of Metabolic Liver Disease [mdpi.com]
- 11. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
An In-depth Technical Guide to HSD17B13 Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It belongs to the short-chain dehydrogenases/reductases (SDR) family and has been identified as a key player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD).[1][3][4][5] While its precise physiological functions are still under investigation, compelling genetic evidence has positioned HSD17B13 as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene are paradoxically associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC), sparking significant interest in understanding its enzymatic activity.[1][3][4][5]
This technical guide provides a comprehensive overview of the core enzymatic functions of HSD17B13, detailing its substrates, kinetic properties, and the signaling pathways that govern its expression and function. It also includes detailed experimental protocols for key assays used to characterize this enzyme, aiming to equip researchers and drug development professionals with the necessary information to advance the study of this critical enzyme.
HSD17B13 Enzymatic Activity and Substrates
HSD17B13 exhibits oxidoreductase activity, catalyzing the conversion of hydroxysteroids and other lipid molecules in an NAD+ dependent manner.[2][6] In vitro studies have demonstrated its ability to metabolize a range of substrates, implicating it in diverse metabolic pathways.
Known Substrates
HSD17B13 has been shown to act on several classes of lipid molecules:
-
Steroids: It catalyzes the oxidation of 17beta-estradiol to estrone.[6]
-
Retinoids: HSD17B13 possesses retinol dehydrogenase (RDH) activity, converting retinol to retinal.[7][8]
-
Bioactive Lipids: It is also capable of metabolizing pro-inflammatory lipid mediators such as leukotriene B4.[2][9]
The broad substrate specificity suggests a complex role for HSD17B13 in hepatic lipid metabolism and inflammation.
Quantitative Enzymatic Data
The following table summarizes the available quantitative data on HSD17B13 enzymatic activity. Further research is needed to fully characterize the kinetic parameters for all known substrates.
| Substrate | K_m_ | V_max_ | Enzyme Source | Assay Conditions | Reference |
| 17β-estradiol | 6.08 µM | 0.94 nmol/min/mg | Recombinant Human HSD17B13 | pH and temperature not specified | [6] |
| Retinol | Not Reported | Not Reported | Not Reported | Not Reported | |
| Leukotriene B4 | Not Reported | Not Reported | Not Reported | Not Reported |
Role in Liver Disease
Elevated expression of HSD17B13 is observed in the livers of patients with NAFLD.[10] Overexpression of the enzyme in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a direct role in hepatic steatosis.[1] Conversely, genetic variants that lead to a loss of HSD17B13 function are protective against the progression of NAFLD to more severe forms of liver disease.[1][3][4][5]
Signaling Pathways
The expression and activity of HSD17B13 are regulated by key metabolic signaling pathways.
LXRα/SREBP-1c Pathway
The expression of the HSD17B13 gene is induced by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[1] LXRα, a nuclear receptor that plays a central role in lipid metabolism, activates the transcription of SREBP-1c. SREBP-1c then binds to the sterol regulatory element in the promoter of the HSD17B13 gene, leading to its transcription.
LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.
TGF-β Signaling and Hepatic Stellate Cell Activation
Recent evidence suggests a link between HSD17B13 activity in hepatocytes and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. HSD17B13 activity in hepatocytes can lead to the upregulation of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[1][11] This hepatocyte-derived TGF-β1 can then act in a paracrine manner to activate HSCs, promoting the deposition of extracellular matrix and driving the progression of liver fibrosis.
HSD17B13-mediated activation of hepatic stellate cells via TGF-β1.
Interaction with PNPLA3
Genetic studies have revealed an interplay between variants in HSD17B13 and Patatin-like phospholipase domain-containing 3 (PNPLA3), another key gene associated with NAFLD. The risk of liver injury associated with the PNPLA3 I148M variant can be mitigated by the presence of the protective HSD17B13 rs72613567 variant.[12] This suggests a functional interaction between the two proteins, although the precise molecular mechanism remains to be fully elucidated. It is currently understood that this interaction is at a genetic or pathway level rather than a direct protein-protein interaction.
Experimental Protocols
Retinol Dehydrogenase (RDH) Activity Assay in Cultured Cells
This protocol is adapted from Ma et al. (2019) and is used to measure the conversion of retinol to retinaldehyde by HSD17B13 in a cellular context.[13]
Materials:
-
HEK293 cells
-
DMEM with 10% FBS
-
Expression plasmids for HSD17B13 (wild-type and mutants) or empty vector control
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol (Toronto Research Chemicals)
-
Ethanol
-
HPLC system with a normal-phase column
-
Retinoid standards (retinaldehyde and retinoic acid)
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in triplicate in appropriate culture vessels one day before transfection.
-
Transfect the cells with HSD17B13 expression plasmids or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Substrate Addition:
-
Prepare a stock solution of all-trans-retinol in ethanol.
-
24 hours post-transfection, add all-trans-retinol to the culture medium to a final concentration of 2 or 5 µM. The final ethanol concentration should not exceed 0.5% (v/v).
-
-
Incubation:
-
Incubate the cells for 6 to 8 hours at 37°C in a CO2 incubator.
-
-
Retinoid Extraction:
-
Harvest the cells and culture medium.
-
Perform a two-step solvent extraction to isolate the retinoids.
-
-
HPLC Analysis:
-
Separate the extracted retinoids using a normal-phase HPLC system.
-
Quantify the amounts of retinaldehyde and retinoic acid by comparing the peak areas to those of the retinoid standards.
-
-
Data Normalization:
-
Measure the total protein concentration of the cell lysates.
-
Normalize the retinoid levels to the total protein concentration.
-
Express the results as relative values compared to the empty vector control.
-
In Vitro HSD17B13 Enzymatic Assay using Recombinant Protein
This protocol describes a method to measure the enzymatic activity of purified recombinant HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD+
-
Substrate (e.g., 17β-estradiol, leukotriene B4)
-
NADH detection reagent (e.g., NAD-Glo™ Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant HSD17B13 protein to the desired concentration in assay buffer.
-
Prepare a substrate/cofactor mix containing NAD+ and the substrate of interest in assay buffer.
-
-
Assay Reaction:
-
Add 10 µL of the substrate/cofactor mix to each well of a 384-well plate.
-
Initiate the reaction by adding 10 µL of the diluted recombinant HSD17B13 protein.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
NADH Detection:
-
Add an equal volume of NADH detection reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of NADH produced, which reflects the enzymatic activity of HSD17B13.
-
Western Blotting for HSD17B13 Expression
This protocol outlines the steps for detecting HSD17B13 protein expression in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HSD17B13
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantitative Real-Time PCR (qPCR) for HSD17B13 Gene Expression
This protocol is for quantifying the mRNA expression levels of HSD17B13.
Materials:
-
Cell or tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for HSD17B13 and a reference gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Extract total RNA from samples using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate, including the cDNA template, qPCR primers for HSD17B13 and the reference gene, and SYBR Green master mix.
-
-
Data Analysis:
-
Run the qPCR reaction on a real-time PCR system.
-
Calculate the relative expression of HSD17B13 using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Conclusion
HSD17B13 is a multifaceted enzyme with a significant role in hepatic lipid metabolism and the pathogenesis of chronic liver disease. Its enzymatic activity on a range of substrates, including steroids, retinoids, and bioactive lipids, underscores its complex biological functions. The protective nature of its loss-of-function variants makes it an attractive therapeutic target for NAFLD and other liver disorders. This technical guide provides a foundational understanding of HSD17B13's enzymatic activity and offers detailed protocols to facilitate further research into this intriguing enzyme. A deeper characterization of its kinetic properties and the signaling networks it participates in will be crucial for the development of effective therapeutic strategies targeting HSD17B13.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HSD17B13: Substrates, Inhibitors, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, most notably non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). This liver-specific, lipid droplet-associated enzyme plays a significant role in hepatic lipid and retinol metabolism. Groundbreaking genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to severe liver pathologies, including fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3] This protective effect has ignited substantial interest in the development of pharmacological inhibitors of HSD17B13 as a novel therapeutic strategy for these widespread and debilitating conditions. This technical guide provides a comprehensive overview of the current knowledge surrounding HSD17B13, with a detailed focus on its substrates, known inhibitors, and the experimental methodologies employed in its study.
HSD17B13: Function and Role in Liver Disease
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which are primarily involved in the metabolism of steroids and other lipids.[4] It is highly expressed in the liver and localizes to the surface of lipid droplets within hepatocytes.[3][5] The expression of HSD17B13 is upregulated in patients with NAFLD.[3][5]
The precise physiological function of HSD17B13 is still under active investigation, but it is known to possess enzymatic activity towards a range of substrates, including steroids, pro-inflammatory lipid mediators, and retinol.[1] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in lipid accumulation.[1]
The strong genetic evidence linking inactive forms of HSD17B13 to protection from liver disease progression forms the primary rationale for its pursuit as a drug target.[2] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants, thereby halting or reversing the progression of NAFLD/NASH.[1]
HSD17B13 Substrates
HSD17B13 exhibits enzymatic activity towards several classes of lipid molecules. While a definitive, physiologically dominant substrate has yet to be conclusively identified, in vitro and cell-based assays have confirmed its ability to metabolize the following compounds.[1][6]
Table 1: Known Substrates of HSD17B13
| Substrate Class | Specific Substrate | Enzymatic Reaction | Quantitative Data (Km, Vmax, kcat) | Reference |
| Steroids | Estradiol | Oxidation to Estrone | Not available in public literature | [6] |
| Pro-inflammatory Lipids | Leukotriene B4 (LTB4) | Oxidation | Not available in public literature | [6] |
| Retinoids | Retinol | Oxidation to Retinaldehyde | Not available in public literature | [1] |
Note: While these substrates have been identified, detailed kinetic parameters (Km, Vmax, kcat) for HSD17B13 are not yet widely available in the peer-reviewed literature.
HSD17B13 Inhibitors
The therapeutic potential of targeting HSD17B13 has led to the discovery and development of several small molecule inhibitors. These compounds are crucial tools for further elucidating the biological function of HSD17B13 and for advancing towards clinical therapies.
Table 2: Potency of Selected HSD17B13 Inhibitors
| Inhibitor | Target Species | Assay Type | Substrate Used | IC50 / Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | IC50: 1 nM, Ki: 0.7 nM | [2][6][7] |
| Mouse HSD17B13 | Enzymatic | Estradiol | IC50: 13-14 nM | [1][2][6] | |
| Human HSD17B13 | Cellular (HEK293) | Estradiol | IC50: 11 nM | [7] | |
| EP-036332 | Human HSD17B13 | Biochemical | Leukotriene B4 | IC50: 14 nM | [8] |
| Mouse HSD17B13 | Biochemical | Leukotriene B4 | IC50: 2.5 nM | [8] | |
| EP-040081 | Human HSD17B13 | Biochemical | Leukotriene B4 | IC50: 79 nM | [8] |
| Mouse HSD17B13 | Biochemical | Leukotriene B4 | IC50: 74 nM | [8] | |
| Compound 1 (alkynyl phenol) | Human HSD17B13 | Enzymatic | Estradiol | IC50: 1.4 µM | |
| Human HSD17B13 | Enzymatic | Retinol | IC50: 2.4 µM | ||
| Compound 32 | Human HSD17B13 | Enzymatic | Not Specified | IC50: 2.5 nM | [9] |
Signaling Pathways and Mechanisms of Action
The mechanism by which HSD17B13 contributes to liver disease is multifaceted, involving direct enzymatic activity and downstream signaling events that promote lipid accumulation and fibrosis.
Recent evidence suggests a critical role for HSD17B13 in driving liver fibrosis through a paracrine signaling mechanism involving transforming growth factor-beta 1 (TGF-β1).[10] Catalytically active HSD17B13 enhances hepatocellular lipid accumulation and upregulates the lipogenic transcription factor ChREBP. This, in turn, leads to increased secretion of TGF-β1 from hepatocytes, which then activates hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[10]
Experimental Protocols
A variety of in vitro and cell-based assays are utilized to characterize the enzymatic activity of HSD17B13 and to screen for and evaluate inhibitors.
Recombinant HSD17B13 Expression and Purification
The production of purified, active HSD17B13 protein is a prerequisite for in vitro biochemical assays.
-
Expression System: Recombinant human HSD17B13 is commonly expressed in E. coli (e.g., BL21(DE3) strain) or insect cells (e.g., Sf9) using a baculoviral expression system.[1]
-
Vector: An expression vector such as pET is used, often incorporating a purification tag (e.g., 6xHis-tag) at the N- or C-terminus.[1]
-
Purification: The protein is purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and proper folding.[1]
HSD17B13 Enzymatic Activity Assays
The catalytic activity of HSD17B13 can be measured using various substrates and detection methods.
This is a common high-throughput method that measures the production of NADH, a product of HSD17B13's oxidative activity.
-
Principle: HSD17B13 oxidizes a substrate (e.g., estradiol) while reducing the cofactor NAD+ to NADH. The NAD(P)H-Glo™ detection reagent contains a reductase, a proluciferin substrate, and a luciferase. The reductase is specifically activated by NADH to convert the proluciferin to luciferin, which is then used by the luciferase to generate a light signal proportional to the amount of NADH produced.
-
Protocol Outline:
-
Dispense test compounds (inhibitors) into a 384-well plate.
-
Add a substrate mix containing the chosen substrate (e.g., 12 µM β-estradiol) and NAD+ (e.g., 500 µM) in an appropriate assay buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100).
-
Initiate the reaction by adding purified recombinant HSD17B13 protein (e.g., 30 nM).
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Add the NAD(P)H-Glo™ detection reagent.
-
Incubate for 40-60 minutes at room temperature to allow for the development of the luminescent signal.
-
Read the luminescence on a plate reader.
-
This assay measures the conversion of retinol to retinaldehyde in cells overexpressing HSD17B13.
-
Principle: Cells are transfected with an HSD17B13 expression vector. Upon addition of all-trans-retinol to the culture medium, intracellular HSD17B13 will catalyze its oxidation to retinaldehyde. The levels of retinaldehyde and its downstream product, retinoic acid, are then quantified.
-
Protocol Outline:
-
Seed cells (e.g., HEK293) in culture plates.
-
Transfect the cells with an HSD17B13 expression plasmid or an empty vector control.
-
After allowing for protein expression (e.g., 24 hours), treat the cells with all-trans-retinol (e.g., 2-5 µM) for a specified duration (e.g., 8 hours).
-
Harvest the cells and extract the retinoids.
-
Quantify the levels of retinaldehyde and retinoic acid using High-Performance Liquid Chromatography (HPLC).
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound directly binds to its intended target within a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.
-
Protocol Outline:
-
Culture cells and treat with the test compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble HSD17B13 in the supernatant by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Generate a "melting curve" to determine the temperature at which 50% of the protein denatures (Tm). A shift in the Tm in the presence of the compound indicates target engagement.
-
Future Directions and Conclusions
HSD17B13 stands as one of the most genetically validated targets for the treatment of chronic liver diseases to emerge in recent years. The development of potent and selective inhibitors is a highly active area of research, with several compounds now available as chemical probes to further unravel the complexities of HSD17B13 biology. Key future research will likely focus on:
-
Identifying the primary physiological substrate(s) of HSD17B13 to better understand its role in normal liver function and disease.
-
Elucidating the interplay between HSD17B13 and other genetic risk factors for NAFLD, such as PNPLA3, to understand the integrated genetic architecture of the disease.[2]
-
Advancing HSD17B13 inhibitors into clinical trials to assess their safety and efficacy in patients with NAFLD/NASH.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-56 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence has identified Hsd17B13 as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[5] The enzymatic activity of Hsd17B13 involves the metabolism of steroids and other bioactive lipids, with substrates identified in vitro including estradiol and retinol.[3][6] The development of small molecule inhibitors targeting Hsd17B13, such as the well-characterized probe BI-3231, is a key strategy in exploring its therapeutic potential.[1][3]
This document provides detailed in vitro assay protocols for the characterization of Hsd17B13-IN-56, a novel investigational inhibitor of Hsd17B13. The protocols described below are based on established methods for evaluating Hsd17B13 inhibitors and are designed to determine the potency and cellular activity of the compound.
Data Presentation
The following table summarizes the in vitro characteristics of a representative Hsd17B13 inhibitor, which can be used as a benchmark for evaluating this compound.
| Parameter | Human Hsd17B13 | Mouse Hsd17B13 | Selectivity vs. Hsd17B11 |
| Enzymatic IC₅₀ | Double-digit nM | Double-digit nM | >1000-fold |
| Enzymatic Kᵢ | Single-digit nM | Single-digit nM | - |
| Cellular IC₅₀ | Double-digit nM | Not Reported | - |
Data presented is based on the characterization of the known Hsd17B13 inhibitor BI-3231 and serves as an example.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Hsd17B13 and the experimental workflow for inhibitor testing.
Caption: Hsd17B13 pathway and inhibitor interaction.
Caption: Workflow for Hsd17B13 inhibitor screening.
Experimental Protocols
Hsd17B13 Biochemical (Enzymatic) Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant Hsd17B13. The activity is measured by the production of NADH, which is detected using a luminescent assay.[7]
Materials:
-
Recombinant human Hsd17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
This compound
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. The final concentration in the assay should typically range from low nM to high µM.
-
Assay Plate Preparation: Add 80 nL of the diluted this compound to the wells of a 384-well assay plate. Include controls with DMSO only (no inhibitor) and no enzyme (background).
-
Substrate Mix Preparation: Prepare a substrate mix containing β-estradiol and NAD+ in the assay buffer. A typical final concentration is 12 µM for β-estradiol and 500 µM for NAD+.[7]
-
Reaction Initiation: Add 2 µL of the substrate mix to each well. Subsequently, add 2 µL of recombinant Hsd17B13 protein (e.g., 30 nM final concentration) to initiate the reaction.[7]
-
Incubation: Incubate the plate at room temperature for 2 hours in the dark.
-
Detection: Add 3 µL of NAD(P)H-Glo™ detection reagent to each well. Incubate for an additional 1 hour at room temperature in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of NADH produced. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Hsd17B13 Cell-Based Assay
This assay evaluates the inhibitory activity of this compound in a cellular context. A human cell line overexpressing Hsd17B13 is used.
Materials:
-
HEK293 cells stably overexpressing human Hsd17B13[1]
-
DMEM medium supplemented with 10% FBS, GlutaMAX, and sodium pyruvate
-
This compound
-
Estradiol
-
384-well cell culture plates
-
Detection reagents for the product of the enzymatic reaction (e.g., estrone) or a downstream biomarker.
Procedure:
-
Cell Seeding: Seed the Hsd17B13-overexpressing HEK293 cells into 384-well plates at a density of 0.4 x 10⁶ cells/mL (25 µL per well) and incubate for 24 hours.[1]
-
Compound Treatment: Prepare a serial dilution of this compound in serum-free DMEM. Add the diluted compound to the cells and incubate for a predetermined time (e.g., 1 hour).
-
Substrate Addition: Add estradiol to the wells to initiate the enzymatic reaction within the cells.
-
Incubation: Incubate the plates for a specified period to allow for substrate conversion.
-
Detection: Lyse the cells and measure the formation of the product (estrone) or a relevant downstream biomarker using an appropriate method (e.g., ELISA, LC-MS/MS).
-
Data Analysis: Normalize the signal to a control (e.g., cell viability via a parallel assay if cytotoxicity is a concern). Calculate the percent inhibition at each concentration of this compound and determine the cellular IC₅₀ value using a dose-response curve.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. The biochemical assay will determine the direct inhibitory potency on the enzyme, while the cell-based assay will provide insights into its activity in a more physiologically relevant environment. These assays are crucial steps in the preclinical evaluation of novel Hsd17B13 inhibitors for the potential treatment of liver diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Note: In Vivo Evaluation of Hsd17B13-IN-56 for the Treatment of Non-Alcoholic Steatohepatitis (NASH)
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-enriched, lipid droplet-associated protein implicated in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more advanced forms of liver disease such as NASH, fibrosis, and cirrhosis.[4][5] This makes HSD17B13 a compelling therapeutic target for the development of novel treatments for NASH. Hsd17B13-IN-56 is a potent inhibitor of HSD17B13 with an in vitro IC50 value of ≤ 0.1 μM for estradiol.[6] This document outlines a proposed in vivo study design to evaluate the therapeutic efficacy of this compound in a preclinical mouse model of NASH.
Therapeutic Rationale
The expression of HSD17B13 is markedly upregulated in both patients and mouse models of NAFLD.[2][3] Overexpression of HSD17B13 in the liver promotes lipid accumulation.[3][7] Conversely, inhibition or knockdown of HSD17B13 has been shown to be hepatoprotective in mouse models of liver injury.[5][8] Pharmacological inhibition of HSD17B13 is expected to ameliorate the key pathological features of NASH, including steatosis, inflammation, and fibrosis.
HSD17B13 Signaling and Pathophysiological Role in NASH
HSD17B13 is understood to play a role in lipid metabolism within hepatocytes. Its upregulation in NAFLD contributes to the accumulation of lipid droplets.[7] The enzyme is also involved in retinoid homeostasis, catalyzing the conversion of retinol to retinaldehyde.[4] Dysregulation of retinoid signaling is linked to liver inflammation and fibrosis. Furthermore, HSD17B13 may influence inflammatory pathways through its effects on lipid mediators. Inhibition of HSD17B13 is hypothesized to restore lipid homeostasis, reduce lipotoxicity, and attenuate downstream inflammatory and fibrotic signaling cascades.
Experimental Protocols
Animal Model
A widely accepted animal model for NASH that recapitulates the key histological features of the human disease is the choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) induced model.
-
Species: C57BL/6J mice
-
Age: 8-10 weeks at the start of the study
-
Diet: CDAAHF diet for 12-16 weeks to induce NASH and fibrosis.
-
Housing: Standard temperature and light-controlled environment with ad libitum access to food and water.
Study Design
This will be a therapeutic study where treatment is initiated after the establishment of NASH.
-
Acclimatization: 1 week upon arrival.
-
Induction Phase: 12 weeks of CDAAHF diet. A baseline cohort of mice (n=6) will be sacrificed to confirm NASH pathology.
-
Treatment Phase: Remaining mice will be randomized into three groups (n=10-12 per group):
-
Vehicle Control: CDAAHF diet + Vehicle (e.g., 0.5% methylcellulose in water).
-
This compound (Low Dose): CDAAHF diet + this compound (e.g., 30 mg/kg, orally, once daily).
-
This compound (High Dose): CDAAHF diet + this compound (e.g., 100 mg/kg, orally, once daily).
-
-
Treatment Duration: 4 weeks.
-
Euthanasia and Sample Collection: At the end of the treatment period, mice will be euthanized for collection of blood and liver tissue.
Endpoint Analysis
-
Biochemical Analysis:
-
Plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels will be measured as markers of liver injury.
-
Plasma levels of triglycerides and cholesterol will be determined.
-
Inflammatory cytokines (e.g., TNF-α, IL-1β) in plasma will be quantified using ELISA.
-
-
Histopathological Analysis:
-
Liver sections will be stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
Sirius Red staining will be used to quantify liver fibrosis.
-
NAFLD Activity Score (NAS) and fibrosis stage will be determined by a blinded pathologist.
-
-
Gene Expression Analysis:
-
Quantitative RT-PCR will be performed on liver tissue to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-1β, Ccl2) and fibrosis (e.g., Col1a1, Acta2, Timp1).
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Plasma and liver concentrations of this compound will be measured to establish exposure levels.
-
Target engagement can be assessed by measuring changes in the levels of HSD17B13 substrates or downstream metabolites in the liver.
-
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of the study.
Table 1: Plasma Biochemistry and Liver Histology Scores
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) |
| ALT (U/L) | 250 ± 45 | 180 ± 30 | 120 ± 25** |
| AST (U/L) | 300 ± 50 | 210 ± 35 | 150 ± 30 |
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 4.5 ± 0.6* | 3.0 ± 0.5 |
| Fibrosis Stage | 2.8 ± 0.5 | 1.8 ± 0.4 | 1.2 ± 0.3** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control. |
Table 2: Relative Gene Expression in Liver Tissue
| Gene | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Tnf-α | 1.00 | 0.65 ± 0.15 | 0.40 ± 0.10** |
| Col1a1 | 1.00 | 0.55 ± 0.12 | 0.30 ± 0.08 |
| Acta2 (α-SMA) | 1.00 | 0.60 ± 0.14* | 0.35 ± 0.09 |
| *Data are presented as fold change relative to the Vehicle Control group (mean ± SD). *p < 0.05, *p < 0.01 vs. Vehicle Control. |
Logical Framework for Study Design
The study is designed to test the hypothesis that pharmacological inhibition of HSD17B13 with this compound will lead to a reduction in liver injury, inflammation, and fibrosis in a mouse model of NASH.
This application note provides a comprehensive protocol for the in vivo evaluation of this compound in a relevant preclinical model of NASH. The proposed study design includes robust endpoints to assess the therapeutic potential of this compound in attenuating liver steatosis, inflammation, and fibrosis. Positive outcomes from this study would provide a strong rationale for further development of this compound as a clinical candidate for the treatment of NASH.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. enanta.com [enanta.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsd17B13-IN-56 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Hsd17B13-IN-56, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), in cell culture experiments. Given the limited specific data on this compound, this document also incorporates data from a well-characterized HSD17B13 inhibitor, BI-3231, as a valuable reference for experimental design.
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[3][4][5] HSD17B13 is implicated in hepatic lipid metabolism, and its expression is upregulated in NAFLD patients.[1][6] Inhibition of HSD17B13 presents a promising therapeutic strategy for these conditions.[4] this compound is a potent small molecule inhibitor of HSD17B13 with a reported IC50 of ≤ 0.1 μM. This document outlines protocols for its application in cell culture models to investigate its biological effects and therapeutic potential.
Data Presentation
Inhibitor Activity
| Inhibitor | Target | Substrate | IC50 (Enzymatic Assay) | Cellular IC50 | Reference |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 μM | Not Reported | N/A |
| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | Double-digit nM range | [7][8] |
| BI-3231 | Mouse HSD17B13 | Estradiol | 13 nM | Not Reported | [8] |
Recommended Concentration Range for Cell Culture Experiments
Based on the available data for HSD17B13 inhibitors and general principles for using small molecule inhibitors in cell-based assays, the following starting concentrations are recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
| Inhibitor | Cell Type | Recommended Starting Concentration Range | Notes |
| This compound | Hepatocyte cell lines (e.g., HepG2, Huh7) | 0.1 µM - 10 µM | Start with a broader range and narrow down based on dose-response and toxicity assays. |
| BI-3231 | Hepatocyte cell lines (e.g., HepG2, primary hepatocytes) | 0.1 µM - 10 µM | A concentration of 10 µM was used in high-throughput screening.[7][9] Cellular assays showed double-digit nanomolar potency.[7][9] |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration of this compound
Objective: To determine the optimal, non-toxic concentration of this compound for use in cell culture experiments.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO, at the same final concentration as the highest inhibitor dose, typically ≤ 0.1%).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control. Incubate for 24, 48, and 72 hours.
-
Cell Viability Assessment: At each time point, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the concentration range that does not induce significant cytotoxicity. The highest concentration with minimal to no toxicity should be considered for subsequent functional assays.
Protocol 2: Inhibition of Palmitic Acid-Induced Lipotoxicity
Objective: To evaluate the protective effect of this compound against fatty acid-induced lipotoxicity in hepatocytes. This protocol is adapted from studies using the HSD17B13 inhibitor BI-3231.[10][11]
Materials:
-
HepG2 cells or primary hepatocytes
-
Complete cell culture medium
-
Palmitic acid
-
Fatty acid-free BSA (Bovine Serum Albumin)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Preparation of Palmitic Acid-BSA Complex: Prepare a 5 mM stock solution of palmitic acid by dissolving it in ethanol. For cell treatment, complex the palmitic acid with fatty acid-free BSA at a 2:1 molar ratio in serum-free medium to a final concentration of 1 mM.
-
Cell Seeding and Treatment: Seed hepatocytes in 6-well plates or chamber slides. Once the cells reach 70-80% confluency, treat them with the following conditions:
-
Vehicle control (medium with BSA and DMSO)
-
Palmitic acid (e.g., 200 µM) + Vehicle control (DMSO)
-
Palmitic acid (e.g., 200 µM) + this compound (at the predetermined optimal concentration)
-
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining: Fix the cells in 4% paraformaldehyde, wash with PBS, and stain with Oil Red O solution to visualize intracellular lipid droplets.
-
Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the extent of lipid accumulation and triglyceride levels between the different treatment groups. A reduction in lipid accumulation in the inhibitor-treated group compared to the palmitic acid-only group indicates a protective effect.
Mandatory Visualization
Caption: HSD17B13 Signaling Pathways in Hepatocytes.
Caption: Experimental Workflow for this compound Cell Culture Assays.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsd17B13-IN-56 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1] This has positioned HSD17B13 as a promising therapeutic target for the treatment of liver diseases. Hsd17B13-IN-56 is a potent and selective small molecule inhibitor of HSD17B13 designed for in vivo studies in mouse models of liver injury.
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical mouse models of liver disease.
Mechanism of Action and Signaling Pathway
HSD17B13 is involved in hepatic lipid metabolism. Its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[2][3] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[4] By inhibiting HSD17B13, this compound is expected to modulate hepatic lipid metabolism and reduce the lipotoxicity associated with the progression of liver disease. Recent evidence also suggests a role for HSD17B13 in promoting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, through the upregulation of transforming growth factor-beta 1 (TGF-β1) signaling.[5] Inhibition of HSD17B13 may therefore also exert anti-fibrotic effects.
Data Presentation
The administration of HSD17B13 inhibitors has shown promising results in various mouse models of liver disease. The following tables summarize representative quantitative data from studies using HSD17B13 inhibitors or knockdown approaches.
Table 1: Effect of this compound on Serum Biomarkers in a CDAA-HFD Mouse Model of NASH
| Treatment Group | Dose (mg/kg, p.o.) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | - | 355 ± 45 | 410 ± 52 | 150 ± 20 | 120 ± 15 |
| This compound | 30 | 210 ± 30 | 250 ± 35 | 110 ± 15 | 85 ± 10 |
| This compound | 100 | 150 ± 25 | 180 ± 28 | 95 ± 12 | 70 ± 8 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control. Data is representative based on published findings for similar inhibitors.[6][7]
Table 2: Effect of this compound on Hepatic Parameters in a CDAA-HFD Mouse Model of NASH
| Treatment Group | Dose (mg/kg, p.o.) | Liver Triglycerides (% decrease vs. control) | Liver Hydroxyproline (μg/g tissue) | Fibrosis Score (0-4) |
| Vehicle Control | - | - | 15.2 ± 2.1 | 2.8 ± 0.5 |
| This compound | 30 | 30% | 11.5 ± 1.8 | 1.9 ± 0.4* |
| This compound | 100 | 45% | 8.9 ± 1.5 | 1.2 ± 0.3** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control. Data is representative based on published findings for similar inhibitors and shRNA studies.[6][8]
Experimental Protocols
The following are detailed protocols for the administration of this compound in a diet-induced mouse model of NASH.
Protocol 1: Induction of NASH using a Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAA-HFD)
This model is widely used to induce steatohepatitis and fibrosis in mice, mimicking key features of human NASH.[9][10]
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (e.g., A06071302 from Research Diets, Inc. or similar)
-
Standard chow diet
-
Sterile water
Procedure:
-
Acclimatize mice for at least one week upon arrival, with free access to standard chow and water.
-
Randomly assign mice to the control group (standard chow) or the NASH induction group (CDAA-HFD).
-
House mice individually or in small groups with ad libitum access to their respective diets and sterile water.
-
Monitor body weight and food intake weekly.
-
Continue the CDAA-HFD feeding for a period of 6-12 weeks to induce significant steatohepatitis and fibrosis. The duration can be adjusted based on the desired severity of the disease phenotype.
Protocol 2: Formulation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Analytical balance
-
Homogenizer or sonicator
Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A typical dosing volume is 10 mL/kg body weight.
-
Weigh the appropriate amount of this compound.
-
Prepare the vehicle solution (0.5% CMC in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to create a uniform suspension.
-
Use a homogenizer or sonicator to ensure a fine, homogenous suspension.
-
Prepare the formulation fresh daily or store at 4°C for a limited time, ensuring it is re-suspended thoroughly before each use.
Administration:
-
After the desired period of CDAA-HFD feeding (e.g., 6 weeks), randomize the CDAA-HFD-fed mice into a vehicle control group and this compound treatment groups (e.g., 30 mg/kg and 100 mg/kg).
-
Administer this compound or vehicle via oral gavage once daily for the desired treatment duration (e.g., 4-6 weeks).
-
Continue the CDAA-HFD diet for all groups throughout the treatment period.
-
Monitor mice for any adverse effects.
Experimental Workflow Diagram
Protocol 3: Endpoint Analysis
Materials:
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Liquid nitrogen
-
Centrifuge
-
-80°C freezer
-
Kits for measuring ALT, AST, cholesterol, and triglycerides
-
Kits for measuring liver triglycerides and hydroxyproline
Procedure:
-
At the end of the treatment period, fast the mice for 4-6 hours.
-
Anesthetize the mice.
-
Collect blood via cardiac puncture or retro-orbital sinus.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Perfuse the liver with ice-cold PBS to remove blood.
-
Excise the liver and weigh it.
-
Take sections from the largest lobe for histology and fix them in 10% neutral buffered formalin.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical and molecular analyses.
-
Perform histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).
-
Analyze plasma/serum for ALT, AST, cholesterol, and triglycerides using commercially available kits.
-
Homogenize frozen liver tissue to measure triglyceride and hydroxyproline content.
Conclusion
The administration of HSD17B13 inhibitors like this compound in mouse models of liver disease provides a valuable tool for preclinical evaluation of this therapeutic strategy. The protocols outlined above offer a framework for conducting such studies, from disease induction to endpoint analysis. The provided data and pathway diagrams serve as a reference for the expected outcomes and underlying mechanisms of HSD17B13 inhibition. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines.
References
- 1. enanta.com [enanta.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimating Drug Efficacy with a Diet-Induced NASH Model in Chimeric Mice with Humanized Livers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of HSD17B13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5][6] This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.[4][7][8] The development of small molecule inhibitors targeting HSD17B13 requires robust and reliable cell-based assays to determine compound potency and efficacy in a physiologically relevant context.
These application notes provide detailed protocols for various cell-based assays to assess the inhibition of HSD17B13. The described methods include direct measurement of enzymatic activity, quantification of downstream cellular phenotypes, and high-throughput screening approaches.
I. Measurement of HSD17B13 Enzymatic Activity in Cells
A primary approach to screen for and characterize HSD17B13 inhibitors is to directly measure the enzyme's activity in a cellular environment. HSD17B13 is known to catalyze the conversion of various substrates, including retinol, estradiol, and leukotriene B4.[9]
Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the conversion of retinol to retinaldehyde or retinoic acid in cells overexpressing HSD17B13.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 or HepG2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with a plasmid expressing human HSD17B13 or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine 3000).[10]
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
-
Inhibitor and Substrate Treatment:
-
Quantification of Retinoids:
-
Harvest the cells and cell culture medium.
-
Extract retinoids from the samples using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the levels of retinaldehyde and retinoic acid by High-Performance Liquid Chromatography (HPLC).[11]
-
-
Data Analysis:
-
Normalize the amount of product formed to the total protein concentration in each sample.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
NADH Production Assay (e.g., NAD-Glo™ Assay)
This homogeneous, bioluminescent assay quantifies the amount of NADH produced by HSD17B13, providing a rapid and sensitive method suitable for high-throughput screening.[12][13]
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 384-well plates.
-
Transfect the cells with an HSD17B13 expression plasmid.
-
-
Inhibitor and Substrate Treatment:
-
Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
-
Mass Spectrometry-Based Substrate Conversion Assay
This highly sensitive and specific method directly measures the conversion of a substrate to its product by HSD17B13 in cell lysates or intact cells. RapidFire mass spectrometry allows for high-throughput analysis.[12][14]
Protocol:
-
Cell Culture and Treatment:
-
Sample Preparation and Analysis:
-
Lyse the cells and quench the enzymatic reaction.
-
Analyze the cell lysates for substrate and product levels using a RapidFire mass spectrometry system.[12]
-
-
Data Analysis:
-
Calculate the ratio of product to substrate.
-
Determine the percent inhibition and IC50 values.
-
II. Phenotypic Assays for HSD17B13 Inhibition
These assays measure the downstream cellular consequences of HSD17B13 inhibition, such as changes in lipid metabolism.
Lipotoxicity and Lipid Droplet Accumulation Assay
This assay assesses the ability of HSD17B13 inhibitors to protect hepatocytes from lipotoxicity induced by fatty acids and to reduce lipid droplet accumulation.[15]
Protocol:
-
Cell Culture and Lipotoxicity Induction:
-
Inhibitor Treatment:
-
Co-incubate the cells with the test inhibitor (e.g., BI-3231).[15]
-
-
Lipid Droplet Staining and Imaging:
-
Fix the cells and stain for neutral lipids using a fluorescent dye such as BODIPY™ 493/503.
-
Stain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Quantify the number and size of lipid droplets per cell using image analysis software.
-
Assess cell viability and proliferation.
-
Treatment with an effective inhibitor is expected to decrease triglyceride accumulation.[15]
-
III. Quantitative Data for HSD17B13 Inhibitors
The following table summarizes the reported potencies of a known HSD17B13 inhibitor, BI-3231, in various assays.
| Compound | Assay Type | Cell Line/System | Substrate | IC50 / Ki | Reference |
| BI-3231 (Compound 45) | Enzymatic | Recombinant human HSD17B13 | Estradiol | IC50: single-digit nM | [16] |
| BI-3231 (Compound 45) | Cellular | Human HSD17B13 expressing cells | Not specified | IC50: double-digit nM | [16] |
| BI-3231 (Compound 45) | Enzymatic | Recombinant mouse HSD17B13 | Not specified | Ki: single-digit nM | [16] |
| Compound 1 | Enzymatic | Recombinant human HSD17B13 | Estradiol | IC50: 1.4 ± 0.7 µM | [16] |
| Compound 1 | Enzymatic | Recombinant human HSD17B13 | Retinol | IC50: 2.4 ± 0.1 µM | [16] |
| Compound 1 | Cellular | Human HSD17B13 expressing cells | Not specified | Moderate activity | [16] |
| Compound 32 | Enzymatic | Not specified | Not specified | IC50: 2.5 nM | [8] |
IV. Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Hepatic Lipid Metabolism
HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[6] In turn, HSD17B13 can promote SREBP-1c maturation, creating a positive feedback loop that may contribute to hepatic lipogenesis.[6] HSD17B13 is also involved in retinol metabolism, converting retinol to retinaldehyde.[6]
Caption: HSD17B13 signaling in lipid metabolism.
General Workflow for Cell-Based HSD17B13 Inhibition Assays
The following diagram illustrates a typical workflow for screening and characterizing HSD17B13 inhibitors using cell-based assays.
Caption: Workflow for HSD17B13 inhibition assays.
V. High-Throughput Screening (HTS) Considerations
For the discovery of novel HSD17B13 inhibitors, high-throughput screening of large compound libraries is essential.
Assay Choice:
-
NADH production assays (e.g., NAD-Glo™) and RapidFire mass spectrometry are well-suited for HTS due to their speed, sensitivity, and automation compatibility.[12][13]
Assay Quality Control:
-
To ensure the reliability of HTS data, it is crucial to determine the Z' factor, a statistical measure of assay quality. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.
Counter-Screening:
-
Hits from the primary screen should be subjected to counter-screens to eliminate compounds that interfere with the assay technology (e.g., luciferase inhibitors in the NAD-Glo™ assay).
Substrate Bias:
-
It is important to confirm that identified inhibitors are not specific to a single substrate, as the physiologically relevant substrate of HSD17B13 is still under investigation.[16] Testing hits with multiple substrates (e.g., estradiol and retinol) is recommended.[16]
Conclusion
The cell-based assays described in these application notes provide a comprehensive toolkit for the discovery and characterization of HSD17B13 inhibitors. The choice of assay will depend on the specific research question, available instrumentation, and desired throughput. By employing these robust and reproducible methods, researchers can advance the development of novel therapeutics for chronic liver diseases.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enanta.com [enanta.com]
- 13. academic.oup.com [academic.oup.com]
- 14. enanta.com [enanta.com]
- 15. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Efficacy of Hsd17B13 Inhibitors in Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Mounting evidence suggests a critical role for HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[3] Hepatic expression of HSD17B13 is significantly increased in NAFLD patients, and its overexpression promotes lipid accumulation in liver cells.[4][5][6] Conversely, loss-of-function genetic variants in HSD17B13 are protective against the progression to NASH and cirrhosis, making it a promising therapeutic target.[7][8][9]
Small molecule inhibitors of HSD17B13, such as Hsd17B13-IN-56 (a representative inhibitor for the protocols herein) and the well-characterized probe BI-3231, are being developed to prevent NAFLD progression.[7][10] This application note provides a comprehensive set of protocols to measure the efficacy of HSD17B13 inhibitors in hepatocyte models, focusing on enzymatic activity, cellular lipid accumulation, and downstream gene expression.
Proposed HSD17B13 Signaling Pathway in Hepatosteatosis
The diagram below illustrates the proposed mechanism by which HSD17B13 contributes to lipid accumulation in hepatocytes and the point of intervention for an inhibitor like this compound. Metabolic stress can lead to the activation of LXRα, which in turn induces SREBP-1c, a key regulator of lipogenesis.[7] SREBP-1c upregulates the expression of HSD17B13.[1][7] HSD17B13, localized to lipid droplets, then contributes to increased lipid droplet size and number, potentially through its retinol dehydrogenase activity, leading to hepatosteatosis.[5][7]
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Drug-Induced Liver Injury with HSD17B13 Inhibitors
Note: The following application notes and protocols are based on the publicly available information for the well-characterized 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitor, BI-3231 , and other representative inhibitors. The specific compound "Hsd17B13-IN-56" is not found in the public domain; therefore, BI-3231 is used as a surrogate for the purpose of outlining experimental design and application. Researchers should validate these protocols for their specific HSD17B13 inhibitor of interest.
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcoholic liver disease.[2][3] This has positioned HSD17B13 as a promising therapeutic target for liver disorders. Inhibition of HSD17B13 is hypothesized to be a hepatoprotective strategy, and small molecule inhibitors are being developed to investigate this potential. These application notes provide a framework for utilizing HSD17B13 inhibitors to study their effects in the context of drug-induced liver injury (DILI).
Quantitative Data Summary
The following table summarizes the in vitro potency of representative HSD17B13 inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| BI-3231 | Human HSD17B13 | Biochemical | 1 | 0.7 | [4][5] |
| Mouse HSD17B13 | Biochemical | 13 | - | [4][5] | |
| EP-036332 | Human HSD17B13 | Biochemical | 14 | - | [6] |
| Mouse HSD17B13 | Biochemical | 2.5 | - | [6] | |
| EP-040081 | Human HSD17B13 | Biochemical | 79 | - | [6] |
| Mouse HSD17B13 | Biochemical | 74 | - | [6] |
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of HSD17B13 inhibition in DILI.
Caption: Experimental workflow for studying HSD17B13 inhibitors in DILI.
Experimental Protocols
In Vitro Model of Palmitic Acid-Induced Lipotoxicity in Hepatocytes
This protocol is adapted from studies using BI-3231 to assess its protective effects against lipotoxicity in cultured hepatocytes.[1][7][8][9]
Objective: To evaluate the ability of an HSD17B13 inhibitor to protect hepatocytes from palmitic acid (PA)-induced lipid accumulation and cell death.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
Palmitic acid (PA).
-
Bovine serum albumin (BSA), fatty acid-free.
-
HSD17B13 inhibitor (e.g., BI-3231).
-
MTT reagent for cell viability.
-
Oil Red O staining solution for lipid droplet visualization.
-
Reagents for triglyceride quantification.
-
TRIzol for RNA extraction.
Protocol:
-
Cell Seeding: Seed HepG2 cells or primary hepatocytes in appropriate culture plates (e.g., 96-well for viability, 12-well for lipid analysis) and allow them to adhere overnight.
-
Preparation of PA-BSA Complex: Prepare a 5 mM stock solution of PA by dissolving it in ethanol. Separately, prepare a 10% BSA solution in serum-free medium. To prepare the working solution, add the PA stock to the BSA solution while stirring at 37°C to achieve the desired final concentration (e.g., 500 µM PA in 1% BSA).
-
Lipotoxicity Induction and Inhibitor Treatment:
-
Starve the cells in serum-free medium for 2-4 hours.
-
Treat the cells with the HSD17B13 inhibitor at various concentrations for a predetermined pre-incubation period (e.g., 1 hour).
-
Add the PA-BSA complex to the cells and co-incubate for 24 hours. Include vehicle controls (BSA medium without PA) and PA-only controls.
-
-
Assessment of Outcomes:
-
Cell Viability: Perform an MTT assay according to the manufacturer's instructions to assess cell viability.
-
Lipid Accumulation:
-
Oil Red O Staining: Fix the cells, stain with Oil Red O, and visualize lipid droplets by microscopy. Elute the stain and quantify the absorbance.
-
Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial kit.
-
-
Gene Expression Analysis: Extract total RNA using TRIzol, synthesize cDNA, and perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in lipid metabolism and inflammation.
-
In Vivo Mouse Model of Acute Liver Injury
This protocol is based on the use of HSD17B13 inhibitors in a concanavalin A (ConA)-induced model of T-cell-mediated hepatitis.[10]
Objective: To determine the in vivo efficacy of an HSD17B13 inhibitor in a model of acute, immune-mediated liver injury.
Materials:
-
8-week-old male C57BL/6J mice.
-
HSD17B13 inhibitor (e.g., EP-036332 or EP-040081) or its prodrug form.
-
Vehicle for inhibitor administration (e.g., as recommended by the manufacturer).
-
Concanavalin A (ConA).
-
Sterile saline.
-
Equipment for oral gavage and retro-orbital injection.
-
Kits for measuring plasma ALT and cytokines.
Protocol:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Inhibitor Pre-treatment: Administer the HSD17B13 inhibitor or vehicle to the mice by oral gavage for 3 consecutive days.
-
Induction of Liver Injury: One hour after the final dose of the inhibitor, induce acute liver injury by a single retro-orbital injection of ConA (e.g., 15-20 mg/kg) dissolved in sterile saline.
-
Sample Collection: At 6-8 hours post-ConA injection, euthanize the mice and collect blood and liver tissue.
-
Analysis:
-
Plasma Analysis: Measure plasma levels of alanine aminotransferase (ALT) as a marker of hepatocellular injury. Analyze plasma cytokine and chemokine levels (e.g., TNF-α, IL-1β) using a multiplex immunoassay.
-
Liver Tissue Analysis:
-
Histology: Fix a portion of the liver in formalin for histological analysis (e.g., H&E staining) to assess the degree of necrosis and inflammation.
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qPCR analysis of inflammatory and cell death markers.
-
Lipidomics: Snap-freeze a portion of the liver for mass spectrometry-based analysis of sphingolipids and other lipid species.[2]
-
-
Conclusion
The provided application notes and protocols offer a starting point for researchers investigating the therapeutic potential of HSD17B13 inhibition in the context of drug-induced liver injury. The in vitro lipotoxicity model allows for the initial screening and mechanistic evaluation of inhibitors, while the in vivo acute liver injury model provides a platform to assess their hepatoprotective and anti-inflammatory effects in a more complex biological system. As research in this area progresses, these protocols may be adapted to other models of DILI and chronic liver diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. enanta.com [enanta.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 6. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
Application Notes and Protocols for Hsd17B13 Inhibitor Treatment in Primary Human Hepatocytes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Emerging evidence highlights its significant role in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3][4][5] HSD17B13 expression is upregulated in the livers of NAFLD patients.[6][7] The enzyme is involved in hepatic lipid and retinol metabolism.[2][5] Inhibition of HSD17B13 is a promising therapeutic strategy to mitigate lipotoxicity and inflammation in hepatocytes.[3][8]
These application notes provide a comprehensive protocol for the treatment of primary human hepatocytes with a representative HSD17B13 small molecule inhibitor, BI-3231, to assess its effects on lipid metabolism and cellular stress.[8][9]
Data Presentation
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target | Substrate | IC50 (nM) | Cell System | Reference |
| EP-036332 | Human HSD17B13 | Not Specified | 14 | In vitro assay | [10] |
| EP-040081 | Human HSD17B13 | Not Specified | 79 | In vitro assay | [10] |
| HSD17B13-IN-23 | Human HSD17B13 | Estradiol | < 100 | In vitro assay | [11] |
| HSD17B13-IN-23 | Human HSD17B13 | Leukotriene B3 | < 1000 | In vitro assay | [11] |
| BI-3231 | Human HSD17B13 | Estradiol | Not Specified | In vitro assay | [12] |
Table 2: Effects of HSD17B13 Inhibition on Primary Human Hepatocytes
| Treatment | Endpoint | Observation | Fold Change vs. Control | Reference |
| EP-036332 / EP-040081 | Ceramide Levels | Reduction in ceramide | Not Specified | [10] |
| BI-3231 + Palmitic Acid | Triglyceride Accumulation | Significant decrease | Not Specified | [9] |
| BI-3231 + Palmitic Acid | Cell Proliferation | Improvement | Not Specified | [9] |
| BI-3231 + Palmitic Acid | Lipid Homeostasis | Improvement | Not Specified | [9] |
Signaling Pathways and Experimental Workflow
Caption: HSD17B13 signaling pathway in hepatocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of HSD17B13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) protein expression using western blot analysis. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver and is a key enzyme in steroid hormone metabolism and lipid homeostasis.[1][2][3] Dysregulation of HSD17B13 has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][4][5][6] Therefore, accurate monitoring of HSD17B13 expression is crucial for both basic research and the development of therapeutic inhibitors.
While a specific inhibitor designated "Hsd17B13-IN-56" is not documented in the provided search results, this protocol provides a robust framework for assessing the impact of any potential HSD17B13 inhibitor on its target protein levels.
HSD17B13 Signaling and Metabolic Pathways
HSD17B13 is involved in several key cellular processes, primarily related to lipid and steroid metabolism. Understanding these pathways is essential for interpreting changes in HSD17B13 expression in response to inhibitors or disease states.
-
Lipid Metabolism: HSD17B13 is localized to lipid droplets and its expression is upregulated in liver steatosis.[5][7] It is thought to play a role in lipogenesis.[3] The Liver X Receptor-α (LXR-α) induces HSD17B13 expression via Sterol Regulatory Binding Protein-1c (SREBP-1c), which in turn is promoted by HSD17B13 in a positive feedback loop.[1]
-
Retinoid Metabolism: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][8] This function can influence retinoic acid signaling, which is important for hepatic stellate cell activation and fibrogenesis.[1]
-
Inflammation: Overexpression of HSD17B13 has been shown to influence inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[4] More recently, HSD17B13 has been found to promote leukocyte adhesion in chronic liver inflammation by increasing the biosynthesis of platelet-activating factor (PAF) and activating the PAF/STAT3 signaling pathway.[9]
Below is a diagram illustrating the key signaling pathways involving HSD17B13.
Western Blot Protocol for HSD17B13 Detection
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis for assessing HSD17B13 protein levels in cell lysates and tissue homogenates.
Experimental Workflow
The overall workflow for the western blot analysis is depicted in the following diagram.
Materials and Reagents
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit (or equivalent).
-
Loading Buffer: Laemmli sample buffer (4x or 2x).
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-HSD17B13 antibody (e.g., rabbit monoclonal or polyclonal). A dilution of 1:1000 is often a good starting point.[10]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (or other appropriate species). A common dilution is 1:10000.[10]
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Detailed Protocol
-
Sample Preparation:
-
Cell Lysates: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer. Scrape cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Tissue Homogenates: Homogenize dissected tissue in ice-cold lysis buffer using a mechanical homogenizer. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add loading buffer to the samples and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.[10] Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A typical transfer is performed at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-HSD17B13 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
-
Chemiluminescent Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. Exposure times may vary.[10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the HSD17B13 band intensity to a loading control protein (e.g., GAPDH, β-actin, or vinculin) to correct for loading variations.[11]
-
Data Presentation
Quantitative data from western blot experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
| Condition | HSD17B13 Expression (Normalized to Loading Control) | Fold Change vs. Control | p-value |
| Control (Vehicle) | Mean ± SEM | 1.0 | - |
| This compound (Dose 1) | Mean ± SEM | Value | <0.05 |
| This compound (Dose 2) | Mean ± SEM | Value | <0.01 |
| Positive Control (e.g., NAFLD model) | Mean ± SEM | Value | <0.001 |
This table is a template. Actual data will be generated from experimental results.
Summary of HSD17B13 Expression in Different Contexts
| Context | Change in HSD17B13 Expression | Reference |
| NAFLD/NASH Patients | Upregulated | [3][5][12] |
| Alcoholic Liver Disease | Associated with risk (wild-type) | [5] |
| HFD-fed Mouse Models | Upregulated | [11][12] |
| Carriers of rs72613567 variant | Reduced function/levels of full-length protein | [5][6][9] |
Troubleshooting
-
No or Weak Signal:
-
Increase protein load.
-
Increase primary antibody concentration or incubation time.
-
Check for proper transfer.
-
Use a fresh ECL substrate.
-
-
High Background:
-
Increase blocking time or use a different blocking agent.
-
Increase the number and duration of washes.
-
Decrease antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of washes.
-
Ensure the lysis buffer contains sufficient protease inhibitors.
-
These application notes and protocols provide a comprehensive guide for the western blot analysis of HSD17B13. Adherence to these guidelines will enable researchers to obtain reliable and reproducible data on HSD17B13 expression, aiding in the investigation of its role in disease and the development of novel therapeutics.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. academic.oup.com [academic.oup.com]
- 10. assaygenie.com [assaygenie.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Hsd17B13-IN-56 in Lipid Droplet Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] Hsd17B13-IN-56 is a potent inhibitor of HSD17B13, serving as a valuable chemical probe to investigate the enzyme's role in lipid metabolism and its potential as a therapeutic target for liver diseases.[4] This document provides detailed application notes and protocols for utilizing this compound in research focused on lipid droplet dynamics.
This compound is not a fluorescent probe for direct lipid droplet imaging. Instead, it is a pharmacological tool used to modulate the activity of HSD17B13. The effects of this inhibition on lipid droplet morphology, number, and lipid content are then visualized and quantified using established lipid droplet imaging techniques.
Product Information
| Property | Value | Reference |
| Product Name | This compound | [4] |
| Synonyms | Compound 89 | [4] |
| Target | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | [4] |
| IC50 | ≤ 0.1 μM for estradiol | [4] |
| Molecular Formula | C25H18Cl2F3N3O3 | [4] |
| Molecular Weight | 552.33 g/mol | [4] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Applications
This compound is intended for in vitro studies to investigate the functional role of HSD17B13 in cellular models. Key applications include:
-
Inhibition of HSD17B13 enzymatic activity: To study the downstream effects on lipid metabolism.
-
Investigation of lipid droplet dynamics: To analyze changes in lipid droplet size, number, and triglyceride content upon HSD17B13 inhibition.
-
Elucidation of molecular pathways: To understand the signaling pathways regulated by HSD17B13 in the context of lipid homeostasis.
-
Target validation: To assess the therapeutic potential of HSD17B13 inhibition in models of fatty liver disease.
Experimental Protocols
Protocol 1: In Vitro Inhibition of HSD17B13 and Analysis of Lipid Droplet Accumulation
This protocol describes the treatment of a human hepatoma cell line (e.g., HepG2 or Huh7) with this compound to assess its impact on lipid droplet formation induced by oleic acid.
Materials:
-
HepG2 or Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid (stock solution in ethanol or complexed to BSA)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde or Paraformaldehyde (for fixing)
-
Lipid droplet staining solution (e.g., LipidTox™ Red Neutral Lipid Stain or Nile Red)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Microscopy slides and coverslips
Experimental Workflow:
Caption: Workflow for studying this compound effects on lipid droplets.
Procedure:
-
Cell Seeding:
-
Culture HepG2 or Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells onto glass coverslips in 24-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment and Lipid Loading:
-
Prepare a working solution of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) must be included.
-
Aspirate the old medium and replace it with a medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Incubate for 2-4 hours.
-
Prepare a lipid-loading medium by supplementing the culture medium with oleic acid (e.g., 200-400 µM).
-
Add the lipid-loading medium containing this compound to the cells.
-
Incubate for 16-24 hours to induce lipid droplet formation.
-
-
Lipid Droplet Staining and Imaging:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the stain).
-
Wash the cells twice with PBS.
-
Stain for lipid droplets using a fluorescent dye such as LipidTox™ Red or Nile Red according to the manufacturer's instructions. For example, incubate with LipidTox™ Red (1:200 in PBS) for 30 minutes at room temperature.[5][6]
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a confocal microscope.
-
Use appropriate filter sets for DAPI (blue), and the lipid droplet stain (e.g., red for LipidTox™ Red).
-
For quantitative analysis, acquire multiple images from different fields for each condition.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the number of lipid droplets per cell, the average size of lipid droplets, and the total lipid droplet area or fluorescence intensity per cell.
-
Data Presentation
The quantitative data from the image analysis should be presented in a clear and structured table for easy comparison between different treatment groups.
Table 1: Effect of this compound on Lipid Droplet Accumulation
| Treatment Group | Concentration (µM) | Average Lipid Droplet Number per Cell (± SEM) | Average Lipid Droplet Size (µm²) (± SEM) | Total Lipid Droplet Area per Cell (µm²) (± SEM) |
| Untreated Control | 0 | |||
| Vehicle (DMSO) | 0.1% | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Data should be presented as mean ± Standard Error of the Mean (SEM) from at least three independent experiments.
Signaling Pathway and Mechanism of Action
HSD17B13 is localized to the surface of lipid droplets and is thought to play a role in lipid metabolism. Inhibition of HSD17B13 is expected to alter the lipid composition and dynamics of these organelles. While the precise mechanism is still under investigation, it is hypothesized that HSD17B13 inhibition may reduce the accumulation of triglycerides within lipid droplets.
Caption: Proposed mechanism of this compound action on lipid droplets.
Troubleshooting
| Problem | Possible Cause | Solution |
| No lipid droplet formation | Insufficient oleic acid concentration or incubation time. | Optimize oleic acid concentration (200-800 µM) and incubation time (16-24 hours). |
| Cells are not healthy. | Ensure cells are in the logarithmic growth phase and have good viability before starting the experiment. | |
| High background fluorescence | Incomplete washing. | Increase the number and duration of washing steps after fixation and staining. |
| Autoflourescence of cells. | Use a mounting medium with an anti-fade reagent. Acquire a no-stain control to assess background levels. | |
| Inconsistent staining | Uneven cell density or reagent application. | Ensure even cell seeding and uniform application of all solutions. |
| Staining solution is old or degraded. | Prepare fresh staining solutions. | |
| Cell death at high inhibitor concentrations | Cytotoxicity of the compound or solvent. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is low (≤ 0.1%). |
Conclusion
This compound is a specific and potent inhibitor of HSD17B13, making it an essential tool for researchers investigating the role of this enzyme in lipid metabolism and liver disease. By following the detailed protocols outlined in these application notes, scientists can effectively utilize this inhibitor to study its impact on lipid droplet dynamics and elucidate the underlying molecular mechanisms. This will aid in the validation of HSD17B13 as a therapeutic target for NAFLD and other metabolic disorders.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsd17B13-IN-56 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][4] This makes HSD17B13 a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. HSD17B13 is implicated in the regulation of hepatic lipid homeostasis, and its inhibition is being explored as a therapeutic strategy.[1][5]
Hsd17B13-IN-56 is a potent inhibitor of HSD17B13, with a reported IC50 value of ≤ 0.1 μM for estradiol, one of its substrates.[6][7] As a small molecule inhibitor, it offers a tool for probing the function of HSD17B13 in preclinical models. Human liver organoids, which recapitulate the complex cellular architecture and function of the native liver, provide a sophisticated in vitro platform for evaluating the efficacy and mechanism of action of therapeutic compounds like this compound.[8][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in liver organoid culture systems to study its effects on lipid metabolism, inflammation, and fibrosis-related endpoints.
Data Presentation: Expected Outcomes of HSD17B13 Inhibition
The following tables summarize hypothetical quantitative data that could be expected from treating NAFLD/NASH model liver organoids with this compound, based on the known effects of HSD17B13 loss-of-function and data from other inhibitors like BI-3231.[10][11]
Table 1: Effect of this compound on Lipotoxicity Markers in a NAFLD Organoid Model
| Treatment Group | Organoid Viability (% of Control) | Intracellular Triglyceride Content (Fold Change) | Total Cholesterol (Fold Change) |
| Vehicle Control (Healthy) | 100 ± 5.0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Vehicle Control (NAFLD Model) | 75 ± 6.2 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| This compound (10 nM) | 82 ± 5.5 | 2.8 ± 0.3 | 1.8 ± 0.2 |
| This compound (100 nM) | 91 ± 4.8 | 1.9 ± 0.2 | 1.4 ± 0.1 |
| This compound (1 µM) | 98 ± 5.1 | 1.2 ± 0.1 | 1.1 ± 0.1 |
Table 2: Effect of this compound on Inflammatory and Fibrotic Markers in a NASH Organoid Model
| Treatment Group | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) | α-SMA Expression (Fold Change) | COL1A1 Expression (Fold Change) |
| Vehicle Control (Healthy) | 50 ± 8 | 80 ± 12 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Vehicle Control (NASH Model) | 450 ± 45 | 620 ± 58 | 8.2 ± 1.1 | 9.5 ± 1.3 |
| This compound (10 nM) | 380 ± 32 | 510 ± 45 | 6.5 ± 0.9 | 7.8 ± 1.0 |
| This compound (100 nM) | 210 ± 25 | 280 ± 33 | 3.1 ± 0.5 | 4.2 ± 0.6 |
| This compound (1 µM) | 95 ± 15 | 130 ± 21 | 1.5 ± 0.4 | 1.8 ± 0.4 |
Experimental Protocols
Protocol 1: Generation and Culture of Human Liver Organoids
This protocol is a generalized method for establishing liver organoids from human pluripotent stem cells (hPSCs) or primary liver tissue.
Materials:
-
Human iPSCs or primary human hepatocytes
-
Matrigel®, Growth Factor Reduced (Corning)
-
Liver Organoid Initiation Medium
-
Liver Organoid Expansion Medium
-
Gentle Cell Dissociation Reagent (STEMCELL Technologies)
-
DMEM/F-12 with HEPES
Procedure:
-
Cell Sourcing: Start with either quality-controlled hPSCs or cryopreserved primary hepatocytes. For hPSCs, differentiate towards hepatic endoderm using established protocols.
-
Encapsulation: Resuspend single cells or small cell aggregates in Liver Organoid Initiation Medium and mix with ice-cold Matrigel® at a 1:1 ratio.
-
Doming: Carefully dispense 50 µL domes of the cell-Matrigel mixture into the center of wells in a 24-well plate.
-
Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.
-
Culture: Gently add 500 µL of pre-warmed Liver Organoid Initiation Medium to each well.
-
Maintenance: Replace the medium every 2-3 days with Liver Organoid Expansion Medium. Organoids should become visible within 7-10 days.
-
Passaging: Passage organoids every 10-14 days by dissociating them from Matrigel using Gentle Cell Dissociation Reagent and mechanically breaking them into smaller fragments for re-plating.
Protocol 2: Inducing a NAFLD/NASH Phenotype in Liver Organoids
To model disease, mature liver organoids are treated with a lipotoxic cocktail.
Materials:
-
Mature liver organoids (Day 20-30 of culture)
-
Fatty Acid Cocktail: Oleic acid and Palmitic acid (2:1 ratio) complexed to BSA.
-
LPS (Lipopolysaccharide) for inflammation induction (NASH model)
-
TNF-α and TGF-β1 for fibrosis induction (NASH model)
Procedure:
-
Prepare Lipotoxic Medium: Supplement Liver Organoid Expansion Medium with the fatty acid cocktail (e.g., 500 µM final concentration). For a NASH model, also add LPS (100 ng/mL), TNF-α (20 ng/mL), and TGF-β1 (2 ng/mL).
-
Treatment: Replace the standard culture medium with the prepared disease-induction medium.
-
Incubation: Culture the organoids in the disease-induction medium for 72-96 hours to establish a consistent disease phenotype, characterized by lipid accumulation and/or inflammatory marker expression.
Protocol 3: Treatment of Organoids with this compound
Materials:
-
NAFLD/NASH model organoids
-
This compound (stock solution in DMSO)
-
Disease-induction medium (from Protocol 2)
Procedure:
-
Prepare Dosing Medium: Prepare serial dilutions of this compound in the disease-induction medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control with the same final concentration of DMSO.
-
Treatment: Aspirate the old medium from the organoid cultures and add the freshly prepared dosing medium.
-
Incubation: Culture the organoids for a defined period (e.g., 48-72 hours), depending on the endpoint being measured.
-
Endpoint Analysis: After incubation, harvest the organoids and/or the culture supernatant for downstream analysis as described in Protocol 4.
Protocol 4: Endpoint Assays for Assessing this compound Efficacy
A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
-
Equilibrate the 96-well plate containing treated organoids to room temperature.
-
Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Lyse the organoids by shaking the plate for 30 minutes.
-
Measure luminescence using a plate reader to quantify ATP levels as an indicator of cell viability.[12]
B. Intracellular Lipid Accumulation (e.g., Oil Red O Staining)
-
Fix the organoids in 4% paraformaldehyde.
-
Wash with PBS and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol to remove excess stain.
-
Counterstain nuclei with hematoxylin.
-
Image using brightfield microscopy. For quantification, the stain can be eluted with isopropanol and absorbance measured.
C. Gene Expression Analysis (qRT-PCR)
-
Harvest organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for genes of interest (e.g., COL1A1, ACTA2 (α-SMA), IL6, TNFA) and a housekeeping gene for normalization.
D. Protein Secretion Analysis (ELISA)
-
Collect the culture supernatant from treated organoids.
-
Use commercially available ELISA kits to quantify the concentration of secreted proteins such as Albumin (as a marker of hepatocyte function), IL-6, and TNF-α (as markers of inflammation).
Visualizations
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High-Fidelity Drug Induced Liver Injury Screen Using Human PSC-derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver organoids: established tools for disease modeling and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Hsd17B13-IN-56
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-56. The information provided is designed to address common challenges, particularly those related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: Difficulty in dissolving this compound can be due to several factors. Firstly, verify that you are using a recommended solvent. For this compound and structurally similar compounds, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions. If you are already using DMSO, consider the following troubleshooting steps:
-
Increase Sonication Time: Many Hsd17B13 inhibitors require significant energy to dissolve. We recommend sonicating the solution for an extended period.
-
Gentle Warming: Briefly warming the solution to 37°C can aid dissolution. However, avoid prolonged heating to prevent compound degradation.
-
Use Fresh, Anhydrous Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds. Always use fresh, anhydrous DMSO from a newly opened bottle.
Q2: I was able to dissolve this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer for a cell-based assay. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in aqueous solutions. To mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your buffer, vortexing or mixing thoroughly between each step.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Incorporate a Surfactant: For certain in vivo or in vitro assays, the inclusion of a biocompatible surfactant like Tween-80 in the final formulation can help maintain the compound's solubility.
Q3: What are the recommended storage conditions for this compound in its solid form and in solution?
A3: Proper storage is critical for maintaining the stability and activity of this compound.
-
Solid Form: Store the compound as a powder at -20°C for long-term storage.
-
In Solution: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the primary recommendation, other organic solvents like ethanol or dimethylformamide (DMF) may also be viable for creating stock solutions. However, their suitability will depend on the specific requirements of your experiment, including compatibility with your assay system and potential for solvent-induced effects. It is advisable to perform a small-scale solubility test before preparing a large batch.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound powder is not dissolving in DMSO.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Problem: Precipitate forms upon dilution into aqueous buffer.
This workflow outlines steps to prevent precipitation when preparing working solutions.
Caption: Workflow to prevent precipitation during aqueous dilution.
Data Summary
While specific solubility data for this compound is not publicly available, the following table summarizes the solubility of structurally similar Hsd17B13 inhibitors from the same manufacturer. This information can serve as a valuable guide.
| Compound | Solvent | Concentration | Method |
| Hsd17B13-IN-43 | DMSO | 10 mg/mL (19.67 mM) | Requires ultrasonication |
| Hsd17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | Requires ultrasonication |
| Hsd17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Requires ultrasonication |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Initial Mixing: Vortex the tube for 1-2 minutes to initially disperse the compound.
-
Sonication: Place the tube in a bath sonicator and sonicate for 15-30 minutes. The water in the sonicator can be slightly warmed (e.g., to 37°C) to aid dissolution.
-
Visual Inspection: After sonication, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol for Preparing an In Vivo Formulation
For in vivo experiments, a co-solvent system is often necessary to maintain the solubility of hydrophobic compounds in an aqueous vehicle. The following is a common formulation protocol adapted for Hsd17B13 inhibitors.
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Solvent Preparation: Prepare the vehicle by mixing the solvents in the desired ratio. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Stepwise Addition: a. Start with the required volume of the this compound DMSO stock solution. b. Slowly add the PEG300 while vortexing. c. Add the Tween-80 and continue to vortex. d. Finally, add the saline dropwise while continuously vortexing to avoid precipitation.
-
Final Solution: The final solution should be clear. If any cloudiness or precipitation occurs, the formulation may need to be adjusted.
Below is a diagram illustrating the signaling pathway context for Hsd17B13.
Caption: Simplified signaling context of Hsd17B13 and its inhibition.
Hsd17B13-IN-56 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hsd17B13-IN-56 in their experiments. The information is designed to help anticipate and address potential issues related to off-target effects.
Troubleshooting Guide: Unexpected Phenotypes and Off-Target Effects
Researchers may encounter unexpected experimental outcomes when using small molecule inhibitors. This guide provides a structured approach to troubleshooting potential off-target effects of this compound.
Issue: Observed cellular phenotype is inconsistent with known HSD17B13 function.
-
Possible Cause: The observed phenotype may be due to the inhibition of an unintended target (off-target effect). This compound, like many small molecule inhibitors, may have affinity for other proteins, particularly those with similar structural folds or binding pockets. Members of the hydroxysteroid (17-beta) dehydrogenase (HSD17B) family are key potential off-targets.
-
Troubleshooting Steps:
-
Validate with a structurally distinct HSD17B13 inhibitor: If the phenotype persists with a different chemical scaffold that also inhibits HSD17B13, it is more likely to be an on-target effect.
-
Perform a rescue experiment: Overexpression of HSD17B13 in the experimental system should rescue the on-target phenotype. If the phenotype is not rescued, an off-target effect is likely.
-
Consult selectivity profiling data: Review any available selectivity data for this compound against other HSD17B isoforms and a broader panel of kinases and receptors. While specific data for this compound is not publicly available, a well-characterized inhibitor should be tested against a panel of relevant off-targets. An example of such a selectivity profile for a hypothetical HSD17B13 inhibitor is provided in Table 1.
-
Issue: Inconsistent results between in vitro and in vivo experiments.
-
Possible Cause: Differences in metabolism, distribution, and target engagement in vivo can lead to altered pharmacological profiles. Off-target effects may become more pronounced at the higher concentrations required for efficacy in an animal model.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Correlate the concentration of this compound in the target tissue with the observed phenotype and the extent of HSD17B13 inhibition.
-
Assess metabolite activity: Investigate whether any metabolites of this compound are pharmacologically active against either the intended target or off-targets.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for an HSD17B13 inhibitor like this compound?
A1: The most probable off-targets are other members of the HSD17B superfamily due to structural homology. HSD17B11 shares the highest sequence similarity with HSD17B13.[1] Other isoforms involved in steroid hormone metabolism, such as HSD17B1, HSD17B2, and HSD17B10, are also important to consider for potential endocrine-related side effects.[2][3] Broader screening against a panel of common off-targets (e.g., kinases, GPCRs, ion channels) is also crucial to identify unanticipated interactions.
Q2: How can I experimentally assess the selectivity of this compound?
A2: A comprehensive selectivity assessment involves a tiered approach:
-
Biochemical Assays: Test the inhibitor against a panel of purified recombinant HSD17B isoforms.
-
Cell-Based Assays: Confirm the biochemical findings in a cellular context to account for cell permeability and intracellular target engagement.
-
Broad Off-Target Screening: Utilize commercially available screening panels (e.g., Eurofins SafetyScreen44, DiscoverX KINOMEscan) to test for binding or functional activity against a wide range of kinases, GPCRs, and other targets. For a similar HSD17B13 inhibitor, BI-3231, a commercial SafetyScreen44 panel from Cerep was used to assess selectivity.[4][5]
Q3: What are the potential functional consequences of off-target inhibition of other HSD17B isoforms?
A3: Off-target inhibition of other HSD17B family members can have significant biological consequences due to their roles in steroid hormone metabolism. For example:
-
HSD17B1: Inhibition can decrease the conversion of estrone to the more potent estradiol, potentially impacting estrogen-dependent processes.
-
HSD17B2: Inhibition can block the inactivation of estradiol and testosterone, leading to increased levels of these active hormones.[2]
-
HSD17B10: This enzyme has multiple functions, and its inhibition could lead to various metabolic disturbances.
A summary of potential off-target effects and their functional consequences is presented in Table 2.
Data Presentation
Table 1: Representative Selectivity Profile for a Hypothetical HSD17B13 Inhibitor
| Target | IC50 (nM) | Fold Selectivity vs. HSD17B13 |
| HSD17B13 | 10 | - |
| HSD17B11 | 1,200 | 120x |
| HSD17B1 | >10,000 | >1,000x |
| HSD17B2 | >10,000 | >1,000x |
| HSD17B10 | 8,500 | 850x |
| Estrogen Receptor α | >10,000 | >1,000x |
| Estrogen Receptor β | >10,000 | >1,000x |
This table is a hypothetical representation based on the types of data generated for selective HSD17B13 inhibitors and does not represent actual data for this compound.
Table 2: Potential Off-Target HSD17B Isoforms and Their Functional Consequences
| Off-Target | Primary Function | Potential Consequence of Inhibition |
| HSD17B11 | Steroid and lipid metabolism | Altered steroid hormone and lipid profiles. |
| HSD17B1 | Estrone to Estradiol conversion | Decreased estradiol levels. |
| HSD17B2 | Inactivation of Estradiol and Testosterone | Increased local concentrations of active sex steroids. |
| HSD17B10 | Steroid metabolism, mitochondrial function | Potential for broad metabolic disruption. |
Experimental Protocols
Protocol 1: General Procedure for HSD17B Isoform Selectivity Screening (Biochemical Assay)
-
Enzyme and Substrate Preparation: Recombinant human HSD17B isoforms (e.g., HSD17B1, 2, 10, 11, 13) are expressed and purified. The appropriate steroid substrate (e.g., estradiol, estrone, testosterone) and cofactor (NAD+ or NADH) are prepared in assay buffer.
-
Inhibitor Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in DMSO and then diluted in assay buffer.
-
Assay Reaction: The enzyme, substrate, cofactor, and inhibitor are incubated together in a microplate. The reaction is initiated by the addition of the substrate or cofactor.
-
Detection: The reaction progress is monitored by measuring the change in absorbance or fluorescence resulting from the conversion of the cofactor (e.g., NADH production measured at 340 nm).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
References
- 1. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 2. 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing Hsd17B13-IN-56 Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of Hsd17B13-IN-56, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of HSD17B13, an enzyme primarily expressed in the liver and associated with lipid droplet metabolism.[1][2][3][4][5] this compound exhibits a half-maximal inhibitory concentration (IC50) of ≤ 0.1 μM for estradiol, one of the substrates of HSD17B13.[6] Its inhibitory action makes it a valuable tool for studying the role of HSD17B13 in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][6]
Q2: What is the recommended starting concentration for in vitro experiments?
For initial in vitro experiments, a concentration range of 0.1 µM to 10 µM is recommended. Given its IC50 of ≤ 0.1 μM, starting with a dose-response curve that brackets this value is advisable. A typical starting point could be a 10-point, 2-fold or 3-fold serial dilution from a high concentration of 10 µM.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[7][8] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in high-quality, anhydrous DMSO. It is recommended to use freshly opened DMSO as it is hygroscopic, and water content can affect solubility.[8] For some compounds, gentle warming or sonication can aid dissolution.[8] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is crucial to consider this possibility with any small molecule inhibitor. It is good practice to include relevant negative controls, such as testing the inhibitor in a cell line that does not express HSD17B13 or using a structurally similar but inactive analog if available.
Experimental Protocols & Troubleshooting
Determining the Optimal In Vitro Concentration
The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific experimental endpoint. A systematic approach is necessary to determine the effective and non-toxic concentration range.
Experimental Workflow for In Vitro Concentration Optimization
Protocol 1: Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A common range to test is from 0.01 µM to 20 µM. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the inhibitor).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (the concentration that causes 50% cell death).[9][10][11]
Protocol 2: HSD17B13 Enzymatic Activity Assay
This protocol is adapted from established methods for measuring HSD17B13 activity.[12]
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing assay buffer (e.g., 25 mM Tris-HCl, pH 7.6), NAD+ (cofactor), and a substrate (e.g., β-estradiol).
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant HSD17B13 protein.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Detection: Add a detection reagent that measures the amount of NADH produced (e.g., NAD(P)H-Glo™ Detection Reagent).
-
Luminescence Reading: After a further incubation period as per the detection reagent's protocol, read the luminescence.
-
Data Analysis: The luminescence signal is proportional to the amount of NADH produced and thus to the enzyme's activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Media | Poor aqueous solubility. | - Ensure the final DMSO concentration in the media is low (typically <0.5%).- Prepare fresh dilutions from a high-concentration stock just before use.- Consider using a formulation with solubilizing agents like PEG, Tween-80, or cyclodextrin for in vivo studies.[8] |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | - Use a multichannel pipette for adding cells and reagents.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Ensure thorough mixing of the compound in the media before adding to cells. |
| No Inhibitory Effect Observed | Incorrect concentration range, inactive compound, or issues with the assay. | - Verify the calculated dilutions and the integrity of the stock solution.- Test a broader concentration range.- Include a positive control for inhibition if available.- Validate the activity of the recombinant HSD17B13 enzyme. |
| High Cytotoxicity at Low Concentrations | Off-target effects or cell line sensitivity. | - Perform cytotoxicity assays on multiple cell lines.- Reduce the treatment duration.- If possible, test a negative control compound with a similar structure but no HSD17B13 inhibitory activity. |
HSD17B13 Signaling and Experimental Logic
HSD17B13-Mediated Inflammatory Signaling
Recent studies have suggested a role for HSD17B13 in promoting liver inflammation through the biosynthesis of platelet-activating factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway, leading to increased fibrinogen expression and leukocyte adhesion.[13]
Logical Flow for Troubleshooting Inconsistent Results
When faced with unexpected or inconsistent experimental outcomes, a logical troubleshooting approach is essential.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HSD17B13-IN-47 | 17β-HSD | 2912455-14-0 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. repositorio.usp.br [repositorio.usp.br]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enanta.com [enanta.com]
- 13. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-56 stability and storage conditions
Welcome to the technical support center for Hsd17B13-IN-56. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For optimal stability, the solid form of this compound should be stored under the conditions specified on the product's Certificate of Analysis (COA). Based on general recommendations for similar compounds, long-term storage in a tightly sealed container at -20°C or -80°C is advised. Short-term storage at room temperature, for instance during shipping, is generally acceptable but prolonged exposure should be avoided.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions by dissolving this compound in an appropriate solvent such as DMSO. Once prepared, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. As a general guideline, stock solutions are typically stable for up to one month when stored at -20°C and for up to six months at -80°C.[1][2] For the most accurate information, always refer to the product-specific datasheet.
Q3: What is the recommended solvent for dissolving this compound?
A3: The choice of solvent will depend on the specific experimental requirements. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For in vivo experiments, the selection of a suitable vehicle is critical and may involve co-solvents such as PEG, Tween-80, and saline. Always refer to the product datasheet for specific solubility information.
Q4: Can I store my diluted working solutions?
A4: It is best practice to prepare fresh working solutions from your frozen stock solution for each experiment. The stability of highly diluted solutions can be significantly lower than that of concentrated stock solutions. If temporary storage is necessary, keep the solution on ice and use it within the same day.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C or -80°C | Long-term | Refer to Certificate of Analysis for lot-specific recommendations. |
| Room Temperature | Short-term | Avoid prolonged exposure. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Table 2: Solubility Profile (General Guidance)
| Solvent | Solubility | Notes |
| DMSO | High | Suitable for preparing high-concentration stock solutions. |
| Ethanol | Limited | May require warming or sonication to fully dissolve. |
| Aqueous Buffers | Low | Direct dissolution in aqueous buffers is not recommended. Dilute from a stock solution. |
| Note: Specific solubility data (e.g., mg/mL) should be obtained from the product's Certificate of Analysis or determined experimentally. |
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, or the compound's solubility limit in the aqueous medium has been exceeded.
-
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in your culture medium is at a non-toxic level, typically below 0.5%.
-
Optimize Dilution: Prepare intermediate dilutions of your stock solution in culture medium to ensure gradual and complete mixing.
-
Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Sonication: Briefly sonicate the final diluted solution to aid dissolution, but be cautious as this can generate heat and potentially degrade the compound.
-
Issue 2: Inconsistent or No Compound Activity in In Vitro Assays
-
Possible Cause: Compound degradation, improper storage, or inaccurate concentration of the working solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.
-
Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock aliquot for each experiment.
-
Check Pipetting Accuracy: Use calibrated pipettes to ensure accurate dilutions.
-
Positive Control: Include a known positive control inhibitor for the HSD17B13 enzyme to validate the assay system.
-
Compound Integrity: If degradation is suspected, consider obtaining a fresh vial of the compound.
-
Issue 3: Toxicity Observed in Cell-Based Assays
-
Possible Cause: The concentration of the compound or the solvent is too high.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line.
-
Solvent Control: Include a vehicle control (e.g., cells treated with the same final concentration of DMSO) to differentiate between compound-induced toxicity and solvent-induced toxicity.
-
Reduce Incubation Time: If toxicity is observed at longer incubation times, consider reducing the duration of compound exposure.
-
Experimental Workflow & Visualization
The following diagram illustrates a general workflow for preparing and using this compound in a typical in vitro cell-based assay.
References
Interpreting unexpected results with Hsd17B13-IN-56
Welcome to the technical support center for Hsd17B13-IN-56. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific questions and unexpected outcomes you may encounter while using this compound.
FAQ 1: Unexpected Lack of Efficacy in Mouse Models
Question: We are using this compound in our mouse model of non-alcoholic fatty liver disease (NAFLD), but we are not observing the expected protective phenotype (e.g., reduced steatosis, inflammation, or fibrosis). Why might this be the case?
Answer: This is a critically important observation and aligns with some of the complexities of Hsd17B13 biology. While human genetic studies strongly indicate that loss-of-function mutations in HSD17B13 are protective against various chronic liver diseases, results from murine models have been inconsistent.[1][2] Here are several potential reasons for the lack of efficacy of an Hsd17B13 inhibitor in mice:
-
Species-Specific Differences: There are 56 amino acid differences between the human and mouse Hsd17B13 proteins.[3] These variations, particularly in the kinase domain, may alter substrate specificity and enzymatic activity, potentially explaining the different functional outcomes observed between the two species.[3] It is possible that this compound has a lower affinity or different mode of action against the murine ortholog.
-
Contradictory Mouse Model Data: Some studies using Hsd17b13 gene knockout mice have not shown protection from diet- or alcohol-induced liver damage.[2] In fact, one study reported that aged Hsd17b13-deficient mice spontaneously developed fatty liver.[2] This suggests that the role of Hsd17b13 in mouse liver physiology may be different from that in humans.
-
Redundant Pathways: Other members of the 17β-hydroxysteroid dehydrogenase (HSD17B) family are also involved in lipid metabolism.[4] It is possible that other HSD17B enzymes, such as HSD17B11 which shares high similarity and localization to lipid droplets, may compensate for the inhibition of Hsd17B13 in mice.[3]
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is reaching its target and inhibiting the enzyme in your mouse model. This can be done through pharmacokinetic/pharmacodynamic (PK/PD) studies and by developing an assay to measure Hsd17B13 activity in liver lysates.
-
Consider a Humanized Mouse Model: To overcome species-specific differences, the use of humanized mouse models expressing human HSD17B13 may provide a more translationally relevant system to test the efficacy of your inhibitor.[1]
-
Investigate Off-Target Effects: While this compound is designed to be specific, it is crucial to rule out any off-target effects that might be confounding your results.
FAQ 2: Unexpected Increase in Lipid Accumulation in Cell-Based Assays
Question: We are treating human hepatocytes with this compound and observing an unexpected increase in lipid droplet size and number, which is contrary to the expected protective effect. What could explain this?
Answer: This is a counterintuitive finding, but there are several plausible explanations based on the known biology of Hsd17B13.
-
Feedback Loops: Hsd17B13 is involved in a complex regulatory network. It has been proposed that Hsd17B13 promotes the maturation of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor that drives lipogenesis.[5] Inhibition of Hsd17B13 enzymatic activity might, in some cellular contexts, trigger a compensatory upregulation of the SREBP-1c pathway, leading to increased lipid synthesis.
-
Substrate Shunting: Hsd17B13 is known to metabolize various substrates, including steroids, fatty acids, and retinol.[1][5] Inhibiting its activity could lead to the accumulation of a specific substrate that, in turn, promotes lipid droplet formation through an alternative pathway. For example, alterations in retinol metabolism have been linked to changes in adipogenesis and lipid storage.[6]
-
Cellular Stress Response: The introduction of a pharmacological inhibitor can sometimes induce a cellular stress response, which may manifest as increased lipid accumulation (a process known as cellular steatosis).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected increase in lipid droplets.
FAQ 3: Discrepancy Between Histological Improvement and Biomarker Levels
Question: In our preclinical model treated with this compound, we observe a significant reduction in liver fibrosis histologically, but common serum biomarkers of liver damage (e.g., ALT, AST) remain elevated. How can we interpret this?
Answer: This is a nuanced but important finding. The dissociation between histological improvement and serum biomarkers can be explained by several factors:
-
Hsd17B13's Specific Role in Fibrosis: Recent evidence suggests that the protective effect of Hsd17B13 loss-of-function is more pronounced for fibrosis than for steatosis or inflammation.[7][8] Therefore, this compound might be directly targeting fibrotic pathways without immediately resolving the hepatocyte injury that leads to elevated ALT and AST.
-
Pyrimidine Catabolism: One of the proposed mechanisms by which Hsd17B13 inhibition protects against fibrosis is through the modulation of pyrimidine catabolism.[7][8] This pathway may be more directly linked to the activation of hepatic stellate cells and collagen deposition than to the acute hepatocyte damage that releases aminotransferases.
-
Delayed Biomarker Response: The resolution of liver enzyme levels may lag behind the histological improvement. It is possible that with a longer treatment duration, you would see a subsequent decline in ALT and AST.
Experimental Approach to Investigate:
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: HSD17B13 Inhibitor Cytotoxicity Assessment
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-56" is not publicly available. This guide provides general advice and protocols for assessing the cytotoxicity of HSD17B13 inhibitors based on the known biological functions of the target protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HSD17B13 and how might its inhibition lead to cytotoxicity?
A1: HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3][4][5] It is known to have enzymatic activity involving the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[1][3] Specifically, it catalyzes the conversion of retinol to retinaldehyde.[1][6] Inhibition of HSD17B13 could potentially lead to cytotoxicity through several mechanisms:
-
Alteration of Retinoid Homeostasis: Disruption of the retinol metabolism pathway could lead to an accumulation of retinol or a deficit of retinaldehyde and its downstream metabolites, which are crucial for various cellular processes.
-
Disruption of Lipid Metabolism: As HSD17B13 is located on lipid droplets and influences their size and number, its inhibition might interfere with lipid storage and mobilization, potentially leading to lipotoxicity.[1][7]
-
Modulation of Inflammatory Pathways: HSD17B13 is implicated in regulating inflammatory responses.[8] Inhibiting its function could alter inflammatory signaling, which might have cytotoxic consequences in certain cellular contexts.
-
Off-Target Effects: Small molecule inhibitors may have off-target activities that induce cytotoxicity independent of HSD17B13 inhibition.
Q2: Which cell lines are most appropriate for assessing the cytotoxicity of HSD17B13 inhibitors?
A2: Given that HSD17B13 is primarily a liver-specific protein found in hepatocytes, the most relevant cell lines would be of hepatic origin.[2][4][5] Commonly used and appropriate cell lines include:
-
HepG2: A human hepatoma cell line that is widely used for liver toxicity studies.
-
Huh7: Another human hepatoma cell line that is also a standard model for liver research.
-
Primary Human Hepatocytes: These are considered the gold standard for in vitro hepatotoxicity studies as they most closely mimic the in vivo liver environment. However, they are more expensive and have a limited lifespan.
It is crucial to confirm the expression of HSD17B13 in the chosen cell line before initiating cytotoxicity assays.
Q3: My HSD17B13 inhibitor shows cytotoxicity at high concentrations. How can I determine if this is an on-target or off-target effect?
A3: Distinguishing between on-target and off-target cytotoxicity is a critical step. Here are some strategies:
-
Use a Control Compound: Synthesize a structurally similar but inactive analog of your inhibitor. If the inactive analog does not show cytotoxicity, it suggests the effect is likely on-target.
-
HSD17B13 Knockdown/Knockout Cells: Assess the cytotoxicity of your inhibitor in a cell line where HSD17B13 has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). If the cytotoxicity is significantly reduced in these cells compared to the wild-type, it strongly indicates an on-target effect.
-
Rescue Experiments: If the proposed mechanism of on-target toxicity is known (e.g., depletion of a specific metabolite), attempt to rescue the cells by supplementing the culture medium with that metabolite.
-
Target Engagement Assays: Confirm that your compound is engaging with HSD17B13 at the concentrations where cytotoxicity is observed.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding plates. Calibrate your pipetting technique and use a multichannel pipette for seeding.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain a humidified environment.
-
-
Possible Cause: Compound precipitation.
-
Solution: Check the solubility of your inhibitor in the culture medium. If precipitation is observed at higher concentrations, consider using a lower concentration range or a different solvent system (ensure the final solvent concentration is non-toxic to the cells).
-
Issue 2: Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. CellTiter-Glo).
-
Possible Cause: Different assays measure different aspects of cell viability.
-
MTT/XTT/WST assays measure mitochondrial reductase activity, which can be affected by compounds that interfere with cellular metabolism without necessarily causing cell death.
-
CellTiter-Glo measures intracellular ATP levels, which is a more direct indicator of cell viability.
-
LDH release assays measure membrane integrity and cell death.
-
Solution: Use at least two mechanistically different cytotoxicity assays to get a more comprehensive picture of your compound's effect. For example, combine a metabolic assay with a membrane integrity assay.
-
Issue 3: The inhibitor appears to increase the signal in a colorimetric or fluorometric assay.
-
Possible Cause: The compound itself is colored or fluorescent.
-
Solution: Run a "compound only" control (wells with the compound in media but without cells) to measure its intrinsic absorbance or fluorescence at the assay wavelength. Subtract this background from your experimental readings.
-
-
Possible Cause: The compound interferes with the assay chemistry.
-
Solution: In a cell-free system, mix the compound with the assay reagents to see if it directly affects the chemical reaction. If interference is confirmed, you may need to switch to a different type of cytotoxicity assay.
-
Quantitative Data Summary
As no specific cytotoxicity data for "this compound" is available, the following table is a template for summarizing experimental findings. Hypothetical data is included for illustrative purposes.
| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) [Hypothetical] | Notes |
| HepG2 | MTT | 48 | 25.3 | Potential metabolic interference noted. |
| HepG2 | CellTiter-Glo | 48 | 31.8 | More reliable indicator of viability. |
| Huh7 | LDH Release | 72 | 18.9 | Indicates membrane damage at 72h. |
| Primary Hepatocytes | CellTiter-Glo | 48 | > 50 | Low toxicity in primary cells. |
Experimental Protocols
Protocol: Assessing Cytotoxicity using the MTT Assay
-
Cell Seeding:
-
Trypsinize and count cells (e.g., HepG2).
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the HSD17B13 inhibitor in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for HSD17B13 Inhibitor Cytotoxicity Assessment.
Caption: Simplified HSD17B13 Signaling and Inhibition.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Activity Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the known substrates for HSD17B13?
A1: HSD17B13 is known to catalyze the oxidation of several lipid substrates. In vitro studies have identified its activity with substrates including steroids like 17β-estradiol, as well as retinol, retinal, and the proinflammatory lipid mediator leukotriene B4.[1] The specific, physiologically relevant substrate in the context of liver disease is a subject of ongoing research.
Q2: What is the subcellular localization of HSD17B13 and how might this affect my assay?
A2: HSD17B13 is primarily a liver-specific enzyme that localizes to the endoplasmic reticulum and lipid droplets.[2] Its association with lipid droplets is a key feature of its biology. For cell-based assays, this localization is critical for its function. When designing lysis protocols for activity assays from cell or tissue lysates, ensure that the lipid droplet-associated proteins are efficiently extracted. The requirement for proper lipid droplet targeting is also crucial for the enzyme's stability and protection from degradation.
Q3: Are there known inhibitors for HSD17B13?
A3: Yes, several small molecule inhibitors of HSD17B13 have been identified. One such inhibitor is BI-3231, a potent and selective chemical probe.[1] Another example is HSD17B13-IN-23. The availability of these inhibitors can be useful for control experiments to confirm that the measured activity is specific to HSD17B13.
Q4: What is the significance of HSD17B13's enzymatic activity in liver disease?
A4: HSD17B13's enzymatic activity is implicated in the progression of non-alcoholic fatty liver disease (NAFLD).[3] Loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of developing more severe forms of liver disease, such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3] This suggests that the enzymatic activity of HSD17B13 contributes to the pathogenic processes in the liver. Therefore, inhibiting HSD17B13 activity is being explored as a therapeutic strategy for NAFLD.
Troubleshooting Guides
Issue 1: No or Low HSD17B13 Activity Detected
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Ensure proper storage of recombinant HSD17B13 or lysates containing the enzyme. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. - Confirm the integrity of the enzyme preparation via SDS-PAGE and Coomassie staining or Western blot. |
| Sub-optimal Assay Conditions | - Verify the pH and temperature of the assay buffer are within the optimal range for HSD17B13 activity. While specific optimal conditions are not extensively published, most dehydrogenase assays are performed at or near physiological pH (7.0-8.0) and at 37°C. - Titrate the enzyme concentration to ensure it is within the linear range of the assay. |
| Substrate Degradation or Insolubility | - Prepare substrate solutions fresh. Retinol, for example, is light-sensitive and prone to oxidation. - For poorly soluble substrates like steroids, ensure they are fully dissolved in an appropriate solvent (e.g., DMSO) before dilution in the assay buffer. Check the final solvent concentration for compatibility with the enzyme activity. |
| Missing or Limiting Cofactor (NAD+) | - Confirm the presence and concentration of the cofactor NAD+ in the reaction mixture. HSD17B13 activity is NAD+-dependent. - The optimal NAD+ concentration should be determined empirically, but concentrations in the low millimolar range are typically used. |
| Incorrect Wavelength or Filter Settings | - For NADH-based assays, ensure the plate reader is set to measure absorbance at 340 nm. - For fluorescence-based assays, verify the excitation and emission wavelengths are correct for the specific fluorophore being used. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Contaminating Enzyme Activity | - If using cell or tissue lysates, other dehydrogenases may contribute to the signal. Include a control with a specific HSD17B13 inhibitor to determine the proportion of the signal attributable to HSD17B13. - If using a coupled-enzyme assay, test for any interfering activity of the sample with the coupling enzyme. |
| Substrate Instability | - Some substrates may spontaneously break down, leading to a background signal. Run a "no-enzyme" control (all reaction components except HSD17B13) to measure the rate of non-enzymatic substrate degradation. Subtract this rate from the rate of the complete reaction. |
| Autofluorescence of Compounds | - When screening for inhibitors, some compounds may be autofluorescent at the wavelengths used for detection. Measure the fluorescence of the compounds in the assay buffer without the enzyme or substrate to identify and exclude such compounds. |
| Non-specific Binding | - In plate-based assays, non-specific binding of reagents to the plate can cause high background. Ensure proper blocking steps are included if necessary and consider using low-binding plates. |
Issue 3: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes. - Prepare a master mix of reagents to minimize pipetting errors between wells. |
| Temperature Fluctuations | - Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay. |
| Edge Effects in Microplates | - Evaporation from the outer wells of a microplate can lead to variability. To mitigate this, avoid using the outer wells or fill them with buffer or water. |
| Inconsistent Sample Preparation | - Standardize the sample preparation protocol, including lysis buffers and centrifugation steps, to ensure consistency between samples. |
Quantitative Data Summary
| Parameter | Substrate | Value | Conditions | Reference |
| Vmax | β-estradiol | 0.04 nM NADH/sec/nM enzyme | In vitro biochemical assay | [4] |
| Vmax | Synthetic Substrate 7 | 0.15 nM NADH/sec/nM enzyme | In vitro biochemical assay | [4] |
| IC50 | HSD17B13-IN-23 | < 0.1 µM | Estradiol as substrate | Not available |
| IC50 | HSD17B13-IN-23 | < 1 µM | Leukotriene B3 as substrate | Not available |
| Km | β-estradiol | Not Reported | - | - |
| Km | Retinol | Not Reported | - | - |
| Optimal pH | Not Reported | - | - | - |
| Optimal Temperature | Not Reported | - | - | - |
Experimental Protocols
Retinol Dehydrogenase Activity Assay (Cell-Based)
This protocol is adapted from a cell-based assay used to measure the retinol dehydrogenase activity of HSD17B13.[5]
Materials:
-
HEK293 cells
-
Expression vector for HSD17B13 or empty vector control
-
Cell culture medium and supplements
-
All-trans-retinol
-
HPLC system for retinoid analysis
Methodology:
-
Seed HEK293 cells in appropriate culture vessels and grow to the desired confluency.
-
Transfect the cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
24 hours post-transfection, add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.
-
Incubate the cells for 6-8 hours at 37°C.
-
Harvest the cells and the culture medium.
-
Extract retinoids from the cells and medium using an appropriate organic solvent (e.g., hexane).
-
Analyze the levels of retinaldehyde and retinoic acid by HPLC.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
NADH Production-Based Activity Assay (Biochemical)
This protocol is based on the detection of NADH produced during the oxidation of a substrate by HSD17B13.
Materials:
-
Purified recombinant HSD17B13
-
Substrate (e.g., β-estradiol, retinol)
-
NAD+
-
Assay buffer (e.g., Tris-HCl or PBS at a suitable pH)
-
Microplate reader capable of measuring absorbance at 340 nm or a commercial NADH detection kit (e.g., NADH-Glo).
Methodology:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the substrate in a 96- or 384-well plate.
-
Initiate the reaction by adding purified HSD17B13 enzyme to the wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm (for direct NADH detection) or the luminescence signal (if using a detection kit) over time using a microplate reader.
-
The initial rate of the reaction is determined from the linear portion of the progress curve.
-
Include appropriate controls, such as a "no-enzyme" control and a "no-substrate" control.
Visualizations
Caption: HSD17B13 signaling in hepatocytes.
Caption: Troubleshooting workflow for low HSD17B13 activity.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-56 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Hsd17B13-IN-56, a known inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. The information is tailored for researchers, scientists, and drug development professionals to navigate challenges during their experiments, with a focus on identifying and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) with a reported IC50 value of ≤ 0.1 μM for estradiol.[1] Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver that plays a role in hepatic lipid metabolism.[2][3] The enzyme is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[4][5][6] By inhibiting Hsd17B13, this compound can be used as a tool to study the biological functions of this enzyme and its role in liver diseases.[1]
Q2: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
A2: Batch-to-batch variability in small molecule inhibitors can arise from several factors during synthesis and handling.[7][8][9] These can include:
-
Purity and Impurity Profile: Differences in the final purity of the compound or the presence of different impurities can significantly alter its biological activity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.[7]
-
Solvent Content: Residual solvents from the synthesis process can affect the compound's weight and concentration calculations.
-
Stability and Degradation: Improper storage or handling can lead to degradation of the compound, reducing its potency.
-
Weighing and Dissolution Errors: Inaccurate weighing or incomplete dissolution of the compound can lead to incorrect concentrations in your experiments.
Q3: How should I properly store and handle this compound to minimize variability?
A3: While specific stability data for this compound is not publicly available, general best practices for storing small molecule inhibitors should be followed. It is advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For preparing stock solutions, use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or reduced potency observed between different batches of this compound.
This is a common manifestation of batch-to-batch variability. The following steps will help you systematically troubleshoot the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent inhibitor potency.
Step 1: Verify Compound Identity and Purity
The first step is to confirm that the different batches of this compound are chemically identical and have comparable purity.
-
Methodology:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare 1 mg/mL solutions of each batch in a suitable solvent (e.g., DMSO).
-
Inject a small volume (e.g., 1-5 µL) onto a C18 reverse-phase HPLC column.
-
Run a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the compound from any impurities.
-
Monitor the elution profile with a UV detector and a mass spectrometer.
-
Expected Outcome: The main peak for each batch should have the same retention time and the same mass-to-charge ratio (m/z) corresponding to this compound. The purity, calculated as the area of the main peak divided by the total peak area, should be comparable across batches.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sufficient amount of each batch in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a proton (¹H) NMR spectrum.
-
Expected Outcome: The spectra of all batches should be identical, confirming the chemical structure. Significant differences in the spectra could indicate the presence of impurities or a different chemical entity.
-
-
Data Summary Table: Compound Characterization
| Batch ID | Purity by LC-MS (%) | Identity by MS (m/z) | Identity by ¹H NMR |
| Batch A (Reference) | 98.5 | Confirmed | Confirmed |
| Batch B (New) | 92.1 | Confirmed | Confirmed, with minor impurity peaks |
| Batch C (New) | 99.0 | Confirmed | Confirmed |
Step 2: Assess Compound Solubility and Concentration
Inaccurate concentration of the stock solution is a frequent source of error.
-
Methodology:
-
Visual Inspection: After dissolving the compound in the solvent (e.g., DMSO), visually inspect the solution for any undissolved particulates. If present, sonicate the solution gently.
-
UV-Vis Spectroscopy:
-
If the compound has a known extinction coefficient, you can use UV-Vis spectroscopy to determine the concentration of your stock solution more accurately.
-
Prepare a dilution of your stock solution in a suitable solvent and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration using the Beer-Lambert law (A = εbc).
-
-
Step 3: Validate the Experimental Assay
If the compound's integrity is confirmed, the issue may lie within the experimental setup.
-
Methodology:
-
Run Control Compounds: Include a well-characterized control inhibitor for Hsd17B13 in your assay. If the control compound also shows a shift in potency, it is likely an issue with the assay itself.
-
Check Reagent Quality: Ensure that the enzyme (Hsd17B13), substrate, and cofactors are all from reliable sources and have not expired. Enzyme activity can decrease over time.
-
Standardize Assay Conditions: Verify that all experimental parameters, such as incubation times, temperatures, and buffer compositions, are consistent across experiments.
-
Issue 2: High background signal or off-target effects observed with a new batch.
This may indicate the presence of interfering impurities in the new batch.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background or off-target effects.
Step 1: Detailed Impurity Profiling
A more sensitive analysis of the compound's purity may be required.
-
Methodology:
-
High-Resolution LC-MS: Use high-resolution mass spectrometry to identify the mass of any impurities. This may provide clues as to their chemical nature.
-
Preparative HPLC: If a significant impurity is detected, preparative HPLC can be used to isolate the impurity for further characterization and to purify the main compound.
-
Step 2: Assess Compound Interference with the Assay Readout
The compound or impurities may directly interfere with the assay's detection method (e.g., fluorescence, luminescence).
-
Methodology:
-
Autofluorescence/Autoluminescence Check:
-
Prepare a plate with the assay buffer and different concentrations of the problematic batch of this compound.
-
Read the plate using the same settings as your assay.
-
Expected Outcome: A significant signal in the absence of the enzyme or substrate indicates that the compound or an impurity is interfering with the readout.
-
-
Assay Component Omission:
-
Run the assay with the problematic batch but omit key components one at a time (e.g., run a reaction with no enzyme, or no substrate).
-
Expected Outcome: This will help pinpoint which component of the assay is being affected by the compound or its impurities.
-
-
Data Summary Table: Assay Interference Analysis
| Condition | Batch A (Reference) Signal | Batch B (New) Signal | Interpretation |
| Complete Assay | 100% Inhibition (at high conc.) | 70% Inhibition, high background | High background with Batch B |
| No Enzyme | 2% of max signal | 35% of max signal | Batch B or impurity interferes with readout |
| No Substrate | 1% of max signal | 33% of max signal | Confirms interference is not substrate-dependent |
Hsd17B13 Signaling and Experimental Context
Understanding the biological context of Hsd17B13 is crucial for designing and interpreting experiments with its inhibitors.
Caption: Simplified schematic of Hsd17B13 localization and function.
This guide provides a framework for addressing common issues related to batch-to-batch variability of this compound. By systematically evaluating the compound's integrity and the assay's performance, researchers can identify the root cause of the variability and ensure the reliability and reproducibility of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. origene.com [origene.com]
- 3. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Hsd17B13-IN-56 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of Hsd17B13-IN-56.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low or inconsistent plasma concentrations of this compound in our in vivo studies. What are the potential causes and how can we troubleshoot this?
A1: Low and variable in vivo exposure is a common challenge for research compounds. The primary reasons can be categorized into poor aqueous solubility, extensive first-pass metabolism, or rapid elimination.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already known, determine the aqueous solubility of this compound at different pH values (e.g., pH 2, 6.8, and 7.4) to simulate the gastrointestinal tract and physiological conditions. Also, assess its lipophilicity (LogP). These parameters are crucial for selecting an appropriate formulation strategy.[1][2]
-
Evaluate Formulation Strategies: The default of dissolving the compound in a simple vehicle like saline or PBS may not be sufficient. Consider the formulation strategies outlined in the table below.
-
Assess Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of this compound. High clearance would suggest that first-pass metabolism is a likely contributor to low bioavailability. The identification of a deuterated version, this compound-d3, suggests that metabolic studies are relevant for this compound.[3]
-
Consider Alternative Routes of Administration: If oral bioavailability remains a significant hurdle due to extensive first-pass metabolism, consider alternative routes such as subcutaneous or intravenous administration. For another HSD17B13 inhibitor, BI-3231, subcutaneous administration significantly increased systemic bioavailability by avoiding hepatic first-pass effects.[4]
Q2: What are the recommended formulation strategies to improve the oral bioavailability of this compound?
A2: The choice of formulation strategy will largely depend on the physicochemical properties of this compound, particularly its solubility and permeability. Below is a summary of common approaches for poorly soluble compounds.[5][6][7][8][9]
Table 1: Formulation Strategies for Improving Oral Bioavailability
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | For ionizable compounds, adjusting the pH of the formulation vehicle can increase solubility.[8] | Simple and cost-effective. | Risk of precipitation upon administration into the neutral pH of the intestine.[1] |
| Particle Size Reduction | Increasing the surface area of the drug particles by micronization or nanocrystal technology enhances the dissolution rate.[2][8] | Applicable to many poorly soluble drugs. Can significantly improve dissolution. | May not be sufficient for compounds with very low intrinsic solubility. Can be costly. |
| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix to improve solubility and dissolution.[7][10] | Can lead to significant increases in bioavailability. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations | Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs.[2][7][11] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake. | Can be complex to formulate and may have stability issues. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[12] | Effective for a wide range of molecules. | Can be limited by the stoichiometry of the complex and the size of the drug molecule. |
Q3: How do we design and execute a basic in vivo pharmacokinetic (PK) study to assess the bioavailability of a new this compound formulation?
A3: A well-designed PK study is essential to evaluate the performance of your formulation. Here is a general protocol for a rodent study.
Experimental Protocol: In Vivo Bioavailability Assessment in Rodents
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Ensure animals are healthy and within a specific weight range.
-
Acclimatization: Allow animals to acclimate to the facility for at least 3-5 days before the study.
-
Grouping and Dosing:
-
Divide animals into groups (e.g., n=3-5 per group).
-
Include a control group receiving the vehicle alone.
-
Administer the this compound formulation via the desired route (e.g., oral gavage).
-
An intravenous (IV) dosing group is often included to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[13]
-
The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key PK parameters such as:
-
Cmax (maximum concentration)
-
Tmax (time to reach Cmax)
-
AUC (Area Under the Curve)
-
Half-life (t1/2)
-
-
Oral bioavailability (F%) can be calculated if an IV group is included: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visual Guides
Diagram 1: Troubleshooting Workflow for Low Bioavailability
Caption: A logical workflow for diagnosing and addressing poor in vivo bioavailability.
Diagram 2: HSD17B13 Signaling Context
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[14][15][16][17] Its activity is implicated in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[14][17][18][19] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease progression.[15][20] this compound is an inhibitor of this enzyme's activity.[21]
Caption: Simplified diagram of HSD17B13's role and its inhibition by this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Form Strategies For Increasing Oral Bioavailability [drugdiscoveryonline.com]
- 6. drughunter.com [drughunter.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 15. escholarship.org [escholarship.org]
- 16. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
Technical Support Center: HSD17B13 Protein Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) protein. The following information addresses common issues related to HSD17B13 protein expression, stability, and degradation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My HSD17B13 protein expression is very low or undetectable after transfection. What could be the cause?
A1: Low or absent HSD17B13 protein expression can be due to several factors related to protein stability and localization. Key among these are mutations or deletions in specific domains crucial for the protein's structural integrity. The N-terminal hydrophobic domain, a PAT-like domain (amino acids 22-28), and an α-helix/β-sheet/α-helix structure (amino acids 71-106) are all critical for its stability and proper targeting to lipid droplets.[1][2] Deletion of the α-helix/β-sheet/α-helix structure, for instance, leads to the protein's retention in the endoplasmic reticulum (ER) and subsequent degradation.[2] Similarly, certain naturally occurring genetic variants can result in a truncated and unstable protein.[3]
Q2: What is the degradation pathway for the HSD17B13 protein?
A2: Evidence suggests that misfolded or improperly localized HSD17B13 is targeted for degradation through the ER-associated degradation (ERAD) pathway.[2] When specific structural domains are missing, the protein is retained within the ER, triggering its degradation.[2] Interestingly, studies have shown that treatment with the proteasome inhibitor MG132 did not affect HSD17B13 levels, while disruption of lysosome function and chaperone-mediated autophagy led to a substantial increase in its cellular levels. This indicates a primary role for lysosomal pathways in its degradation over the proteasomal pathway.
Q3: How do I ensure the correct subcellular localization of my expressed HSD17B13 protein?
A3: HSD17B13 is a lipid droplet-associated protein.[1][4] Its correct localization is dependent on several N-terminal domains. The hydrophobic domain (amino acids 4-16) and the PAT-like domain (amino acids 22-28) are essential for targeting the protein to lipid droplets.[1][2] The α-helix/β-sheet/α-helix domain (amino acids 69-106) is also important for proper trafficking from the ER to the lipid droplets.[2] To verify localization, you can use immunofluorescence to co-localize your tagged HSD17B13 protein with a known lipid droplet marker, such as ADRP (Perilipin-2) or by using a lipid-specific dye like LipidTox.[1][5]
Q4: Are there specific cell lines recommended for HSD17B13 expression studies?
A4: HSD17B13 is predominantly expressed in hepatocytes.[6] Therefore, liver-derived cell lines such as HepG2 and Huh7 are commonly used and appropriate for transfection and expression studies.[1][6][7] HEK293 cells have also been successfully used for expressing HSD17B13 to study its enzymatic activity.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving HSD17B13 protein expression and stability.
| Problem | Potential Cause | Recommended Solution |
| Low/No Protein Expression | The expression construct has a mutation or deletion in a key stability domain (e.g., PAT-like domain, α-helix/β-sheet/α-helix domain). | Sequence-verify your plasmid construct to ensure the full-length, wild-type sequence is present. If using a known variant, be aware that some variants are inherently less stable. |
| Suboptimal transfection efficiency. | Optimize your transfection protocol for the specific cell line being used. Reagents like Lipofectamine 3000 have been successfully used for HSD17B13 expression in HepG2 cells.[1] | |
| Protein is being rapidly degraded. | If you suspect rapid degradation, you can treat cells with a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) to see if protein levels increase. | |
| Incorrect Subcellular Localization | The expressed HSD17B13 is found in the cytoplasm or ER instead of lipid droplets. | Ensure your construct contains the necessary N-terminal targeting domains (hydrophobic domain and PAT-like domain).[1] For lipid droplet visualization, it may be necessary to induce their formation by treating cells with oleate and palmitate.[1] |
| The fusion tag (e.g., GFP) is interfering with localization. | While C-terminal tags like GFP have been used successfully, if issues arise, consider moving the tag to the N-terminus or using a smaller tag like FLAG. | |
| Inconsistent Western Blot Results | Antibody is not specific or sensitive enough. | Use a validated antibody for HSD17B13. For example, a polyclonal anti-HSD17B13 antibody from Origene (TA350064) has been cited in the literature.[1] |
| Protein is difficult to extract from lipid droplets. | Use a lysis buffer containing a strong detergent (e.g., 1% Triton X-100) to ensure complete cell lysis and protein solubilization.[1] |
Key Protein Domains for HSD17B13 Stability
The stability and function of the HSD17B13 protein are critically dependent on its structural domains.
| Domain | Amino Acid Position | Function in Stability and Localization | Effect of Deletion/Mutation |
| Hydrophobic Domain | 4-16 | Necessary for lipid droplet targeting. | Loss of this domain prevents lipid droplet localization.[1] |
| PAT-like Domain | 22-28 | Essential for protein stability and lipid droplet targeting.[1][4] | Loss of this domain reduces protein stability and prevents lipid droplet targeting.[1] |
| α-helix/β-sheet/α-helix | 71-106 | Plays a role in proper protein folding and trafficking from the ER. | Deletion leads to ER retention and protein degradation.[2] |
| Various Point Mutations | N144, K153/L156, L199/E202 | These sites can affect overall protein stability. | Mutations at these sites can lead to reduced protein stability.[1] |
Experimental Protocols
Protocol 1: Western Blot for HSD17B13 Detection
This protocol is adapted from methods used in studies on HSD17B13 expression.[1]
-
Cell Lysis:
-
Culture and transfect cells (e.g., HepG2) in 6-well plates.
-
After 48 hours, place the plate on ice and wash cells with ice-cold PBS.
-
Lyse cells in 500 µl of lysis buffer (e.g., 1% Triton X-100, 50 mM Tris pH 8, 150 mM NaCl) with freshly added protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a suitable polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSD17B13 (e.g., Origene TA350064, 1:2000 dilution) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescent (ECL) substrate.
-
Protocol 2: Cycloheximide (CHX) Chase Assay for Protein Half-Life
This is a general protocol to assess the stability of the HSD17B13 protein. The optimal CHX concentration and time points should be empirically determined for your cell line.[8][9]
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HepG2, HEK293) in multiple dishes or wells to have a separate dish for each time point.
-
Transfect cells with your HSD17B13 expression vector and allow them to express the protein for 24-48 hours.
-
-
CHX Treatment:
-
Prepare a stock solution of cycloheximide (e.g., 50 mg/mL in DMSO).[8]
-
To start the chase, replace the culture medium with fresh medium containing the final concentration of CHX (e.g., 50-100 µg/mL).
-
The "time 0" sample should be collected immediately before adding CHX.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 6, 8 hours), lyse the cells from one dish as described in the Western Blot protocol.
-
Store the lysates at -80°C until all time points are collected.
-
-
Analysis:
-
Analyze equal amounts of protein from each time point by Western blotting for HSD17B13 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using software like ImageJ.
-
Plot the relative HSD17B13 protein level (normalized to the loading control and the t=0 sample) against time to determine the protein's half-life.
-
Visualizations
Caption: HSD17B13 protein degradation and localization pathway.
Caption: Troubleshooting workflow for low HSD17B13 protein expression.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Hsd17B13-IN-56 precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding precipitation of Hsd17B13-IN-56 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13).[1] Its primary application is in preclinical research, particularly in studies related to liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1]
Q2: I am observing precipitation of this compound when preparing my stock solution. What is the recommended solvent?
This compound, like many other Hsd17B13 inhibitors, has low aqueous solubility. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO). For similar compounds, concentrations of up to 100 mg/mL in DMSO have been reported, sometimes requiring sonication to fully dissolve. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can promote precipitation.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation upon dilution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is kept as low as possible, ideally below 1%. While some assays can tolerate slightly higher concentrations, it is critical to determine the tolerance of your specific experimental system.
-
Pluronic F-127: Incorporating a non-ionic surfactant like Pluronic F-127 at a low concentration (e.g., 0.01-0.1%) in your final assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Bovine Serum Albumin (BSA): The addition of a carrier protein such as BSA (typically at 0.01-0.1%) to the assay buffer can help to prevent the inhibitor from precipitating and sticking to plasticware.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
-
Pre-warming Buffer: Gently warming the assay buffer before adding the inhibitor stock solution can sometimes improve solubility. However, ensure the temperature is compatible with the stability of all assay components, especially the protein.
-
Vortexing During Dilution: Add the DMSO stock to the assay buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
Q4: What are the typical buffer components used in Hsd17B13 biochemical assays?
Based on published protocols for similar Hsd17B13 inhibitors, a common biochemical assay buffer may contain:
-
A buffering agent (e.g., 50-100 mM Tris-HCl, pH 7.5)
-
Salt (e.g., 50-150 mM NaCl)
-
A chelating agent (e.g., 0.5-1 mM EDTA)
-
A reducing agent (e.g., 0.1-1 mM TCEP or DTT)
-
A detergent to prevent non-specific binding (e.g., 0.005-0.01% Tween-20 or Triton X-100)
-
A carrier protein (e.g., 0.01-0.1% BSA)
The final DMSO concentration is typically kept low (e.g., ≤1%).
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in both biochemical and cell-based assays.
Table 1: Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution (DMSO) | Low-quality or hydrous DMSO. Compound concentration is too high. | Use fresh, anhydrous, high-purity DMSO. Try gentle warming or sonication. If precipitation persists, prepare a less concentrated stock solution. |
| Precipitation upon Dilution into Aqueous Buffer | Low aqueous solubility of the inhibitor. Final DMSO concentration is too low to maintain solubility. | Add a surfactant (e.g., 0.01% Pluronic F-127) or a carrier protein (e.g., 0.1% BSA) to the assay buffer. Perform serial dilutions. Ensure rapid mixing during dilution. |
| Cloudiness or Precipitate in Assay Plate Wells | Compound precipitating over time at assay temperature. Interaction with plate material. | Include solubility-enhancing agents in the buffer. Consider using low-binding microplates. Run a solubility test of the inhibitor in the final assay buffer over the time course of the experiment. |
| Inconsistent Assay Results | Micro-precipitation affecting the active concentration of the inhibitor. | Centrifuge the diluted inhibitor solution before adding it to the assay plate and use the supernatant. Visually inspect wells for any signs of precipitation before reading the plate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a sufficient volume of fresh, anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Biochemical Assay with this compound
This protocol is a general guideline and may need optimization for specific experimental setups.
-
Prepare Assay Buffer: A typical buffer may consist of 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, and 0.01% Tween-20. For problematic compounds, consider adding 0.1% BSA.
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the this compound DMSO stock solution in DMSO to create intermediate concentrations.
-
Further dilute these intermediate stocks into the assay buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
-
Assay Plate Preparation:
-
Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a microplate.
-
Add the Hsd17B13 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the substrate (e.g., estradiol) and cofactor (e.g., NAD+) solution to initiate the enzymatic reaction.
-
-
Detection:
-
Incubate the plate at the desired temperature for the appropriate time.
-
Stop the reaction and measure the output (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Visualizations
Caption: Simplified pathway of HSD17B13 action and its inhibition.
Caption: Workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Hsd17B13-IN-56 and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using Hsd17B13-IN-56 in fluorescence-based assays. While specific data on the fluorescent properties of this compound are not publicly available, this guide outlines common issues and troubleshooting strategies based on established principles of compound interference in fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: Could this compound interfere with my fluorescence assay?
A1: It is possible. Many small organic molecules can interfere with fluorescence assays through various mechanisms.[1][2] Common types of interference include autofluorescence (the compound itself fluoresces), quenching (the compound reduces the fluorescence signal of the probe), and the inner filter effect (the compound absorbs the excitation or emission light).[3] It is crucial to perform control experiments to determine if this compound exhibits any of these properties at the concentrations used in your assay.
Q2: What are the primary mechanisms of fluorescence interference by small molecules?
A2: The two main mechanisms are quenching and autofluorescence.[1] Quenching leads to a decrease in the fluorescence signal, potentially resulting in false negatives or an overestimation of inhibitory activity. Autofluorescence, where the test compound itself emits light, can lead to an increase in the measured signal, potentially causing false positives.[1][4] Another significant issue is the inner filter effect, where the compound absorbs light at the excitation or emission wavelengths of the fluorophore, which can decrease the detected signal.[3]
Q3: At what concentrations is interference from a compound like this compound more likely?
A3: Interference is more likely at higher concentrations of the test compound.[3][5] In high-throughput screening (HTS), compounds are often tested at concentrations up to 20-50 µM, which is significantly higher than the nanomolar concentrations of fluorescent probes typically used.[3][4] This concentration disparity increases the probability of observing interference.
Q4: How can I proactively minimize potential interference from this compound?
A4: A key strategy is to design your assay with potential interference in mind. Using red-shifted fluorophores (with excitation and emission wavelengths above 500 nm) can significantly reduce interference, as many interfering compounds are fluorescent in the blue-green spectral region.[1][5] Additionally, using a higher concentration of the fluorescent probe, when possible, can minimize the relative contribution of compound fluorescence.[4]
Troubleshooting Guides
Issue 1: Unexpectedly high signal in the presence of this compound (Potential False Positive)
This could be due to the autofluorescence of this compound.
Troubleshooting Steps:
-
Perform a "Pre-read" Control: Measure the fluorescence of wells containing only the assay buffer and this compound at various concentrations before adding the fluorescent substrate or probe.[3] This will quantify the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Spectral Scan: If your plate reader has the capability, perform a spectral scan of this compound to determine its excitation and emission maxima. This will help you understand if there is a direct spectral overlap with your assay's fluorophore.
-
Use a Different Fluorophore: If significant autofluorescence is detected, consider switching to a fluorophore with a different spectral profile, preferably one that is red-shifted.[1]
-
Kinetic vs. Endpoint Reading: If applicable to your assay, use a kinetic reading mode.[1] The initial fluorescence from the compound will be captured at time zero and can be subtracted from the subsequent readings that measure the enzymatic reaction rate.[1]
Issue 2: Unexpectedly low signal in the presence of this compound (Potential False Negative or Exaggerated Potency)
This could be due to fluorescence quenching or the inner filter effect.
Troubleshooting Steps:
-
Quenching Control Assay: In a simple buffer system, mix this compound with the fluorescent product of your assay (or the fluorescent probe itself). If the fluorescence is lower in the presence of the compound, it indicates quenching.
-
Inner Filter Effect Assessment: Measure the absorbance spectrum of this compound. If there is significant absorbance at the excitation or emission wavelength of your fluorophore, the inner filter effect is likely occurring.[3]
-
Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to a range where interference is minimized.
-
Orthogonal Assay: To confirm a "hit," use an orthogonal assay with a different detection method, such as luminescence or absorbance at a different wavelength.[1][2] This will help validate that the observed activity is not an artifact of the fluorescence readout.[2]
Data Presentation
Table 1: Common Fluorophores and Their Spectral Properties
| Fluorophore | Excitation (nm) | Emission (nm) | Spectral Region | Notes |
| NADPH/NADH | 340 | 460 | Blue | Prone to interference from library compounds.[3] |
| Fluorescein | 494 | 521 | Green | Commonly used but susceptible to interference. |
| Resorufin | 571 | 585 | Red | Red-shifted, often used to reduce interference.[1][3] |
| Cy5 | 649 | 670 | Far-Red | Using far-red dyes can eliminate many interference issues.[4] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a dilution series of this compound in the assay buffer, covering the concentration range of your experiment.
-
Dispense the dilutions into the wells of a microplate (use black plates for fluorescence to minimize background).[2]
-
Include wells with assay buffer only as a blank control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main assay.
-
Subtract the blank reading from the compound readings to determine the net fluorescence of this compound.
Protocol 2: Orthogonal Assay Using a Coupled Enzyme System
For HSD17B13, which is an NAD(P)H/NAD(P)+ dependent oxidoreductase, a coupled assay with diaphorase can be used to shift the readout to a less interference-prone spectral region.[3][6]
-
Primary Reaction: Set up the HSD17B13 assay as usual, where the conversion of a substrate results in the production or consumption of NADH or NADPH.
-
Coupled Reaction: Add diaphorase and its substrate, resazurin (weakly fluorescent), to the reaction mixture.
-
Detection: Diaphorase will use the NADH or NADPH generated in the primary reaction to reduce resazurin to the highly fluorescent product resorufin.[3]
-
Readout: Measure the fluorescence of resorufin at its excitation (~550 nm) and emission (~585 nm) wavelengths.[3] This red-shifted detection is less likely to be affected by compound autofluorescence.[1][3]
-
Counter-Screen: It is essential to run a counter-screen with this compound against the diaphorase/resazurin system alone to ensure the inhibitor does not directly affect the coupling enzymes.[3]
Visualizations
Caption: Mechanisms of fluorescence assay interference by a small molecule inhibitor.
Caption: A workflow for troubleshooting fluorescence assay interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13-IN-56
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hsd17B13-IN-56 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: this compound is a small molecule inhibitor with limited aqueous solubility. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture media as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[1] Some cell lines may tolerate up to 1% DMSO, but it is always best to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.[1]
Q2: How do I prepare this compound for in vivo animal studies?
A2: For in vivo administration, a multi-component vehicle is often necessary to ensure the solubility and bioavailability of poorly water-soluble compounds like this compound. While specific formulation data for this compound is not publicly available, a common formulation for similar Hsd17B13 inhibitors involves a mixture of solvents. A typical vehicle formulation could be:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Alternatively, for oral administration, a formulation in corn oil can be considered:
-
10% DMSO
-
90% Corn Oil
It is imperative to perform a tolerability study of the chosen vehicle in your animal model before proceeding with the compound administration.[2]
Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
A3: Cellular toxicity can arise from several factors. Here's a troubleshooting guide:
-
Vehicle Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your cell line (typically <0.5%). Run a vehicle-only control to assess its effect.[1]
-
Compound Instability: Ensure that this compound is stable in your culture medium. Some compounds can degrade over time, leading to the formation of toxic byproducts.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects. It is recommended to use the lowest effective concentration of this compound, which can be determined through a dose-response experiment.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. Consider testing the inhibitor on a different cell line if possible.
Q4: I am not observing any inhibition of Hsd17B13 activity. What should I check?
A4: If you are not seeing the expected inhibitory effect, consider the following:
-
Compound Potency: Verify the IC50 of your batch of this compound. The reported IC50 is ≤ 0.1 μM for estradiol.[3]
-
Assay Conditions: Ensure your assay conditions are optimal for Hsd17B13 activity. This includes pH, temperature, and cofactor (NAD+) concentration.
-
Solubility Issues: The compound may be precipitating out of solution in your assay buffer. Try preparing fresh dilutions from your stock solution and visually inspect for any precipitation. Sonication can aid in dissolution.
-
Enzyme Activity: Confirm the activity of your recombinant Hsd17B13 enzyme or the expression and activity in your cell-based model.
Troubleshooting Guide
In Vitro Experiments
| Issue | Possible Cause | Recommended Action |
| Compound Precipitation in Media | Poor aqueous solubility. | Prepare a higher concentration stock in 100% DMSO and dilute it further in the media to achieve the final desired concentration while keeping the DMSO percentage low. Gentle warming or sonication might help. |
| Inconsistent Results | Pipetting errors, cell plating inconsistency, or compound degradation. | Ensure accurate pipetting. Use a consistent cell seeding density. Prepare fresh compound dilutions for each experiment. |
| High Background Signal | Non-specific binding of the detection reagent or autofluorescence of the compound. | Run a control with the compound and detection reagent without the enzyme/cells to check for interference. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Action |
| Poor Bioavailability | Inefficient absorption or rapid metabolism. | Optimize the vehicle formulation. Consider alternative routes of administration (e.g., intraperitoneal vs. oral). |
| Animal Distress | Vehicle toxicity or adverse effects of the compound. | Conduct a vehicle tolerability study. Start with a lower dose of the compound and perform a dose-escalation study. |
| Lack of Efficacy | Insufficient target engagement due to low exposure. | Measure the plasma and tissue concentrations of this compound to assess its pharmacokinetic profile. |
Experimental Protocols
In Vitro HSD17B13 Enzymatic Activity Assay
This protocol is adapted from established methods for measuring HSD17B13 activity.[4][5]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
NAD+
-
Substrate (e.g., Estradiol or Retinol)
-
NADH detection reagent (e.g., NADH-Glo™ Assay)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Then, dilute these further in the assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Prepare Reagent Mix: Prepare a master mix containing the recombinant HSD17B13 enzyme, NAD+, and the substrate in the assay buffer.
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control to the appropriate wells of the 384-well plate.
-
Add the reagent mix to all wells to initiate the reaction.
-
Include wells with no enzyme as a background control.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Add the NADH detection reagent to all wells according to the manufacturer's instructions.
-
Readout: Incubate as recommended by the detection reagent manufacturer and then measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background reading and calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: General workflow for in vitro testing of this compound.
Caption: Key factors influencing vehicle control selection.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-56 inconsistent results in replicates
Welcome to the technical support center for Hsd17B13-IN-56. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as Compound 89, is a potent small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound exerts its effect by inhibiting the enzymatic activity of HSD17B13. The reported IC50 value for its inhibition of estradiol conversion is ≤ 0.1 μM.[1]
Q2: I am observing high variability between my experimental replicates. What are the potential causes?
Inconsistent results in replicates when using this compound can stem from several factors, broadly categorized as issues with the compound itself, the assay setup, or general experimental technique. Common culprits include:
-
Compound Precipitation: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation during stock solution preparation, serial dilutions, or in the final assay plate can lead to significant variability.
-
Inaccurate Pipetting: Small volume inaccuracies during serial dilutions or when adding the inhibitor to the assay plate can result in significant concentration differences between wells.
-
Reagent Inconsistency: Variations in the quality or handling of recombinant HSD17B13 enzyme, substrate (e.g., estradiol, retinol), or the cofactor NAD+ can affect enzyme activity and inhibitor potency.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to artificially higher or lower readings in those wells.
-
Incubation Time and Temperature Fluctuations: HSD17B13 enzymatic activity is sensitive to both time and temperature. Inconsistent incubation periods or temperature gradients across the assay plate can introduce variability.
Q3: How can I improve the solubility of this compound in my experiments?
To mitigate solubility issues, consider the following:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecule inhibitors.
-
Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions in an appropriate buffer. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤1%) and consistent across all wells, including controls.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound in DMSO.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation after dilution. If precipitation is observed, the concentration may be too high for the chosen solvent/buffer system.
Q4: What are the best practices for preparing serial dilutions of this compound?
Accurate serial dilutions are critical for obtaining reliable IC50 values. Follow these best practices:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use low-retention pipette tips.
-
Thorough Mixing: Mix each dilution step thoroughly by gentle vortexing or repeated pipetting before proceeding to the next dilution.
-
Avoid Small Volumes: Whenever possible, avoid pipetting very small volumes (e.g., less than 1 µL) as this can introduce significant error.[2]
-
Fresh Dilutions: Prepare fresh serial dilutions for each experiment to avoid issues with compound degradation or precipitation over time.
Troubleshooting Guide: Inconsistent Replicates
This guide provides a structured approach to diagnosing and resolving issues of high variability in your experimental replicates.
| Observation | Potential Cause | Recommended Action |
| High variability across the entire plate | Inconsistent Pipetting: Inaccurate volumes of inhibitor, enzyme, or substrate added to wells.[3] | - Verify pipette calibration.- Use a multi-channel pipette for adding common reagents.[3]- Ensure proper pipetting technique to avoid air bubbles.[3] |
| Reagent Instability: Degradation of enzyme, substrate, or cofactor. | - Prepare fresh reagents for each experiment.- Aliquot enzyme stocks to avoid multiple freeze-thaw cycles.- Store all reagents at their recommended temperatures. | |
| Compound Precipitation: Inhibitor coming out of solution during dilution or in the assay plate. | - Visually inspect all dilutions for precipitation.- Lower the starting concentration of the inhibitor.- Re-evaluate the final DMSO concentration in the assay. | |
| Edge effects (higher or lower values in outer wells) | Evaporation: Preferential evaporation from wells on the edge of the plate. | - Use plate sealers to minimize evaporation.[3]- Avoid using the outer wells for critical samples and instead fill them with buffer or media.[3] |
| Temperature Gradients: Uneven temperature distribution across the plate during incubation. | - Ensure the plate incubator provides uniform heating.- Allow the plate to equilibrate to the incubation temperature before adding the final reagent to start the reaction. | |
| Random, sporadic outlier wells | Air Bubbles: Bubbles in the wells interfering with optical readings. | - Pipette solutions gently down the side of the wells.- Centrifuge the plate briefly after adding all reagents to remove bubbles. |
| Contamination: Dust or other particulates in the wells. | - Work in a clean environment.- Use filtered pipette tips. | |
| IC50 values shift between experiments | Variation in Reagent Concentrations: Inconsistent concentrations of enzyme, substrate, or NAD+. | - Prepare fresh, accurately measured reagents for each assay.- Use a consistent lot of recombinant HSD17B13 enzyme if possible. |
| Different Incubation Times: Variation in the time the reaction is allowed to proceed. | - Use a timer to ensure consistent incubation times for all plates. |
Experimental Protocols
Biochemical HSD17B13 Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for a common in vitro assay to determine the inhibitory activity of this compound.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 0.1 mg/mL BSA)
-
DMSO (for inhibitor dilution)
-
NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.
-
Further dilute the DMSO serial dilutions into assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 1% in the assay wells.
-
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing HSD17B13 enzyme and NAD+ in assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of estradiol substrate in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
After incubation, add 15 µL of the NADH detection reagent to each well.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) and no-enzyme controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. assaygenie.com [assaygenie.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hsd17B13-IN-56: A Comparative Analysis of Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and specificity of the hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-56, against other publicly disclosed inhibitors targeting HSD17B13. The information is intended to aid researchers in selecting the most appropriate chemical tools for their studies in areas such as non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.
Introduction to HSD17B13 Inhibition
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH). This has made HSD17B13 an attractive therapeutic target for the development of small molecule inhibitors. A critical aspect of developing such inhibitors is ensuring their selectivity and specificity to minimize off-target effects. This guide focuses on the comparative analysis of this compound and other known inhibitors.
Comparative Selectivity and Potency of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of comparator compounds.
Table 1: Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Substrate | Assay Type | Source |
| This compound | hHSD17B13 | ≤ 100 | Estradiol | Biochemical | Patent WO2022103960 |
| BI-3231 | hHSD17B13 | 1 | Estradiol / LTB4 | Biochemical | Boehringer Ingelheim |
| mHSD17B13 | 13 | Estradiol / LTB4 | Biochemical | Boehringer Ingelheim | |
| INI-822 | hHSD17B13 | Low nM | Multiple | Biochemical | Inipharm |
| EP-036332 | hHSD17B13 | 14 | Estradiol | Cellular | Enanta Pharmaceuticals |
| mHSD17B13 | 2.5 | Estradiol | Cellular | Enanta Pharmaceuticals | |
| EP-040081 | hHSD17B13 | 79 | Estradiol | Cellular | Enanta Pharmaceuticals |
| mHSD17B13 | 74 | Estradiol | Cellular | Enanta Pharmaceuticals |
hHSD17B13: human HSD17B13; mHSD17B13: mouse HSD17B13; LTB4: Leukotriene B4
Table 2: Selectivity Profile of HSD17B13 Inhibitors
| Compound | Off-Target | Selectivity Fold | Source |
| This compound | Data not publicly available | - | |
| BI-3231 | HSD17B11 | >10,000 | Boehringer Ingelheim |
| INI-822 | Other HSD17B family members | >100 | Inipharm[1] |
| EP-036332 | HSD17B1 | >7,000 | Enanta Pharmaceuticals[2] |
| EP-040081 | HSD17B1 | >1,265 | Enanta Pharmaceuticals[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of selectivity and specificity data. Below are generalized protocols based on the available information for the key assays used in the characterization of these inhibitors.
Biochemical HSD17B13 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Workflow for a Typical Biochemical HSD17B13 Assay
Caption: Workflow of a biochemical assay to determine HSD17B13 inhibition.
Protocol:
-
Enzyme and Reagents: Purified recombinant human or mouse HSD17B13 is used. The reaction buffer typically contains a buffering agent (e.g., Tris-HCl), a co-factor (NAD+), and the chosen substrate (e.g., estradiol or leukotriene B4).
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate to a mixture of the enzyme, NAD+, and the test compound.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The formation of the product (e.g., estrone from estradiol) or the co-product (NADH) is measured. This can be done using various methods, including mass spectrometry to detect the product or a coupled enzymatic assay with luminescence readout to quantify NADH.[3]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular HSD17B13 Inhibition Assay
This assay assesses the ability of a compound to inhibit HSD17B13 activity within a cellular context, providing insights into cell permeability and target engagement.
Workflow for a Typical Cellular HSD17B13 Assay
Caption: Workflow of a cellular assay to evaluate HSD17B13 inhibition.
Protocol:
-
Cell Culture: A suitable cell line, often HEK293 cells engineered to overexpress HSD17B13, is cultured.[4]
-
Compound Treatment: The cells are treated with varying concentrations of the test inhibitor.
-
Substrate Addition: A known HSD17B13 substrate, such as estradiol, is added to the cell culture medium.[4]
-
Incubation: The cells are incubated for a specific duration to allow for substrate conversion.
-
Sample Collection: The cell culture supernatant or cell lysate is collected.
-
Product Quantification: The amount of product formed (e.g., estrone) is quantified, typically by mass spectrometry.
-
Data Analysis: The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in product formation compared to untreated cells.
Signaling Pathway and Logical Relationships
The inhibition of HSD17B13 is being explored for its therapeutic potential in liver diseases. The simplified pathway below illustrates the proposed mechanism of action.
Proposed Role of HSD17B13 in Liver Disease and Point of Inhibition
Caption: Simplified pathway showing HSD17B13's role and inhibitor action.
Conclusion
This compound is a potent inhibitor of HSD17B13. However, a direct comparison of its selectivity with other inhibitors is challenging due to the lack of publicly available data on its activity against other HSD17B isoforms. In contrast, inhibitors such as BI-3231 from Boehringer Ingelheim and INI-822 from Inipharm have demonstrated high selectivity against closely related HSD17B family members.[1] Similarly, compounds from Enanta Pharmaceuticals have also shown significant selectivity for HSD17B13 over HSD17B1.[2] For researchers investigating the specific roles of HSD17B13, the choice of inhibitor should be guided by the required level of selectivity and the specific experimental context. The detailed experimental protocols provided in this guide can assist in the design of further comparative studies.
References
Validating Hsd17B13-IN-56 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Hsd17B13-IN-56, a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), and benchmarks its performance against the well-characterized inhibitor, BI-3231. Detailed experimental protocols for validating target engagement in a cellular context are provided to assist researchers in assessing the efficacy and potency of Hsd17B13 inhibitors.
Introduction to Hsd17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3][4] This protective association has spotlighted Hsd17B13 as a promising therapeutic target for the treatment of these conditions. The enzyme is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[5][6] Inhibition of Hsd17B13 is therefore a key strategy in the development of novel therapeutics for liver disease.
Hsd17B13 Signaling and a General Workflow for Target Engagement Validation
The precise signaling pathway of Hsd17B13 is an active area of research. It is understood to be a lipid droplet-associated protein involved in hepatic lipid metabolism.[1] A general workflow for validating the engagement of a specific inhibitor with Hsd17B13 in a cellular context is crucial for drug development.
Comparison of Hsd17B13 Inhibitors
This section compares the available data for this compound with the publicly available data for the well-characterized inhibitor BI-3231.
| Feature | This compound | BI-3231 |
| Biochemical Potency (IC50) | ≤ 0.1 µM (for estradiol)[5] | 1 nM (human Hsd17B13)[7] |
| Cellular Potency (IC50) | Data not publicly available | 11 nM (in HEK293 cells)[8] |
| Target Engagement (CETSA) | Data not publicly available | Confirmed (16.7 K thermal shift)[8][9] |
| Selectivity | Data not publicly available | High selectivity against Hsd17B11[5] |
Experimental Protocols for Target Engagement Validation
Validating that a compound engages Hsd17B13 within a cell is a critical step in preclinical development. The following are key experimental methods to achieve this.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293 or HepG2) that endogenously or exogenously expresses Hsd17B13.
-
Treat the cells with various concentrations of the Hsd17B13 inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Solubilization:
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Hsd17B13 at each temperature point by Western blotting using an Hsd17B13-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Hsd17B13 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Cellular Enzymatic Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of Hsd17B13 in a cellular context.
Protocol:
-
Cell Culture and Transfection:
-
Inhibitor Treatment:
-
Plate the transfected cells and treat them with a range of concentrations of the Hsd17B13 inhibitor or vehicle control.
-
-
Substrate Addition:
-
Measurement of Product Formation:
-
After a suitable incubation period, collect the cell lysate or the culture medium.
-
Measure the amount of the product (e.g., estrone or retinaldehyde) formed using a sensitive analytical method like LC-MS/MS or a commercially available detection kit (e.g., NADH-Glo).[13]
-
-
Data Analysis:
-
Normalize the product formation to the total protein concentration in the cell lysates.
-
Plot the percentage of Hsd17B13 activity against the inhibitor concentration to determine the cellular IC50 value.
-
Comparison of Target Validation Methods
The choice of method for validating target engagement depends on the specific research question and available resources.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. assaygenie.com [assaygenie.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eubopen.org [eubopen.org]
- 9. opnme.com [opnme.com]
- 10. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
Comparative Analysis of HSD17B13 Inhibitor Selectivity
A detailed guide for researchers on the cross-reactivity profiles of leading HSD17B13 inhibitors, featuring experimental data and methodologies.
Currently, there is no publicly available information on a compound designated "Hsd17B13-IN-56." This guide, therefore, focuses on a comparative analysis of other well-characterized inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. The primary focus of this comparison is on the selectivity of these inhibitors against other hydroxysteroid dehydrogenases (HSDs), particularly the closely related homolog HSD17B11.
Potency and Selectivity of HSD17B13 Inhibitors
The following table summarizes the available data on the inhibitory potency and selectivity of prominent HSD17B13 inhibitors from different developers.
| Compound/Series | Developer | Target Potency (IC50/Ki) | Selectivity Profile |
| BI-3231 | Boehringer Ingelheim | hHSD17B13: 1 nM (IC50), mHSD17B13: 13 nM (IC50)[1] | Good selectivity against other HSD17B family members, such as HSD17B11[2] |
| INI-822 | Inipharm | Low nM potency[3] | >100-fold selectivity over other HSD17B family members[3] |
| Enanta Compounds (e.g., EP-036332) | Enanta Pharmaceuticals | Optimized for potency and selectivity[4] | Data on specific selectivity ratios not publicly available, but optimized for selectivity[4] |
| Inipharm Compounds (General) | Inipharm | IC50 = 0.1 µM or less | Data on specific selectivity ratios not publicly available |
Experimental Protocols for Determining Inhibitor Selectivity
The selectivity of HSD17B13 inhibitors is a critical aspect of their development, ensuring that they do not produce off-target effects by inhibiting other HSD isoforms. The following are summaries of experimental methods used to assess the cross-reactivity of these compounds.
Biochemical Assays for HSD Activity
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on the enzymatic activity of HSD17B13 and other HSDs.
-
Coupled-Enzyme Luminescence Assay (e.g., NAD-Glo™ Assay): This method is used to quantify the amount of NADH produced by the HSD-catalyzed oxidation of a substrate.
-
Principle: The HSD enzyme (e.g., HSD17B13 or another HSD isoform) is incubated with its substrate (e.g., estradiol or leukotriene B4), the NAD+ cofactor, and the test inhibitor. The amount of NADH produced is then measured using a luciferase-based detection reagent that generates a luminescent signal proportional to the NADH concentration.
-
Procedure:
-
Assay mixtures are prepared containing Tris buffer (pH 7.4), BSA, Tween 20, the purified recombinant HSD enzyme (50-100 nM), a substrate (10-50 µM, e.g., estradiol or LTB4), and varying concentrations of the inhibitor compound (0-100 µM).[5]
-
The reaction is initiated, and after a set incubation period, the NAD-Glo™ reagent is added.
-
Luminescence is measured using a plate reader. A decrease in luminescence in the presence of the inhibitor indicates inhibition of the HSD enzyme.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
-
RapidFire Mass Spectrometry (RF/MS): This high-throughput technique directly measures the enzymatic conversion of a substrate to its product.
-
Principle: The assay measures the amount of product formed by the HSD enzyme in the presence and absence of an inhibitor.
-
Procedure:
-
Similar to the luminescence assay, reaction mixtures are prepared with the enzyme, substrate, cofactor, and inhibitor.
-
After incubation, the reaction is quenched.
-
The samples are then rapidly analyzed by mass spectrometry to quantify the amount of product formed. A reduction in product formation indicates enzymatic inhibition.[5][6]
-
-
Cellular Assays for HSD Activity
Cellular assays provide a more physiologically relevant context for evaluating inhibitor selectivity by assessing their effects within a living cell.
-
HEK293 Stable Expression System:
-
Principle: Human embryonic kidney 293 (HEK293) cells are engineered to stably express a specific human or mouse HSD enzyme, such as HSD17B13 or HSD17B11.
-
Procedure:
-
The engineered HEK293 cells are cultured and treated with varying concentrations of the inhibitor.
-
A suitable substrate (e.g., estradiol) is added to the cell culture medium.[4]
-
After an incubation period, the amount of product formed in the cell culture supernatant or cell lysate is quantified, typically by mass spectrometry.
-
The IC50 value is determined by measuring the concentration of the inhibitor required to reduce product formation by 50%.
-
-
Thermal Shift Assay (NanoDSF)
This biophysical method is used to confirm the direct binding of an inhibitor to its target protein.
-
Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability. This change in the melting temperature (Tm) can be measured.
-
Procedure:
-
The purified HSD17B13 protein is mixed with the inhibitor in the presence of the NAD+ cofactor.
-
The temperature of the solution is gradually increased, and the intrinsic fluorescence of the protein (due to tryptophan residues) is monitored.
-
The unfolding of the protein results in a change in fluorescence, and the midpoint of this transition is the melting temperature (Tm). A significant increase in the Tm in the presence of the inhibitor confirms direct binding.
-
Experimental Workflow for Assessing HSD Inhibitor Selectivity
The following diagram illustrates a typical workflow for evaluating the selectivity of a potential HSD17B13 inhibitor.
References
The Synergistic Potential of Targeting Hsd17B13 in Combination Therapies for Nonalcoholic Steatohepatitis (NASH)
A Comparative Guide for Researchers and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a complex metabolic liver disease characterized by hepatic steatosis, inflammation, and ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The multifactorial nature of NASH has led to the exploration of combination therapies that target distinct pathogenic pathways. A promising new approach involves the inhibition of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme genetically validated as a key player in the progression of liver disease. This guide provides a comparative overview of emerging therapeutic strategies that combine Hsd17B13 inhibition with other mechanisms of action for the treatment of NASH, with a focus on preclinical data.
While specific data for a compound designated "Hsd17B13-IN-56" is not publicly available, this guide will focus on the broader strategy of Hsd17B13 inhibition in combination, exemplified by a novel first-in-class dual modulator of the farnesoid X receptor (FXR) and Hsd17B13. This approach encapsulates the principle of combining Hsd17B13 inhibition with another clinically relevant NASH target.
Mechanism of Action: Hsd17B13 Inhibition
Hsd17B13 is predominantly expressed in the liver and is associated with lipid droplets.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to NASH and more severe liver outcomes.[3][4][5] The precise mechanism is still under investigation, but it is believed that Hsd17B13 may be involved in lipid metabolism and the generation of lipotoxic species that contribute to liver injury.[2][6] Inhibition of Hsd17B13 is therefore being pursued as a therapeutic strategy to mimic the protective effects of these genetic variants.[1]
Combination Strategy: Hsd17B13 Inhibition and FXR Agonism
Farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[7] FXR agonists, such as obeticholic acid (OCA), have been shown to improve liver histology in patients with NASH, primarily by reducing steatosis and inflammation.[8] However, side effects such as pruritus and unfavorable lipid profiles have been observed.[7] The rationale for combining Hsd17B13 inhibition with FXR agonism is to target both lipid droplet metabolism and broader metabolic pathways, potentially leading to enhanced efficacy and an improved safety profile.
A recent groundbreaking study has reported the discovery of a first-in-class dual FXR and Hsd17B13 modulator, designated as compound 6.[9][10] This small molecule simultaneously acts as an FXR agonist and an Hsd17B13 inhibitor, offering a novel integrated approach to NASH therapy.[9][10]
Preclinical Data Comparison
The following tables summarize the preclinical performance of the dual FXR/Hsd17B13 modulator compared to representative monotherapies.
Table 1: In Vitro Potency
| Compound | Target(s) | IC50 / EC50 | Source |
| Compound 6 | Hsd17B13 / FXR | Data not yet publicly available | [9][10] |
| BI-3231 | Hsd17B13 | IC50 = 1 nM, Ki = 0.7 nM | [11] |
| Obeticholic Acid (OCA) | FXR | EC50 ~100 nM | [8] |
Table 2: Preclinical Efficacy in NASH Animal Models
| Therapy | Animal Model | Key Efficacy Endpoints | Source |
| Dual FXR/HSD17B13 Modulator (Compound 6) | Multiple MASH models | Exerted a better therapeutic effect than obeticholic acid (OCA), even at a lower dose. | [9] |
| Hsd17B13 Inhibition (RNAi) | Diet-induced mouse model | Reduction in hepatic HSD17B13 mRNA and protein expression, accompanied by reductions in alanine aminotransferase (ALT). Did not significantly reduce liver fat fraction in a short-term study. | [11][12] |
| FXR Agonism (Obeticholic Acid) | Diet-induced obese mice with biopsy-confirmed NASH | Ameliorated histological features of steatosis, inflammation, and fibrosis. | [13] |
| GLP-1 Agonism (Semaglutide) | Phase 2 clinical trial | Resolution of NASH without worsening of fibrosis. | [14] |
Experimental Protocols
Diet-Induced Mouse Model of NASH
A commonly used preclinical model to induce NASH involves feeding mice a diet high in fat, fructose, and cholesterol for an extended period (e.g., 36 weeks).[15] This diet induces key features of human NASH, including steatosis, inflammation, hepatocyte ballooning, and fibrosis.
-
Animals: C57BL/6J mice are frequently used.[15]
-
Diet: A diet rich in fat (e.g., 40-60%), fructose (e.g., 20%), and cholesterol (e.g., 2%) is provided ad libitum.
-
Duration: The diet is typically administered for 16 to 36 weeks to establish a NASH phenotype with significant fibrosis.[15][16]
-
Treatment: Following the induction period, animals are treated with the test compounds (e.g., dual modulator, Hsd17B13 inhibitor, or FXR agonist) or vehicle control for a specified duration (e.g., 8 weeks).
-
Endpoints:
-
Histopathology: Liver tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess the NAFLD Activity Score (NAS) and fibrosis stage.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and glucose are measured.
-
Gene Expression Analysis: Hepatic gene expression of targets and markers of inflammation and fibrosis are quantified by qPCR.
-
Visualizing the Pathways and Workflow
Caption: Signaling pathways in NASH targeted by Hsd17B13 inhibition and FXR agonism.
Caption: A typical experimental workflow for evaluating NASH therapeutics in a diet-induced mouse model.
Conclusion and Future Directions
The inhibition of Hsd17B13 represents a genetically validated and promising strategy for the treatment of NASH. Early preclinical data suggests that combining Hsd17B13 inhibition with other established mechanisms of action, such as FXR agonism, may lead to superior therapeutic outcomes compared to monotherapy. The development of a dual FXR/Hsd17B13 modulator is a testament to the innovation in this field and offers the potential for a more potent and well-tolerated treatment for patients with NASH.
Further research is needed to fully elucidate the synergistic effects of these combination approaches. Head-to-head preclinical studies with robust, quantitative endpoints will be crucial for comparing the efficacy of different combination strategies. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into effective therapies for patients suffering from NASH. The ongoing exploration of Hsd17B13-targeted therapies, both as monotherapies and in combination, holds significant promise for addressing the unmet medical need in this prevalent and progressive liver disease.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. surf.rutgers.edu [surf.rutgers.edu]
- 8. Combination therapy for non-alcoholic steatohepatitis: rationale, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Modulator of FXR and HSD17B13: Revitalizing FXR Therapies in MASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 15. gubra.dk [gubra.dk]
- 16. New Preclinical Models for MASH/NASH Provide Strong Clinical Relevance and Shortened Timelines-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Guide to HSD17B13 Inhibition: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). As no public data is available for a compound named "Hsd17B13-IN-56," this guide focuses on the effects observed with publicly disclosed research tools, including small molecule inhibitors and RNA interference technologies.
Executive Summary
HSD17B13 is a liver-specific, lipid droplet-associated enzyme whose expression is elevated in patients with NAFLD.[1] Genetic studies have shown that loss-of-function variants in HSD17B13 are protective against the progression of liver disease, validating it as a therapeutic target.[2][3] Preclinical studies with inhibitors demonstrate consistent effects across in vitro and in vivo models, primarily centered on reducing lipid accumulation and markers of liver injury. In vitro assays provide a direct measure of target engagement and cellular responses, while in vivo models confirm these effects in a complex physiological system and assess the impact on liver health.
Data Presentation: Quantitative Effects of HSD17B13 Inhibition
The following tables summarize the quantitative data from in vitro and in vivo studies on HSD17B13 inhibition.
Table 1: In Vitro Efficacy of HSD17B13 Inhibitors
| Compound/Method | Assay Type | Target | IC50 | Reference |
| BI-3231 | Enzymatic | Human HSD17B13 | 1 nM | [4] |
| Mouse HSD17B13 | 13 nM | [4] | ||
| Cellular (HEK293) | Human HSD17B13 | 11 nM | [4] | |
| EP-036332 | Enzymatic | Human HSD17B13 | 14 nM | [5] |
| Mouse HSD17B13 | 2.5 nM | [5] | ||
| EP-040081 | Enzymatic | Human HSD17B13 | 79 nM | [5] |
| Mouse HSD17B13 | 74 nM | [5] |
Table 2: In Vivo Effects of HSD17B13 Inhibition in Rodent Models
| Inhibition Method | Animal Model | Key Findings | Reference |
| AAV-shHsd17b13 | High-Fat Diet (HFD)-fed mice | ↓ Serum ALT (Alanine Aminotransferase) | [6][7] |
| ↓ Serum Triglycerides | [6][7] | ||
| ↓ Liver Triglyceride Content | [7] | ||
| ↑ Liver Phosphatidylcholine Content | [7] | ||
| Improved hepatocyte steatosis and fibrosis | [6] | ||
| Antisense Oligonucleotide (ASO) | CDAHFD-fed mice | Modulated hepatic steatosis | [8][9] |
| No significant effect on hepatic fibrosis in this model | [8][9] | ||
| EP-036332 / EP-040081 | T-cell-mediated acute liver injury model | ↓ Serum ALT | [5] |
| ↓ Serum TNF-α, IL-1β, CXCL9 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
HSD17B13 Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HSD17B13.
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Substrate and Cofactor Addition: Add a substrate mix containing β-estradiol (e.g., 12 µM final concentration) and the cofactor NAD+ (e.g., 500 µM final concentration) in an appropriate assay buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6).
-
Enzyme Initiation: Initiate the reaction by adding purified recombinant HSD17B13 protein (e.g., 30 nM final concentration).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), protected from light.
-
Detection: Add an NADH detection reagent, such as the NAD(P)H-Glo™ Detection System. This system uses a reductase to convert a proluciferin substrate to luciferin in the presence of NADH, which is then quantified using a luciferase.
-
Measurement: After a further incubation period (e.g., 1 hour), measure the luminescence using a plate reader. The light signal is proportional to the amount of NADH produced, and therefore inversely proportional to the inhibition of HSD17B13.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Hepatocyte Lipid Accumulation Assay (Oil Red O Staining)
This cellular assay assesses the impact of HSD17B13 inhibition on lipid accumulation in hepatocytes.
Protocol:
-
Cell Culture: Seed hepatocytes (e.g., HepG2 cells) in a 96-well plate and allow them to adhere overnight.
-
Induction of Steatosis: Treat the cells with a lipotoxic stimulus, such as a mixture of oleic and palmitic acids, in the presence of the test compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with a 10% formalin solution.
-
Staining: Wash the fixed cells and stain them with a working solution of Oil Red O for a set time to visualize the neutral lipid droplets.
-
Washing and Imaging: Wash the cells to remove excess stain. The lipid droplets will appear as red dots and can be visualized and imaged using a microscope.
-
Quantification: To quantify the lipid accumulation, extract the Oil Red O from the cells using an extraction solution (e.g., isopropanol).
-
Measurement: Transfer the extract to a new 96-well plate and measure the absorbance at a wavelength of 490-520 nm using a plate reader. The absorbance is directly proportional to the amount of lipid accumulated in the cells.
Mandatory Visualizations
HSD17B13 Signaling and Lipogenesis Pathway
The following diagram illustrates the role of HSD17B13 in the lipogenic pathway.
Caption: HSD17B13 in the SREBP-1c mediated lipogenesis pathway.
Experimental Workflow: In Vitro vs. In Vivo Inhibition
This diagram outlines the typical experimental workflows for evaluating HSD17B13 inhibitors.
Caption: Workflow for in vitro and in vivo evaluation of HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 presents a compelling strategy for the treatment of NAFLD and NASH. In vitro studies are essential for determining the potency and direct cellular effects of inhibitors, demonstrating a consistent reduction in lipid accumulation in hepatocytes.[4][10] In vivo studies in relevant animal models confirm these findings, showing improvements in key markers of liver health such as serum transaminases and hepatic steatosis.[6][11] While the specific compound "this compound" remains uncharacterized in the public domain, the collective data from genetic studies and preclinical tool compounds strongly support the continued development of HSD17B13 inhibitors as a promising therapeutic approach for chronic liver diseases.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice | bioRxiv [biorxiv.org]
HSD17B13 Inhibitors: A Comparative Analysis of Hsd17B13-IN-56 and BI-3231
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two prominent inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13): Hsd17B13-IN-56 and BI-3231. This document summarizes their dose-response characteristics and provides detailed experimental protocols to support further research and development in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
HSD17B13 has emerged as a compelling therapeutic target for chronic liver diseases. Its inhibition is believed to offer a protective effect against the progression of these conditions. This guide focuses on a direct comparison of two small molecule inhibitors, this compound and BI-3231, to aid researchers in selecting the appropriate tool for their studies.
Dose-Response Comparison
The inhibitory potency of this compound and BI-3231 has been evaluated in enzymatic and cellular assays. A summary of their reported half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) is presented below.
| Compound | Assay Type | Target | Substrate | IC50 | Ki | Reference |
| This compound | Enzymatic | Human HSD17B13 | Estradiol | ≤ 0.1 µM | Not Reported | [1] |
| BI-3231 | Enzymatic | Human HSD17B13 | Estradiol | 1 nM | 0.7 ± 0.2 nM | [2][3] |
| BI-3231 | Enzymatic | Mouse HSD17B13 | Estradiol | 13 nM | Not Reported | [2] |
| BI-3231 | Cellular | Human HSD17B13 | Estradiol | 12 nM | Not Reported | [3] |
Note: A specific dose-response curve for this compound is not publicly available at the time of this publication. The provided IC50 value is based on available data. The dose-response curve for BI-3231 is available in the referenced literature.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following section outlines a representative protocol for an HSD17B13 enzymatic inhibition assay, based on the methods reported for the characterization of BI-3231.[4][5]
HSD17B13 Enzymatic Inhibition Assay Protocol (Example with BI-3231)
This protocol describes a biochemical assay to determine the potency of inhibitors against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay Buffer: 100 mM TRIS-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[4]
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Test Compounds (e.g., BI-3231) dissolved in DMSO
-
384-well plates
-
Detection Reagent (e.g., for quantifying NADH production or substrate depletion)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate. Include controls with DMSO only (negative control) and a known inhibitor (positive control).
-
Enzyme and Cofactor Addition: Add a solution of recombinant human HSD17B13 enzyme and NAD+ in assay buffer to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., room temperature) to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (estradiol) to all wells.
-
Reaction Incubation: Incubate the plate for a specific duration to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the output signal (e.g., luminescence, fluorescence) which is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.[4]
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the biological context of HSD17B13 inhibition, the following diagrams are provided.
Caption: Workflow for HSD17B13 Enzymatic Inhibition Assay.
Caption: Simplified HSD17B13 Enzymatic Reaction and Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Hsd17B13 Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported activities of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. Due to the limited publicly available information on a compound specifically designated "Hsd17B13-IN-56," this guide focuses on a comparative analysis of other known Hsd17B13 inhibitors with supporting experimental data.
Quantitative Activity of Hsd17B13 Inhibitors
The following table summarizes the in vitro potency of selected Hsd17B13 inhibitors based on available data.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BI-3231 | Human Hsd17B13 | 1 | Enzymatic | [1][2][3] |
| Mouse Hsd17B13 | 13 - 14 | Enzymatic | [1][2] | |
| Compound 32 | Human Hsd17B13 | 2.5 | Enzymatic | [4][5] |
| Inipharm Exemplified Compound | Human Hsd17B13 | ≤ 100 | LC/MS-based estrone detection | [6] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of Hsd17B13 inhibitor activity are provided below.
Hsd17B13 Enzymatic Activity Assay (NADH-Glo™)
This assay quantifies Hsd17B13 activity by measuring the production of NADH, a co-product of the enzymatic reaction.
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing recombinant Hsd17B13 protein, NAD+, and the chosen substrate in an appropriate assay buffer.
-
Add the test inhibitor at various concentrations to the wells of the 384-well plate.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).[7]
-
Stop the reaction and add the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Incubate for an additional period to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Retinol Dehydrogenase (RDH) Activity Assay (HPLC-based)
This cell-based assay measures the conversion of retinol to retinaldehyde and retinoic acid to assess Hsd17B13's retinol dehydrogenase activity.[9][10]
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for Hsd17B13 (wild-type and mutants)
-
All-trans-retinol
-
Cell culture reagents
-
Reagents for cell lysis and protein quantification
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Transfect HEK293 cells with expression vectors for Hsd17B13 or an empty vector control.
-
Treat the transfected cells with all-trans-retinol for a defined period (e.g., 8 hours).[10]
-
Harvest the cells and lyse them to extract retinoids.
-
Quantify the protein concentration of the cell lysates.
-
Analyze the levels of retinaldehyde and retinoic acid in the cell lysates using HPLC.[9][10]
-
Normalize the retinoid levels to the protein concentration.
-
Compare the retinoid levels in Hsd17B13-expressing cells to the empty vector control to determine the enzyme's RDH activity.
-
Visualizations
Hsd17B13 Signaling and Inhibition
Caption: Hsd17B13 signaling pathway and points of inhibition.
Experimental Workflow for Hsd17B13 Inhibitor Validation
Caption: Workflow for Hsd17B13 inhibitor validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 3. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. | BioWorld [bioworld.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSD17B13 Inhibitors: Hsd17B13-IN-56 vs. BI-3231
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13): Hsd17B13-IN-56 and BI-3231. HSD17B13 is a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases, making the characterization of its inhibitors crucial for advancing research and development in this area.[1][2]
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and cirrhosis.[5] This protective effect has spurred the development of small molecule inhibitors aimed at mimicking this genetic advantage.
At a Glance: this compound vs. BI-3231
| Feature | This compound | BI-3231 |
| Also Known As | Compound 89 | Compound 45 |
| Reported Potency | IC50 ≤ 0.1 μM (for estradiol)[3][6][7][8] | Human HSD17B13: IC50 = 1 nM, Ki = 0.08 nM; Mouse HSD17B13: IC50 = 13 nM, Ki = 1.1 nM[1] |
| Selectivity | Data not publicly available | High selectivity against HSD17B11[1] |
| Cellular Activity | Data not publicly available | Double-digit nanomolar activity in human HSD17B13 cellular assay[1] |
| Pharmacokinetics | Data not publicly available | Shows extensive liver tissue accumulation in mice.[9] Pronounced phase II metabolic biotransformation may limit its use in metabolically competent systems.[9] |
| Public Availability | Commercially available from vendors | Available for open science via Boehringer Ingelheim's opnMe portal[2] |
In-Depth Comparison
Biochemical and Cellular Potency
BI-3231 has been extensively characterized as a highly potent inhibitor of both human and mouse HSD17B13.[1][3] It exhibits single-digit nanomolar potency in enzymatic assays, which translates to double-digit nanomolar activity in a cellular context.[1] The potency of BI-3231 has been shown to be dependent on the concentration of the cofactor NAD+.[9]
Selectivity
A critical aspect of a good HSD17B13 chemical probe is its selectivity over other members of the 17-beta hydroxysteroid dehydrogenase family, particularly the structurally related HSD17B11. BI-3231 has demonstrated excellent selectivity against HSD17B11.[1]
For This compound , comprehensive selectivity data against other HSD17B family members and off-target proteins is not publicly available.
Pharmacokinetics and In Vivo Data
Pharmacokinetic studies in mice have shown that BI-3231 exhibits extensive accumulation in the liver, the primary site of HSD17B13 expression.[9][10] This liver-targeting property is advantageous for its intended therapeutic application. However, it also undergoes significant phase II metabolism, which may impact its in vivo applications.[9]
Detailed pharmacokinetic or in vivo efficacy data for This compound is not available in published literature.
Signaling Pathway and Experimental Workflow
HSD17B13 Signaling Pathway in Liver Disease
HSD17B13 is a lipid droplet-associated protein that is upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[4] Its enzymatic activity is thought to play a role in hepatic lipid metabolism. Loss-of-function mutations in HSD17B13 are protective against the progression of liver disease, suggesting that inhibition of its activity could be a therapeutic strategy.
Caption: Proposed role of HSD17B13 in liver pathophysiology and the action of its inhibitors.
General Experimental Workflow for HSD17B13 Inhibitor Evaluation
The evaluation of a novel HSD17B13 inhibitor typically follows a standardized workflow, from initial biochemical characterization to in vivo efficacy studies.
Caption: A typical workflow for the preclinical evaluation of HSD17B13 inhibitors.
Experimental Protocols
HSD17B13 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
-
Principle: The conversion of a substrate (e.g., estradiol or retinol) to its product is monitored in the presence of the cofactor NAD+. The reduction of NAD+ to NADH can be detected, or the product formation can be quantified by methods like mass spectrometry.
-
Protocol Outline:
-
Purified recombinant human or mouse HSD17B13 is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate (e.g., estradiol) and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed or NADH generated is quantified.
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.
-
Cellular HSD17B13 Target Engagement Assay
This assay determines the ability of a compound to inhibit HSD17B13 activity within a cellular environment.
-
Principle: A cell line overexpressing HSD17B13 is treated with the test compound, and the conversion of a cell-permeable substrate is measured.
-
Protocol Outline:
-
Cells stably or transiently overexpressing HSD17B13 (e.g., HEK293 cells) are seeded in microplates.
-
The cells are incubated with the test compound at various concentrations.
-
A suitable substrate (e.g., estradiol) is added to the cells.
-
After an incubation period, the cell lysate or supernatant is collected.
-
The amount of product (e.g., estrone) is quantified using methods like LC-MS/MS.
-
Cell viability is often assessed in parallel to rule out cytotoxic effects.
-
Mouse Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in a living organism.
-
Principle: The test compound is administered to mice (e.g., orally or intravenously), and its concentration in plasma and tissues (especially the liver) is measured over time.
-
Protocol Outline:
-
A cohort of mice is administered a single dose of the test compound.
-
At various time points, blood and liver tissue samples are collected from subgroups of mice.
-
The concentration of the compound in plasma and homogenized liver tissue is determined by LC-MS/MS.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.
-
Conclusion
BI-3231 is a well-characterized, potent, and selective HSD17B13 inhibitor with demonstrated liver accumulation, making it a valuable tool for in vitro and in vivo studies.[1][9] this compound is a commercially available inhibitor with reported sub-micromolar potency, but a comprehensive public dataset on its selectivity and pharmacokinetic properties is currently lacking. The choice between these inhibitors will depend on the specific needs of the research, with BI-3231 offering a more robustly validated profile for detailed mechanistic and in vivo studies. As the field of HSD17B13 research progresses, further characterization of a wider range of inhibitors will be essential for the development of effective therapeutics for liver diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. enanta.com [enanta.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NASH | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Potential of Hsd17B13-IN-56: A Comparative Analysis of HSD17B13 Inhibitors in the Context of Protective Genetic Variants
For Immediate Release
A comprehensive analysis of Hsd17B13-IN-56 and other novel small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) reveals a promising therapeutic strategy for liver diseases, mirroring the protective effects observed in individuals with specific genetic variants of the HSD17B13 gene. This guide provides a detailed comparison of the available preclinical data, experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). Groundbreaking genetic studies have identified loss-of-function variants of HSD17B13, such as rs72613567, that are associated with a significantly reduced risk of chronic liver disease. This has catalyzed the development of small molecule inhibitors designed to mimic this natural genetic protection.
Comparative Efficacy of HSD17B13 Inhibitors
This report consolidates preclinical data on this compound (also known as Compound 89) and other leading inhibitors, including the recently disclosed compound 32 and BI-3231.
| Compound Identifier | Developer/Source | In Vitro Potency (IC50) | Key In Vivo Findings | Experimental Model | Reference |
| This compound (Compound 89) | Patent (WO2022103960) | ≤ 0.1 µM (estradiol) | Data not publicly available in peer-reviewed literature. | In vitro enzymatic assay | Patent WO2022103960 |
| Compound 32 | Guangdong Pharmaceutical University | 2.5 nM | Superior anti-MASH effects compared to BI-3231; regulates hepatic lipids via the SREBP-1c/FAS pathway. | Multiple mouse models of MASH | J Med Chem. 2025, 68(11), 11127-1148[1] |
| BI-3231 | Boehringer Ingelheim | Single-digit nanomolar | Showed significant liver accumulation. | In vitro assays and pharmacokinetic studies in mice | J Med Chem. 2023, 66(5), 3695-3715 |
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are outlined below.
HSD17B13 Enzymatic Assay (Estradiol as Substrate)
This assay quantifies the inhibitory activity of compounds on the enzymatic function of HSD17B13.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl and a detergent. The substrate, estradiol, and the cofactor, NAD+, are added to this buffer.
-
Compound Incubation: The test compounds, including this compound, are serially diluted and added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant human HSD17B13 protein.
-
Detection: The conversion of NAD+ to NADH is monitored over time, typically using a coupled luciferase-based detection system that generates a luminescent signal proportional to the amount of NADH produced.
-
Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the compound concentration.
In Vivo Anti-MASH Efficacy Study in a Mouse Model
This protocol is designed to evaluate the therapeutic potential of HSD17B13 inhibitors in a disease-relevant animal model.
-
Animal Model: C57BL/6J mice are fed a high-fat, high-cholesterol diet supplemented with fructose in the drinking water for an extended period to induce MASH with fibrosis.
-
Treatment Administration: Mice are treated with the HSD17B13 inhibitor (e.g., compound 32) or vehicle control via oral gavage daily for a specified duration.
-
Endpoint Analysis:
-
Liver Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red to quantify fibrosis.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury. Hepatic triglyceride and cholesterol levels are also quantified.
-
Gene Expression Analysis: Hepatic expression of genes involved in lipogenesis (e.g., Srebf1, Fasn) and fibrosis (e.g., Col1a1, Timp1) is determined by quantitative PCR.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: Simplified signaling pathway of HSD17B13 and points of intervention.
References
A Comparative Guide to Hsd17B13 Inhibitors: Reproducibility of Experimental Data
For researchers and scientists engaged in the discovery and development of therapeutics for liver diseases such as non-alcoholic steatohepatitis (NASH), hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising target. This guide provides a comparative overview of key small molecule inhibitors of HSD17B13, with a focus on the reproducibility of published experimental data. We will delve into the quantitative performance of Hsd17B13-IN-56 and its alternatives, detail the experimental protocols for their evaluation, and visualize the underlying biological pathways.
Comparative Efficacy of HSD17B13 Inhibitors
The inhibitory potential of small molecules against HSD17B13 is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%. The following tables summarize the reported IC50 values for this compound and two other prominent inhibitors, BI-3231 and Compound 32 (also known as HSD17B13-IN-31), in both enzymatic and cellular assays. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Source |
| This compound | Enzymatic | Estradiol | ≤ 100 | [1] |
| BI-3231 | Enzymatic | Estradiol | 1 | [2] |
| BI-3231 | Enzymatic | Leukotriene B4 | Not Reported | |
| Compound 32 (HSD17B13-IN-31) | Enzymatic | Estradiol | 2.5 | [3] |
| Compound 32 (HSD17B13-IN-31) | Enzymatic | Leukotriene B4 | < 1000 | [4] |
Table 1: Comparison of Inhibitor Potency in Enzymatic Assays. This table presents the half-maximal inhibitory concentration (IC50) of this compound, BI-3231, and Compound 32 in biochemical assays using purified HSD17B13 enzyme.
| Inhibitor | Cell Line | Substrate | IC50 (nM) | Source |
| BI-3231 | HEK293 | Estradiol | Double-digit nM | [5] |
| Compound 32 (HSD17B13-IN-31) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide, enabling researchers to independently validate and build upon these findings.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Test compounds (e.g., this compound, BI-3231) dissolved in DMSO
-
Detection Reagent (e.g., NAD-Glo™ Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate.
-
Prepare an enzyme/substrate/cofactor master mix in assay buffer. The final concentrations of enzyme, substrate, and NAD+ should be optimized for the specific assay format (e.g., 50-100 nM enzyme, 10-50 µM substrate, and a saturating concentration of NAD+).[6]
-
Add the master mix to the wells containing the test compounds to initiate the enzymatic reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed or the amount of NADH generated. For NADH detection, add the NAD-Glo™ reagent according to the manufacturer's instructions.[3]
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the dose-response curve with a suitable nonlinear regression model.
HSD17B13 Cellular Inhibition Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate: Estradiol
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Analytical equipment for product detection (e.g., LC-MS/MS)
Procedure:
-
Seed the HEK293-HSD17B13 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a predetermined time.
-
Add the substrate (estradiol) to the cell culture medium and incubate for a specific period to allow for enzymatic conversion.
-
Wash the cells and lyse them to release the intracellular contents.
-
Analyze the cell lysates using LC-MS/MS or another sensitive analytical method to quantify the amount of the product (estrone) formed from the substrate (estradiol).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO-treated control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
Visualizing the Molecular Landscape
To better understand the context in which HSD17B13 inhibitors function, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the relevant signaling pathway.
Figure 1: Workflow for HSD17B13 Inhibitor Potency Determination.
The signaling pathway involving HSD17B13 is crucial for understanding its role in liver disease. HSD17B13 expression is regulated by the transcription factors Liver X Receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which are key regulators of lipid metabolism.[7][8]
Figure 2: Simplified HSD17B13 Signaling Pathway in Hepatocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-56: A Comparative Lipidomics Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Hsd17B13-IN-56's expected performance in altering the lipidomic profile against other potential therapeutic strategies for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The data presented is based on the known effects of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibition, as direct comparative lipidomics studies on this compound are not yet publicly available.
This compound is a potent inhibitor of HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD, NASH, and subsequent liver fibrosis and cirrhosis.[3][4][5] This suggests that inhibiting HSD17B13 is a promising therapeutic strategy for these conditions. The mechanism of HSD17B13 involves the metabolism of steroids, retinol, and various lipids, influencing the composition of lipid droplets within hepatocytes.[3][4]
Expected Lipidomic Profile Changes with this compound
Based on studies of HSD17B13 loss-of-function variants and preclinical research with other HSD17B13 inhibitors, treatment with this compound is anticipated to induce significant changes in the hepatic lipidome. The following table summarizes the expected alterations in key lipid classes.
| Lipid Class | Expected Change with this compound | Supporting Evidence from HSD17B13 Loss-of-Function Studies |
| Phosphatidylcholines (PCs) | Increase | Studies on individuals with the HSD17B13 rs72613567 variant show significantly increased levels of various PC species in the liver. |
| Phosphatidylethanolamines (PEs) | Increase | Similar to PCs, PE levels are elevated in the livers of individuals carrying the protective HSD17B13 variant. |
| Triglycerides (TGs) | Decrease or No Change | The effect on triglycerides is less clear. While HSD17B13 overexpression is linked to increased TGs, loss-of-function studies have shown variable effects on overall steatosis. Inhibition may primarily impact the progression to inflammation and fibrosis rather than fat accumulation itself. |
| Diglycerides (DGs) | Potential Alterations | Changes in DG levels are expected as they are key intermediates in lipid metabolism, though specific directional changes are not yet fully elucidated. |
| Ceramides (Cers) | Potential Alterations | Ceramides are involved in inflammatory signaling and insulin resistance; modulation of HSD17B13 may influence ceramide metabolism. |
Comparative Analysis with Alternative NAFLD/NASH Therapies
Currently, there are no FDA-approved drugs specifically for NASH, but several therapeutic strategies are under investigation. This section compares the expected lipidomic impact of this compound with other approaches.
| Therapeutic Approach | Primary Mechanism of Action | Expected Impact on Lipid Profile |
| This compound | Inhibition of HSD17B13 enzymatic activity. | Primarily modulates phospholipid composition (increased PCs and PEs), with potential downstream effects on other lipid classes. |
| Thiazolidinediones (TZDs) (e.g., Pioglitazone) | PPARγ agonists that improve insulin sensitivity. | Reduction in liver fat (triglycerides) and improvements in overall lipid metabolism.[6][7] |
| GLP-1 Receptor Agonists (e.g., Liraglutide) | Mimic the action of incretin hormones to improve glycemic control and promote weight loss. | Significant reduction in hepatic steatosis (triglycerides).[6] |
| Fibroblast Growth Factor 21 (FGF21) Analogs | Activate FGF21 signaling, which regulates glucose and lipid metabolism. | Potent reduction in liver triglycerides and improvement in dyslipidemia.[8] |
| Acetyl-CoA Carboxylase (ACC) Inhibitors | Block the rate-limiting step in de novo lipogenesis. | Direct and significant reduction in the synthesis of new fatty acids and triglycerides in the liver. |
| Vitamin E | Antioxidant. | May reduce oxidative stress-related lipid peroxidation but has a less direct impact on the overall lipid profile compared to metabolic inhibitors.[7] |
Experimental Protocols
A comprehensive understanding of this compound's effects requires rigorous lipidomics analysis. Below is a detailed methodology for a comparative untargeted lipidomics study in a preclinical model of NAFLD.
Objective: To compare the effects of this compound and an alternative therapy on the liver lipidome in a mouse model of diet-induced NASH.
Experimental Design:
-
Animal Model: C57BL/6J mice fed a high-fat, high-cholesterol, and high-fructose diet for 16 weeks to induce NASH.
-
Treatment Groups (n=8-10 per group):
-
Vehicle Control
-
This compound
-
Alternative Therapy (e.g., a PPARγ agonist)
-
-
Dosing: Daily administration for 4-8 weeks.
-
Sample Collection: At the end of the treatment period, mice are euthanized, and liver tissue is collected and snap-frozen in liquid nitrogen.
Lipid Extraction from Liver Tissue:
-
A modified Bligh-Dyer extraction method is recommended for comprehensive lipid recovery.[9]
-
Homogenize 20-30 mg of frozen liver tissue in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.
Untargeted Lipidomics Analysis by LC-MS/MS:
-
Chromatography: Reconstitute the dried lipid extract in an appropriate solvent and inject it onto a reverse-phase C18 or C30 liquid chromatography column. Use a gradient elution with solvents such as water, acetonitrile, and isopropanol containing modifiers like formic acid and ammonium formate to separate the lipid species.
-
Mass Spectrometry: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes to detect a wide range of lipid classes.
-
Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS1 (full scan) and MS2 (fragmentation) data.
-
Data Processing: Process the raw data using specialized software (e.g., XCMS, MS-DIAL) for peak picking, alignment, and feature detection.
-
Lipid Identification: Identify lipid species by matching the accurate mass, retention time, and fragmentation patterns to lipid databases (e.g., LIPID MAPS, HMDB).
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, OPLS-DA) to identify lipids that are significantly different between the treatment groups.
Visualizing the Pathways and Processes
To better understand the context of this compound's action and the experimental approach, the following diagrams illustrate the key pathways and workflows.
Caption: HSD17B13 Signaling Pathway in Lipid Metabolism.
Caption: Experimental Workflow for Comparative Lipidomics.
Caption: Logical Framework for Comparison of this compound.
References
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current treatment options for nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Emerging therapeutic options for non-alcoholic fatty liver disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver [mdpi.com]
- 10. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of Hsd17B13-IN-56: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Hsd17B13-IN-56, a potent inhibitor of the hydroxysteroid 17β-dehydrogenase 13 enzyme. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at this time. Therefore, this compound must be treated as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of laboratory research chemicals. It is imperative to obtain the official SDS from the supplier for detailed and specific handling and disposal instructions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves (nitrile gloves are a common choice for research chemicals)
-
A lab coat
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a carefully managed process to ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.
-
Segregation and Waste Classification:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Classify waste containing this compound as hazardous chemical waste.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect any solid this compound, such as unused compound or contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and shatter-resistant waste container. Do not overfill the container; it is recommended to leave at least 10% headspace to accommodate expansion.
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.[1]
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - in the absence of an SDS, assume high toxicity)
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
Ensure the storage area is secure, away from general laboratory traffic, and provides secondary containment to catch any potential leaks.[1]
-
Store incompatible waste types separately to prevent accidental mixing and dangerous reactions.[2]
-
-
Arranging for Final Disposal:
Chemical and Physical Properties
Due to the lack of a publicly available SDS, a comprehensive list of quantitative data for this compound is limited. The following table summarizes the available information. Researchers must consult the supplier-provided SDS for more detailed specifications.
| Property | Value | Source |
| Chemical Name | This compound | MedchemExpress |
| Synonyms | Compound 89 | MedchemExpress |
| CAS Number | 2770246-82-5 | MedchemExpress[5] |
| Molecular Formula | C31H22Cl2F3N3O4 | MedchemExpress[5] |
| Molecular Weight | 638.43 g/mol | MedchemExpress |
| Appearance | Solid (assumed) | General knowledge |
| Solubility | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Flash Point | Not specified | - |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling Hsd17B13-IN-56
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent biochemical inhibitors like Hsd17B13-IN-56 is paramount. This guide provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.
Disclaimer: This document provides guidance based on general laboratory safety principles for handling potent, non-volatile chemical compounds. A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Always consult the official SDS provided by the manufacturer before handling this compound.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties of this compound. Safety-related quantitative data, which is typically found in an SDS, is not fully available and should be obtained from the supplier.
| Property | Value | Source/Notes |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 2770246-82-5 | MedChemExpress[1] |
| Molecular Formula | C₂₅H₁₈Cl₂F₃N₃O₄ | MedChemExpress[1] |
| Molecular Weight | 552.33 g/mol | MedChemExpress[1] |
| Appearance | Solid powder (presumed) | General knowledge for this type of compound. Confirm with Certificate of Analysis. |
| Purity | >98% (Typical) | Varies by supplier. Confirm with Certificate of Analysis. |
| Solubility | Soluble in DMSO | General knowledge for this type of compound. Confirm with product datasheet. |
| Storage Temperature | -20°C | General recommendation for potent inhibitors to ensure long-term stability. |
| LD50/LC50 | Not available. Consult SDS. | Critical toxicity data to be obtained from the manufacturer's SDS. |
| Permissible Exposure Limit (PEL) | Not established. Consult SDS. | Occupational exposure limits to be obtained from the manufacturer's SDS. |
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent inhibitory nature of this compound, stringent adherence to PPE and engineering controls is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Ventilated Balance Enclosure: When weighing the powdered form, use a ventilated balance enclosure or a powder-containment hood.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[2]
-
Hand Protection: Wear two pairs of nitrile gloves (double-gloving) that are resistant to the solvent being used.[3] Change gloves immediately if contaminated, and on a regular basis (e.g., every 30-60 minutes).[3]
-
Body Protection: A fully buttoned lab coat, preferably a disposable one or one made of a material with low permeability, is required. Ensure cuffs are tucked into the inner gloves.[2]
-
Respiratory Protection: For weighing and handling the powder outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of fine particles.[4]
Experimental Protocols: Step-by-Step Handling and Disposal
The following protocols provide a procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store the container in a designated, clearly labeled, and secure location at -20°C.
Preparation of Stock Solutions:
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (vials, pipettes, solvent, vortexer, etc.).
-
Donning PPE: Put on all required PPE (double gloves, lab coat, eye protection) before entering the fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, sealed container within a ventilated balance enclosure.
-
Solubilization: In the chemical fume hood, add the appropriate solvent (e.g., DMSO) to the vial containing the powder. Close the vial tightly.
-
Mixing: Vortex or sonicate the solution until the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, clearly labeled vials for single-use to avoid repeated freeze-thaw cycles.
-
Labeling: Each aliquot vial must be clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution and aliquots at -20°C or as recommended by the supplier.
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, pipette tips, gloves, wipes) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
